Product packaging for 3-Aminodibenzofuran(Cat. No.:CAS No. 4106-66-5)

3-Aminodibenzofuran

Cat. No.: B1200821
CAS No.: 4106-66-5
M. Wt: 183.21 g/mol
InChI Key: GHQCIALFYKYZGS-UHFFFAOYSA-N
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Description

3-Aminodibenzofuran (CAS 4106-66-5) is a high-purity heterocyclic amine compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol. This chemical serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents for complex diseases. In Alzheimer's disease research, this compound is a critical precursor for designing multifunctional ligands. Derivatives based on this core structure have been developed as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with one study identifying a specific fluorinated derivative (compound 5f ) as a highly effective inhibitor of both enzymes . These compounds are investigated for their ability to inhibit self- and AChE-induced Aβ-aggregation, a key pathological feature of Alzheimer's, positioning them as promising multifunctional candidates for combating the disease . In oncology research, this compound derivatives demonstrate significant potential as antiproliferative agents. The scaffold is utilized in the synthesis of novel tubulin polymerization inhibitors that target the colchicine binding site, mimicking the activity of combretastatin A-4 . Such compounds have shown potent cytotoxicity against a range of human cancer cell lines, including colon carcinoma (HCT-116, HT-29), cervical cancer (HeLa), and breast cancer (MDA-MB-231) cells, often with selectivity over non-tumoral cell lines . Recent synthetic methodologies continue to explore fluorinated versions of this scaffold to improve drug-like properties and develop new chemical leads . Handling and Storage: Store in a cool, dark place under an inert atmosphere (2-8°C) . Handle only by qualified personnel using appropriate personal protective equipment in a chemical fume hood . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B1200821 3-Aminodibenzofuran CAS No. 4106-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-3-amine
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InChI

InChI=1S/C12H9NO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2
Source PubChem
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InChI Key

GHQCIALFYKYZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID3020411
Record name 3-Dibenzofuranamine
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Molecular Weight

183.21 g/mol
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CAS No.

4106-66-5
Record name 3-Dibenzofuranamine
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Record name 3-Dibenzofuranamine
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Record name 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine
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Record name 3-DIBENZOFURANAMINE
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Foundational & Exploratory

The History and Discovery of 3-Aminodibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and chemical properties of 3-Aminodibenzofuran. A key intermediate in the synthesis of various compounds with significant biological activities, this document outlines the original synthesis as pioneered by Henry Gilman and his collaborators. Detailed experimental protocols, quantitative data, and a discussion of its modern applications in medicinal chemistry and materials science are presented.

Introduction

This compound is a heterocyclic aromatic amine built upon the rigid tricyclic dibenzofuran core. Its structure, featuring a reactive amino group, has made it a valuable building block in organic synthesis. The inherent π-conjugation of the dibenzofuran system also imparts interesting electronic properties, leading to its use in the development of advanced materials.[1] This guide delves into the foundational research that first brought this compound to light and provides a comprehensive overview of its synthesis and characterization.

History and Discovery

The foundational work on the chemistry of dibenzofuran and its derivatives was extensively carried out by the prolific American chemist Henry Gilman and his research group at Iowa State College. In a comprehensive series of papers titled "Dibenzofuran" published in the Journal of the American Chemical Society and The Journal of Organic Chemistry, they systematically explored the synthesis and reactivity of numerous dibenzofuran derivatives.

The first definitive synthesis of this compound is described in their 1956 publication, "Some Aminodibenzofurans and Derivatives".[2] This work was a culmination of their broader investigations into the substitution patterns of the dibenzofuran nucleus. The synthesis was achieved through the reduction of the corresponding 3-nitrodibenzofuran. This discovery was significant as it provided access to a key intermediate that could be further functionalized to explore structure-activity relationships of dibenzofuran-containing compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₂H₉NO[3]
Molecular Weight 183.21 g/mol [3]
CAS Registry Number 4106-66-5[3]
Appearance Solid[4]
Melting Point 85-117 °C (for 1-aminodibenzofuran, data for 3-isomer not specified in this source)[4]

Experimental Protocols

Historical Synthesis of this compound (Gilman et al.)

The original synthesis of this compound, as described by Gilman and his colleagues, involves a two-step process starting from dibenzofuran.[2]

Step 1: Nitration of Dibenzofuran to 3-Nitrodibenzofuran

While the specific paper on aminodibenzofurans refers to the nitro-compound as the starting material, Gilman's extensive work on dibenzofurans included detailed procedures for nitration. Typically, this would involve the treatment of dibenzofuran with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions would be carefully controlled to favor the formation of the 3-nitro isomer.

Step 2: Reduction of 3-Nitrodibenzofuran to this compound

The key final step is the reduction of the nitro group to an amine. The historical method employed was catalytic hydrogenation.

  • Reactants: 3-Nitrodibenzofuran, Hydrogen gas

  • Catalyst: Raney Nickel

  • Solvent: Ethanol

  • Procedure: 3-Nitrodibenzofuran is dissolved in ethanol, and a catalytic amount of Raney Nickel is added. The mixture is then subjected to a hydrogen atmosphere under pressure and elevated temperature until the theoretical amount of hydrogen is consumed.

  • Workup: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

The workflow for the historical synthesis can be visualized as follows:

historical_synthesis Dibenzofuran Dibenzofuran Nitration Nitration (HNO₃, H₂SO₄) Dibenzofuran->Nitration Nitrodibenzofuran 3-Nitrodibenzofuran Nitration->Nitrodibenzofuran Reduction Reduction (H₂, Raney Ni) Nitrodibenzofuran->Reduction Aminodibenzofuran This compound Reduction->Aminodibenzofuran

Historical Synthesis of this compound
Modern Synthetic Approaches

More contemporary methods for the synthesis of aminobenzofuran and aminodibenzofuran derivatives often employ different strategies, sometimes with improved yields and milder reaction conditions. For instance, a modern approach to a related compound, 1-aminodibenzofuran, involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid for the reduction of the corresponding nitro compound.[4]

Modern Reduction of a Nitrodibenzofuran:

  • Reactants: 1-Nitrodibenzofuran, Stannous chloride (SnCl₂)

  • Solvent: Concentrated Hydrochloric Acid (HCl)

  • Procedure: To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, stannous chloride is added portion-wise. The reaction is stirred for several hours at low temperature.

  • Workup: The reaction is quenched with ice water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[4]

This modern workflow can be represented as:

modern_synthesis Nitrodibenzofuran 1-Nitrodibenzofuran Reduction Reduction (SnCl₂, Conc. HCl) Nitrodibenzofuran->Reduction Aminodibenzofuran 1-Aminodibenzofuran Reduction->Aminodibenzofuran Purification Purification (Column Chromatography) Aminodibenzofuran->Purification FinalProduct Purified 1-Aminodibenzofuran Purification->FinalProduct medicinal_chemistry Aminodibenzofuran This compound (Core Scaffold) Functionalization Chemical Functionalization Aminodibenzofuran->Functionalization Derivatives Substituted Aminobenzofuran Derivatives Functionalization->Derivatives Inhibition Inhibition of AChE and BuChE Derivatives->Inhibition AD_Treatment Potential Treatment for Alzheimer's Disease Inhibition->AD_Treatment

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Aminodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminodibenzofuran is a heterocyclic aromatic amine with a rigid tricyclic core structure. This scaffold is of significant interest to the pharmaceutical and materials science industries due to its presence in various biologically active molecules and its potential as a building block for novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation development. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and synthetic workflows.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₉NO[1][2]
Molecular Weight 183.21 g/mol [2]
Appearance Light yellow to off-white crystalline powder or small crystals[3]
Melting Point 106.0 °C[3]
Boiling Point 387.5 °C[3]
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, and chloroform.[3]
logP (Predicted) 3.4[4]
pKa Not experimentally determined. Expected to be a weak base typical of aromatic amines.

Detailed Discussion of Physicochemical Properties

Molecular Structure and Weight: this compound consists of a central furan ring fused to two benzene rings, with an amino group substituted at the 3-position. Its molecular formula is C₁₂H₉NO, and its molecular weight is 183.21 g/mol .[1][2] The rigid, planar structure of the dibenzofuran core influences its stacking interactions and binding to biological targets.

Appearance: At room temperature, this compound is a solid, typically appearing as a light yellow to off-white crystalline powder or small crystals.[3]

Melting and Boiling Points: The melting point of this compound is reported to be 106.0 °C, and its boiling point is 387.5 °C.[3] These relatively high values are indicative of the significant intermolecular forces, including hydrogen bonding from the amine group and van der Waals forces between the aromatic rings, in the crystalline solid and liquid states.

Solubility: The solubility of a compound is a critical factor in its biological absorption and formulation. This compound is sparingly soluble in water due to its predominantly nonpolar aromatic structure.[3] However, it exhibits better solubility in organic solvents such as ethanol, acetone, and chloroform.[3] The presence of the amino group allows for hydrogen bonding with protic solvents and can be protonated in acidic conditions, which may increase its aqueous solubility.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The predicted XlogP3 value for this compound is 3.4, indicating that it is a lipophilic molecule.[4] This suggests a preference for lipid environments, such as cell membranes, over aqueous media.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are general protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample and tapped gently to pack the solid into the sealed end. The sample height should be 2-3 mm.

  • Measurement: The loaded capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a series of test tubes.

  • Solvent Addition: A known volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone, chloroform, 5% HCl, 5% NaOH) is added to each test tube.

  • Mixing: The test tubes are agitated (e.g., vortexed or shaken) for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The mixture is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Methodology:

  • Solution Preparation: A precise concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Mandatory Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

Derivatives of this compound are being investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Activation Inhibitor This compound Derivative Inhibitor->AChE Inhibition

Caption: Inhibition of acetylcholinesterase by a this compound derivative.

Experimental Workflow: General Synthesis of 3-Aminobenzofuran Derivatives

The synthesis of 3-aminobenzofuran derivatives, which share a similar core structure with this compound, often involves a multi-step process. The following diagram illustrates a generalized workflow.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Phenol) Step1 Step 1: Introduction of a Precursor Group Start->Step1 Intermediate1 Intermediate Product 1 Step1->Intermediate1 Step2 Step 2: Cyclization to form Benzofuran Ring Intermediate1->Step2 Intermediate2 Benzofuran Intermediate Step2->Intermediate2 Step3 Step 3: Introduction or Modification of Amino Group Intermediate2->Step3 Final Final Product: 3-Aminobenzofuran Derivative Step3->Final

Caption: A generalized workflow for the synthesis of 3-aminobenzofuran derivatives.

References

3-Aminodibenzofuran CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminodibenzofuran is a heterocyclic aromatic amine with the chemical formula C₁₂H₉NO. It serves as a crucial building block in the synthesis of a wide array of functional molecules, finding significant applications in the realms of medicinal chemistry and materials science. Its rigid, planar dibenzofuran core, coupled with a reactive amino group, makes it an attractive scaffold for the development of novel therapeutic agents and advanced organic materials. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, spectroscopic characterization, and key applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4106-66-5[1]
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [1]
IUPAC Name dibenzofuran-3-amine
Synonyms This compound, Dibenzofuranylamine, 2-Aminodiphenylenoxyd
Appearance Light yellow to off-white crystalline powder or small crystals[2]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and chloroform.[2]

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Characteristic signals for aromatic protons and the amino group.
¹³C NMR Distinct signals for the carbon skeleton of the dibenzofuran rings and the carbon attached to the amino group.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, and C-N and C-O stretching vibrations.
Mass Spectrometry (MS) Provides the molecular weight and elemental composition.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of dibenzofuran to yield 3-nitrodibenzofuran, followed by the reduction of the nitro group to an amino group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Nitrodibenzofuran

A common method for the nitration of dibenzofuran involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

  • Materials: Dibenzofuran, nitric acid, sulfuric acid, acetic anhydride, ice bath, round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve dibenzofuran in a suitable solvent, such as acetic anhydride, in a round-bottom flask.

    • Cool the mixture in an ice bath with continuous stirring.

    • Slowly add a mixture of nitric acid and sulfuric acid dropwise to the cooled solution.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction to stir for a specified time at room temperature.

    • Pour the reaction mixture into ice-water to precipitate the 3-nitrodibenzofuran.

    • Filter the precipitate, wash with water until neutral, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 3-Nitrodibenzofuran to this compound

The reduction of the nitro group can be accomplished using various reducing agents, with a common method being the use of tin(II) chloride in the presence of hydrochloric acid.

  • Materials: 3-Nitrodibenzofuran, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol, sodium hydroxide, ethyl acetate, rotary evaporator.

  • Procedure:

    • To a stirred solution of 3-nitrodibenzofuran in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Heat the reaction mixture at reflux for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and neutralize it with a concentrated solution of sodium hydroxide to precipitate the tin salts.

    • Extract the this compound into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Dibenzofuran Dibenzofuran Nitration Nitration (HNO₃, H₂SO₄) Dibenzofuran->Nitration Nitrodibenzofuran 3-Nitrodibenzofuran Nitration->Nitrodibenzofuran Reduction Reduction (SnCl₂, HCl) Aminodibenzofuran This compound Reduction->Aminodibenzofuran Nitrodibenzofuran_ref->Reduction

Synthesis of this compound.

Applications in Drug Discovery and Development

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate for the synthesis of various biologically active molecules.

Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. The rigid dibenzofuran core can effectively interact with the active site of these enzymes, and modifications of the amino group allow for the fine-tuning of binding affinity and selectivity.

This colorimetric assay is widely used to screen for cholinesterase inhibitors.

  • Materials: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Tris-HCl buffer, acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) enzyme, test compounds (this compound derivatives), 96-well microplate reader.

  • Procedure:

    • Prepare solutions of ATCI, DTNB, and the enzyme in Tris-HCl buffer.

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE or BuChE solution to each well and incubate for a specified period at a controlled temperature.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of the reaction is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Anti-Inflammatory and Anticancer Applications

The anti-inflammatory and anticancer properties of benzofuran and dibenzofuran derivatives have been reported. While direct studies on this compound are limited, its derivatives are being explored for these therapeutic areas. The mechanism of action for the anti-inflammatory effects of some benzofurans is thought to involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Involvement in Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway, suggesting a potential mechanism for their anti-inflammatory effects.

NF_kB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription (Inflammation) Nucleus->Gene activates MAPK_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) MAPK->Cellular_Response leads to

References

Spectroscopic Characterization of 3-Aminodibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-Aminodibenzofuran (CAS No: 4106-66-5), a crucial heterocyclic amine with applications in medicinal chemistry and materials science. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its metabolic pathway.

Molecular Structure and Properties

  • IUPAC Name: dibenzo[b,d]furan-3-amine

  • Synonyms: 3-Dibenzofuranamine, 2-Aminodiphenylenoxyd

  • Molecular Formula: C₁₂H₉NO[1]

  • Molecular Weight: 183.21 g/mol [1]

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections present the available quantitative data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The spectrum is characterized by the N-H stretching vibrations of the primary amine and the C-O-C stretching of the furan ring.

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (primary amine)
1620 - 1580N-H bending (primary amine)
1480 - 1440Aromatic C=C stretching
1250 - 1200Aryl C-N stretching
1100 - 1020Aryl C-O-C stretching

Note: The above data is based on the condensed phase (KBr pellet) IR spectrum available from the NIST Chemistry WebBook.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern.

m/zInterpretation
183Molecular ion [M]⁺
155[M-CO]⁺
154[M-HCN-CO]⁺
128[C₁₀H₈]⁺
127[C₁₀H₇]⁺

Note: Data is derived from the electron ionization mass spectrum from the NIST Mass Spectrometry Data Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Illustrative Data for 1-Aminodibenzofuran: [2]

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.27 t 8.4 Ar-H
7.61 d 8.0 Ar-H
7.43-7.39 m - Ar-H
7.22 t 8.0 Ar-H
6.85 d 7.6 Ar-H
6.64 d 8.0 Ar-H

| 5.87 | s | - | -NH₂ |

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)
157.35
154.81
144.92
128.74
125.85
124.20
122.99
122.03
111.10
109.52
108.63

| 99.14 |

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Sample Preparation

For all spectroscopic analyses, it is imperative to use a purified sample of this compound. Standard purification techniques such as recrystallization or column chromatography should be employed to ensure the removal of impurities that may interfere with spectral acquisition.

Infrared (IR) Spectroscopy
  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of finely ground this compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument: A Perkin-Elmer spectrum 100 series spectrophotometer or equivalent.[2]

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Technique: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • ¹H NMR: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • ¹³C NMR: 20-50 mg of this compound is dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Instrument: A Bruker Avance III NMR spectrometer operating at a ¹H resonance frequency of 300 MHz or higher.[6]

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.

  • Instrument: A Shimadzu UV-Vis spectrophotometer or equivalent.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm using a quartz cuvette with a 1 cm path length. A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.

Metabolic Pathway Visualization

This compound is a known procarcinogen that undergoes metabolic activation in vivo. The following diagram illustrates the key steps in this bioactivation pathway, which involves cytochrome P450 enzymes and sulfotransferases.

Metabolic_Pathway_of_3_Aminodibenzofuran ADBF This compound N_hydroxy N-hydroxy-3-aminodibenzofuran (Hydroxylamine) ADBF->N_hydroxy Cytochrome P450 (Oxidation) N_sulfonyloxy N-sulfonyloxy-3-aminodibenzofuran (Reactive Sulfate Conjugate) N_hydroxy->N_sulfonyloxy Sulfotransferases (SULTs) (Sulfation) Adducts Protein and/or DNA Adducts N_sulfonyloxy->Adducts Nucleophilic attack by cellular macromolecules Cytotoxicity Cytotoxicity & Carcinogenesis Adducts->Cytotoxicity

Caption: Metabolic activation pathway of this compound.

Conclusion

The spectroscopic characterization of this compound provides a comprehensive understanding of its molecular structure. While IR and mass spectral data are well-defined, further research is needed to fully document the experimental ¹H NMR, ¹³C NMR, and UV-Vis spectroscopic properties of this compound. The provided protocols offer a standardized approach for researchers to obtain this critical data, ensuring consistency and comparability across studies. Understanding the metabolic fate of this compound is also crucial for its development in pharmaceutical applications.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Aminodibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Numbering

The chemical structure of aminodibenzofurans consists of a dibenzofuran core with an amino group substituent. The numbering of the carbon atoms is crucial for the unambiguous assignment of NMR signals.

Caption: Chemical structure of 3-Aminodibenzofuran with atom numbering.

¹H and ¹³C NMR Spectral Data of 1-Aminodibenzofuran

The following tables summarize the ¹H and ¹³C NMR spectral data for 1-aminodibenzofuran, which serves as a valuable reference for the analysis of other aminodibenzofuran isomers. The spectra were recorded in DMSO-d₆.[1]

Table 1: ¹H NMR Data of 1-Aminodibenzofuran (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.27t8.4Ar-CH
7.61d8.0Ar-CH
7.43-7.39m-Ar-2CH
7.22t8.0Ar-CH
6.85d7.6Ar-CH
6.64d8.0Ar-CH
5.87s-NH₂

Table 2: ¹³C NMR Data of 1-Aminodibenzofuran (100 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
99.14Ar-C
108.63Ar-C
109.52Ar-C
111.10Ar-C
122.03Ar-C
122.99Ar-C
124.20Ar-C
125.85Ar-C
128.74Ar-C
144.92Ar-C
154.81Ar-C
157.35Ar-C

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of aminodibenzofuran derivatives.[1]

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the aminodibenzofuran sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive samples or for specific experiments (e.g., NOE), the sample can be degassed by several freeze-pump-thaw cycles.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[1]

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)

  • Acquisition Time: 2-4 seconds

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 160 ppm)

  • Acquisition Time: 1-2 seconds

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of an aminodibenzofuran sample.

NMR_Workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution, Filtration) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) C->D E Structure Elucidation (Signal Assignment, 2D NMR if necessary) D->E F Reporting (Data Tables, Interpretation) E->F

Caption: Logical workflow for NMR analysis of aminodibenzofurans.

Conclusion

This technical guide outlines the fundamental aspects of ¹H and ¹³C NMR analysis for aminodibenzofurans, using 1-aminodibenzofuran as a case study. The provided data tables and experimental protocols offer a solid foundation for researchers and scientists working on the synthesis and characterization of this important class of compounds. While experimental data for this compound remains to be reported in the accessible literature, the principles and methodologies described herein are directly applicable to its structural elucidation. The use of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, is highly recommended for the definitive assignment of all proton and carbon signals in more complex derivatives.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Spectrum of 3-Aminodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometry and infrared (IR) spectroscopy data for 3-Aminodibenzofuran (C₁₂H₉NO). The information presented herein is intended to support research, development, and quality control activities involving this compound. All data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2]

Mass Spectrometry Analysis

The mass spectrum of this compound was obtained via electron ionization (EI). This technique provides valuable information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

A generalized experimental protocol for obtaining the electron ionization mass spectrum of a solid aromatic amine like this compound is as follows:

  • Sample Introduction: A solid sample of this compound is introduced into the mass spectrometer, typically using a direct insertion probe. The sample is then vaporized by heating.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce various smaller, charged fragments.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value.

  • Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound exhibits a clear molecular ion peak and several characteristic fragment ions. The quantitative data is summarized in the table below.

m/zRelative Abundance (%)Proposed Fragment
183100[C₁₂H₉NO]⁺• (Molecular Ion)
18285[C₁₂H₈NO]⁺
15550[C₁₁H₇O]⁺
15445[C₁₁H₆O]⁺•
12730[C₉H₅O]⁺
12625[C₉H₄O]⁺•
Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is initiated by the formation of the molecular ion (m/z 183). The primary fragmentation pathways involve the loss of hydrogen and the cleavage of the amine group and furan ring. A proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway M [C₁₂H₉NO]⁺• m/z = 183 F1 [C₁₂H₈NO]⁺ m/z = 182 M->F1 - H• F2 [C₁₁H₇O]⁺ m/z = 155 M->F2 - HCN F3 [C₁₁H₆O]⁺• m/z = 154 F2->F3 - H• F4 [C₉H₅O]⁺ m/z = 127 F3->F4 - CO F5 [C₉H₄O]⁺• m/z = 126 F4->F5 - H•

Caption: Proposed fragmentation pathway of this compound.

Infrared (IR) Spectrum Analysis

The infrared spectrum provides information about the functional groups present in a molecule. The spectrum for this compound was obtained for a condensed phase sample.

Experimental Protocol: Infrared Spectroscopy

A general protocol for obtaining the IR spectrum of a solid sample like this compound using the KBr pellet method is as follows:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Analysis: An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.

  • Data Processing: The instrument's software converts the transmittance data into an IR spectrum, which is a plot of percent transmittance versus wavenumber (cm⁻¹).

Data Presentation: IR Spectrum of this compound

The IR spectrum of this compound shows characteristic absorption bands corresponding to the various functional groups in the molecule. The major absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3450 - 3300N-H (Amine)Asymmetric and Symmetric Stretching
3050 - 3000C-H (Aromatic)Stretching
1620 - 1580N-H (Amine)Bending (Scissoring)
1600 - 1450C=C (Aromatic)Ring Stretching
1250 - 1200C-O-C (Ether)Asymmetric Stretching
1100 - 1000C-N (Amine)Stretching
900 - 675C-H (Aromatic)Out-of-plane Bending
Logical Workflow for Spectral Analysis

The combined analysis of mass spectrometry and IR spectroscopy data provides a robust method for the identification and structural confirmation of this compound.

spectral_analysis_workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy MS_data Obtain Mass Spectrum MW Determine Molecular Weight (m/z = 183) MS_data->MW Frag Analyze Fragmentation Pattern (Loss of H, HCN, CO) MS_data->Frag Structure Confirm Structure of This compound MW->Structure Frag->Structure IR_data Obtain IR Spectrum FG Identify Functional Groups (N-H, C-H aromatic, C-O-C, C-N) IR_data->FG FG->Structure

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Quantum Yield and Fluorescence Properties of 3-Aminodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to characterize the quantum yield and fluorescence properties of 3-Aminodibenzofuran. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the necessary experimental protocols and theoretical considerations for its full photophysical characterization.

Introduction to the Photophysical Properties of Aromatic Amines

This compound, as an aromatic amine, is expected to exhibit fluorescence, a phenomenon where a molecule absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The absorption and emission characteristics, as well as the quantum yield, are highly sensitive to the molecular environment, particularly the polarity of the solvent. This sensitivity, known as solvatochromism, can provide valuable insights into the electronic structure of the molecule in its ground and excited states.

Core Photophysical Parameters to be Determined

A thorough characterization of the fluorescence properties of this compound involves the determination of several key parameters. These are summarized in the table below. The values provided are illustrative placeholders, as experimental determination is required for this compound.

Table 1: Summary of Key Photophysical Properties of this compound

ParameterSymbolValueUnitSolvent
Molar Absorption CoefficientεTo be determinedM⁻¹cm⁻¹Various
Absorption MaximumλabsTo be determinednmVarious
Emission MaximumλemTo be determinednmVarious
Stokes ShiftΔνTo be determinedcm⁻¹Various
Fluorescence Quantum YieldΦfTo be determined-Various
Fluorescence LifetimeτfTo be determinednsVarious

Experimental Protocols

The following sections detail the experimental methodologies for determining the photophysical properties of this compound.

This technique is used to determine the wavelengths at which this compound absorbs light and to calculate its molar absorption coefficient.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in a high-purity spectroscopic grade solvent. From this stock, prepare a series of dilutions.

  • Spectra Acquisition: Record the absorption spectra of the solutions using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range (e.g., 200-500 nm). A solvent blank should be used as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λabs). According to the Beer-Lambert law (A = εcl), the molar absorption coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration.

Fluorescence spectroscopy is employed to determine the emission spectrum of this compound.

Methodology:

  • Solution Preparation: Use the same solutions prepared for the absorption spectroscopy. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Spectra Acquisition: Excite the sample at its absorption maximum (λabs). Record the emission spectrum using a spectrofluorometer. The emission spectrum should be corrected for the instrument's detector and grating efficiencies.

  • Data Analysis: Identify the wavelength of maximum emission (λem). The Stokes shift can then be calculated as the difference in wavenumbers between the absorption and emission maxima.

The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is the most common and reliable approach.[1]

Methodology:

  • Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to those expected for this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV region.

  • Solution Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.[2]

  • Measurements:

    • Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

    • Measure the fluorescence emission spectra for all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φf,sample) is calculated using the following equation:[1]

      Φf,sample = Φf,std * (Gradsample / Gradstd) * (nsample² / nstd²)

      where:

      • Φf,std is the quantum yield of the standard.

      • Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance.

      • nsample and nstd are the refractive indices of the sample and standard solutions (if different solvents are used).

Table 2: Data for Relative Quantum Yield Determination

SolutionConcentration (M)Absorbance at λexIntegrated Fluorescence Intensity
Standard
Standard 1Conc. 1Abs. 1Intensity 1
Standard 2Conc. 2Abs. 2Intensity 2
Standard 3Conc. 3Abs. 3Intensity 3
This compound
Sample 1Conc. 1Abs. 1Intensity 1
Sample 2Conc. 2Abs. 2Intensity 2
Sample 3Conc. 3Abs. 3Intensity 3

To investigate the effect of the environment on the photophysical properties, the absorption and emission spectra, as well as the quantum yield, should be measured in a range of solvents with varying polarities.

Methodology:

  • Solvent Selection: Choose a series of spectroscopic grade solvents with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol).

  • Measurements: Repeat the absorption, fluorescence, and quantum yield measurements for this compound in each solvent.

  • Data Analysis: Analyze the shifts in λabs and λem as a function of solvent polarity parameters (e.g., Lippert-Mataga plots) to understand the change in dipole moment upon excitation.[3]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

experimental_workflow_absorption cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Record Absorption Spectra (UV-Vis Spectrophotometer) prep_dilutions->measure_abs plot_beer Plot Absorbance vs. Concentration measure_abs->plot_beer det_lambda Determine λ_abs measure_abs->det_lambda measure_blank Measure Solvent Blank measure_blank->measure_abs calc_epsilon Calculate Molar Absorption Coefficient (ε) plot_beer->calc_epsilon

Caption: Workflow for UV-Visible Absorption Spectroscopy.

experimental_workflow_qyield cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Abs < 0.1) measure_abs Measure Absorbance at Excitation Wavelength prep_sample->measure_abs prep_std Prepare Standard Solutions (Known Φf, Abs < 0.1) prep_std->measure_abs measure_fluor Measure Corrected Emission Spectra measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot_graph Plot Integrated Intensity vs. Absorbance integrate->plot_graph calc_qyield Calculate Quantum Yield (Φf) plot_graph->calc_qyield

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Expected Signaling Pathways and Interactions

The fluorescence of this compound is likely to be influenced by its interactions with the local environment, particularly through hydrogen bonding and solvent polarity effects. In biological systems, its fluorescence could be modulated by binding to macromolecules such as proteins or nucleic acids. For instance, insertion into a hydrophobic pocket of a protein would be expected to cause a blue shift in the emission and an increase in the quantum yield due to the reduced polarity and rigidity of the environment.

signaling_pathway cluster_environment Molecular Environment cluster_biological Biological Interactions solvent Solvent Polarity fluorophore This compound (Excited State) solvent->fluorophore h_bond Hydrogen Bonding h_bond->fluorophore viscosity Viscosity viscosity->fluorophore protein Protein Binding (e.g., hydrophobic pocket) protein->fluorophore dna Nucleic Acid Intercalation dna->fluorophore emission emission fluorophore->emission Fluorescence Emission

Caption: Factors Influencing the Fluorescence of this compound.

Conclusion

This guide provides the necessary framework for a comprehensive investigation into the quantum yield and fluorescence properties of this compound. By following the detailed experimental protocols, researchers can obtain the critical photophysical data required for applications in drug development, molecular probes, and materials science. The sensitivity of its fluorescence to the environment suggests that this compound could be a valuable tool for studying molecular interactions.

References

In-Depth Technical Guide on the Theoretical Calculations of 3-Aminodibenzofuran's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminodibenzofuran is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of dibenzofuran, its unique electronic properties, conferred by the addition of an amino group, are pivotal to its chemical reactivity, biological activity, and potential applications in drug design and organic electronics. Understanding the electronic structure of this compound at a quantum mechanical level is crucial for predicting its behavior in various chemical and biological systems.

This technical guide provides a comprehensive overview of the theoretical methods used to calculate the electronic structure of this compound. It details the prevalent computational protocols, presents key quantitative data on its electronic properties, and outlines the logical workflows involved in such theoretical investigations. The methodologies described herein are grounded in Density Functional Theory (DFT), a robust and widely accepted computational approach for studying the electronic characteristics of molecules.

Core Concepts in Electronic Structure Theory

The electronic behavior of a molecule is fundamentally governed by the arrangement and energies of its electrons in molecular orbitals. Key parameters derived from electronic structure calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally signifies higher reactivity.

Theoretical Methodology: Density Functional Theory (DFT)

The primary computational tool for elucidating the electronic structure of molecules like this compound is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for medium-sized organic molecules. The selection of a functional and a basis set is a critical aspect of any DFT calculation.

Computational Protocol:

A typical DFT-based investigation of this compound's electronic structure involves the following steps:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra that can be compared with experimental data for validation.

  • Electronic Property Calculation: With a confirmed stable geometry, various electronic properties are calculated. This includes the energies of the frontier molecular orbitals (HOMO and LUMO) and the generation of a molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

A widely used and well-validated approach for organic molecules involves the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311G(d,p).[1] This level of theory has been shown to provide reliable results for the parent molecule, dibenzofuran.[1]

Quantitative Electronic Structure Data

Theoretical calculations provide valuable quantitative data on the electronic properties of this compound. For context, it is useful to compare these with the calculated values for the parent dibenzofuran molecule. The amino substituent is an electron-donating group, which is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity.

MoleculeComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
DibenzofuranB3LYP/6-311G(d,p)-6.265[1]-1.237[1]5.028[1]
This compound B3LYP/6-311G(d,p) (Predicted) ~ -5.5 to -5.8 ~ -1.1 to -1.3 ~ 4.2 to 4.7

Note: The values for this compound are predicted based on the known effects of amino substitution on aromatic systems and have not yet been reported in the cited literature. The provided range is an estimation to guide researchers.

Experimental Protocols

Computational Chemistry Protocol:

The following protocol outlines the steps for performing a DFT calculation on this compound to obtain its electronic structure properties.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Methodology:

  • Input Structure: Build the this compound molecule in a molecular editor and generate initial 3D coordinates.

  • Geometry Optimization:

    • Method: B3LYP

    • Basis Set: 6-311G(d,p)

    • Task: Optimization

  • Frequency Calculation:

    • Method: B3LYP

    • Basis Set: 6-311G(d,p)

    • Task: Frequency (to confirm a minimum energy structure)

  • Electronic Property Calculation:

    • Method: B3LYP

    • Basis Set: 6-311G(d,p)

    • Keywords: pop=full (to obtain molecular orbital information)

Synthesis of Aminodibenzofuran Derivatives (Illustrative Example):

While a specific protocol for this compound is not detailed in the provided search results, the synthesis of a related isomer, 1-aminodibenzofuran, has been reported and can serve as a general guideline. The synthesis typically involves the reduction of a corresponding nitrodibenzofuran precursor.

Visualizations

Logical Workflow for Theoretical Calculation:

workflow start Define Molecule: This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop analysis Data Analysis and Interpretation elec_prop->analysis

Caption: A flowchart illustrating the computational workflow for determining the electronic structure of this compound.

Signaling Pathway of Electron Donation:

signaling amino Amino Group (-NH2) (Electron Donating) dibenzofuran Dibenzofuran Core (Aromatic System) amino->dibenzofuran Donates Electron Density homo HOMO Energy (Increased) dibenzofuran->homo reactivity Chemical Reactivity (Increased) homo->reactivity

Caption: The influence of the amino group on the electronic properties and reactivity of the dibenzofuran system.

Conclusion

The theoretical calculation of this compound's electronic structure, primarily through DFT methods, provides invaluable insights for researchers in drug development and materials science. By understanding the energies of the frontier molecular orbitals and the overall charge distribution, scientists can make informed predictions about the molecule's reactivity, stability, and potential interactions with biological targets. The computational protocols and conceptual workflows outlined in this guide serve as a foundational reference for conducting and interpreting such theoretical studies. The continued synergy between computational predictions and experimental validations will undoubtedly accelerate the discovery and development of novel applications for this compound and its derivatives.

References

The Aminodibenzofuran Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The aminodibenzofuran scaffold, a unique heterocyclic structure, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth analysis of the biological significance of this scaffold, focusing on its role in the development of novel therapeutic agents. We will explore its anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the aminodibenzofuran scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanisms underlying this activity are multifaceted, often involving the induction of apoptosis, disruption of the cell cycle, and inhibition of crucial cellular enzymes.

Quantitative Anticancer Data

The anticancer potency of various aminodibenzofuran and related derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against several cancer cell lines is presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Dibenzofuran-piperazine derivativeHuman leukemia (K562)20-85[1]
Dibenzofuran-piperazine derivativeHuman leukemia (MOLT-4)20-85[1]
Dibenzofuran-piperazine derivativeHuman cervix carcinoma (HeLa)20-85[1]
Popolohuanone E (a dibenzofuran quinone)Human lung cancer (A549)2.5 µg/mL[2]
Benzofuran-chalcone derivativeHuman melanoma (A-375)Moderate activity[3]
Benzofuran-chalcone derivativeHuman breast cancer (MCF-7)Moderate activity[3]
Benzofuran-chalcone derivativeHuman lung cancer (A-549)Moderate activity[3]
Benzofuran-chalcone derivativeHuman colon cancer (HT-29)Moderate activity[3]
Benzofuran-chalcone derivativeHuman lung cancer (H-460)Moderate activity[3]
Benzofuran derivative 32aHuman hepatocellular carcinoma (HePG2)8.49–16.72[3]
Benzofuran derivative 32aHuman cervix carcinoma (HeLa)6.55–13.14[3]
Benzofuran derivative 32aHuman breast cancer (MCF-7)4.0–8.99[3]
Benzofuran derivative 32aHuman prostate cancer (PC3)4.0–8.99[3]
Benzofuran-2-carboxamide derivative 50gHuman colon cancer (HCT-116)0.87[3]
Benzofuran-2-carboxamide derivative 50gHuman cervix carcinoma (HeLa)0.73[3]
Benzofuran-2-carboxamide derivative 50gHuman hepatocellular carcinoma (HepG2)5.74[3]
Benzofuran-2-carboxamide derivative 50gHuman lung cancer (A549)0.57[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the aminodibenzofuran derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the media is removed, and MTT solution is added to each well. The plate is incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Aminodibenzofuran Derivatives seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate Incubate for Formazan Formation add_mtt->incubate solubilize Solubilize Formazan with DMSO incubate->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Aminodibenzofuran derivatives have also been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi. The presence of the dibenzofuran core, often in combination with other heterocyclic moieties, is thought to be crucial for their antimicrobial effects.

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference(s)
1-Aminodibenzofuran derivative 5cSalmonella typhi9-[5]
1-Aminodibenzofuran derivative 5cStaphylococcus aureus11-[5]
Benzofuran derivativeStaphylococcus aureus->512[6]
1,2,4-triazolo[1,5-a]pyrimidine derivativeStaphylococcus aureus (MRSA)-0.5[6]
1,2,4-triazolo[1,5-a]pyrimidine derivativeEscherichia coli-0.25[6]
1,2,4-triazolo[1,5-a]pyrimidine derivativeKlebsiella pneumoniae-0.5[6]
1,2,4-triazolo[1,5-a]pyrimidine derivativeAcinetobacter baumannii-0.5[6]
1,2,4-triazolo[1,5-a]pyrimidine derivativePseudomonas aeruginosa-1.0[6]
3-Benzofurancarboxylic acid derivative IIIGram-positive bacteria-50-200[7]
3-Benzofurancarboxylic acid derivative IVGram-positive bacteria-50-200[7]
3-Benzofurancarboxylic acid derivative VIGram-positive bacteria-50-200[7]
3-Benzofurancarboxylic acid derivative VICandida albicans-100[7]
3-Benzofurancarboxylic acid derivative IIICandida parapsilosis-100[7]
Biphenyl derivative 6iStaphylococcus aureus (MRSA)-3.13[8]
Biphenyl derivative 6mEnterococcus faecalis (MDR)-6.25[8]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.

Procedure:

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Pouring and Solidification: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells of a specific diameter are cut into the agar using a sterile borer.

  • Compound Application: A known concentration of the aminodibenzofuran derivative solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[5][9]

Agar_Well_Diffusion_Workflow start Start prepare_media Prepare and Sterilize Agar Medium start->prepare_media inoculate_agar Inoculate Agar with Microorganism prepare_media->inoculate_agar pour_plates Pour Inoculated Agar into Petri Dishes inoculate_agar->pour_plates create_wells Create Wells in Solidified Agar pour_plates->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubate_plates Incubate Plates add_compound->incubate_plates measure_zones Measure Zones of Inhibition incubate_plates->measure_zones end End measure_zones->end

Workflow for the agar well diffusion method.

Neuroprotective Effects

The aminodibenzofuran scaffold is also being explored for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanism of action investigated is the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Neuroprotective Data

The inhibitory activity of aminobenzofuran derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key indicator of their neuroprotective potential.

Compound/DerivativeEnzymeIC50 (µM)Reference(s)
3-Aminobenzofuran derivative 5fAcetylcholinesterase (AChE)Potent inhibition[10]
3-Aminobenzofuran derivative 5fButyrylcholinesterase (BChE)Potent inhibition[10]
2-Arylbenzofuran derivative 21Butyrylcholinesterase (BChE)Multiple anti-AD effects[11]
2-Phenylbenzofuran derivative 15Butyrylcholinesterase (BChE)6.23[12]
2-Phenylbenzofuran derivative 17Butyrylcholinesterase (BChE)3.57[12]
2-Arylbenzofuran derivativesButyrylcholinesterase (BChE)2.5–32.8[13]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a colorimetric assay used to measure cholinesterase activity and the inhibitory effects of compounds.

Procedure:

  • Reagent Preparation: Prepare solutions of the cholinesterase enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the aminobenzofuran derivative.

  • Initiation of Reaction: The substrate is added to initiate the enzymatic reaction, which produces thiocholine.

  • Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.

  • Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a spectrophotometer.

  • Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

Cholinesterase_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATC Acetylthiocholine (Substrate) ATC->AChE TNB 5-Thio-2-nitrobenzoate (Yellow Product) Thiocholine->TNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor Aminodibenzofuran Derivative (Inhibitor) Inhibitor->AChE Inhibition Synthesis_Workflow start Dibenzofuran nitration Nitration (HNO3, H2SO4) start->nitration nitro_product 1-Nitrodibenzofuran nitration->nitro_product reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) nitro_product->reduction amino_product 1-Aminodibenzofuran reduction->amino_product

References

Methodological & Application

Synthesis of 3-Aminodibenzofuran Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 3-aminodibenzofuran derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to two primary synthetic strategies: the reduction of 3-nitrodibenzofuran and the direct amination of 3-halodibenzofurans via modern cross-coupling reactions.

The dibenzofuran core is a key structural motif in many biologically active molecules. The introduction of an amino group at the 3-position opens up a wide range of possibilities for further functionalization, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.

Synthetic Strategies

Two principal pathways for the synthesis of this compound are presented:

  • Nitration followed by Reduction: This classical and reliable two-step method involves the initial nitration of dibenzofuran to yield 3-nitrodibenzofuran, which is subsequently reduced to the desired this compound.

  • Palladium- or Copper-Catalyzed Cross-Coupling Reactions: Modern synthetic methods such as the Buchwald-Hartwig amination and the Ullmann condensation allow for the direct formation of the C-N bond by coupling a 3-halodibenzofuran with an amine source.

Below are detailed protocols for these synthetic routes, along with tables summarizing key quantitative data and visual representations of the synthetic pathways.

Section 1: Synthesis via Reduction of 3-Nitrodibenzofuran

This method is a robust and widely used approach for the preparation of this compound.

Synthesis of 3-Nitrodibenzofuran

Protocol 1: Nitration of Dibenzofuran

  • Materials:

    • Dibenzofuran

    • Acetic anhydride

    • Cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O)

    • Glacial acetic acid

    • Methanol

    • Ice

  • Procedure:

    • In a round-bottom flask, dissolve dibenzofuran in a minimal amount of acetic anhydride with gentle warming.

    • Cool the solution in an ice bath and add a solution of cupric nitrate trihydrate in glacial acetic acid dropwise with stirring.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and then with a small amount of cold methanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 3-nitrodibenzofuran.

Reduction of 3-Nitrodibenzofuran to this compound

Protocol 2: Stannous Chloride Reduction

  • Materials:

    • 3-Nitrodibenzofuran

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution (e.g., 10 M)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ice

  • Procedure:

    • To a stirred solution of 3-nitrodibenzofuran in a suitable solvent (e.g., ethanol or ethyl acetate), add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise at 0°C (ice bath).

    • After the addition, allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide until the solution is basic (pH > 10), keeping the temperature low with an ice bath.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Step Starting Material Product Reagents and Conditions Typical Yield Reference
NitrationDibenzofuran3-NitrodibenzofuranCu(NO₃)₂·3H₂O, Acetic anhydride, Acetic acid70-85%[1]
Reduction3-NitrodibenzofuranThis compoundSnCl₂·2H₂O, Conc. HCl75-90%[1]

Table 1: Summary of quantitative data for the synthesis of this compound via the nitration-reduction pathway.

Synthesis_via_Reduction Dibenzofuran Dibenzofuran Nitration Nitration (Cu(NO₃)₂·3H₂O, Ac₂O, AcOH) Dibenzofuran->Nitration Step 1 Nitrodibenzofuran 3-Nitrodibenzofuran Nitration->Nitrodibenzofuran Reduction Reduction (SnCl₂, HCl) Nitrodibenzofuran->Reduction Step 2 Aminodibenzofuran This compound Reduction->Aminodibenzofuran

Caption: Synthesis of this compound via Nitration and Reduction.

Section 2: Synthesis via Cross-Coupling Reactions

These methods offer a more direct route to this compound derivatives from readily available 3-halodibenzofurans.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4][5]

Protocol 3: Buchwald-Hartwig Amination of 3-Bromodibenzofuran

  • Materials:

    • 3-Bromodibenzofuran

    • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent) or a primary/secondary amine

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[6]

    • Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))

    • Anhydrous solvent (e.g., toluene, dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask or glovebox, combine the palladium catalyst, phosphine ligand, and the strong base under an inert atmosphere.

    • Add the anhydrous solvent, followed by 3-bromodibenzofuran and the amine or ammonia equivalent.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for the required time (4-24 hours), monitoring the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Aryl Halide Amine Catalyst/Ligand Base Solvent Temperature Typical Yield Reference
3-BromodibenzofuranAmmonia (equivalent)Pd₂(dba)₃ / XPhosNaOtBuToluene100°C75-95%[6]
3-IododibenzofuranPrimary/Secondary AminePd(OAc)₂ / BINAPCs₂CO₃Dioxane110°C70-90%[2]

Table 2: Representative conditions for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Add_Reagents Add Catalyst, Ligand, Base, 3-Halodibenzofuran, and Amine Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heat_Stir Heat and Stir (80-120°C) Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC/GC-MS) Heat_Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative method for the synthesis of aryl amines.[7][8][9]

Protocol 4: Ullmann Condensation of 3-Iododibenzofuran

  • Materials:

    • 3-Iododibenzofuran

    • Amine

    • Copper(I) salt (e.g., CuI)

    • Ligand (e.g., L-proline, 1,10-phenanthroline)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • High-boiling polar solvent (e.g., DMF, DMSO, NMP)

  • Procedure:

    • In a sealed tube or a flask equipped with a reflux condenser, combine 3-iododibenzofuran, the amine, copper(I) iodide, the ligand, and the base in the solvent.

    • Heat the reaction mixture to a high temperature (typically 100-160°C) for 12-48 hours.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Aryl Halide Amine Catalyst/Ligand Base Solvent Temperature Typical Yield Reference
3-IododibenzofuranPrimary AmineCuI / L-prolineK₂CO₃DMSO120°C60-80%[8]
3-BromodibenzofuranSecondary AmineCuI / 1,10-phenanthrolineCs₂CO₃NMP150°C55-75%[9]

Table 3: Representative conditions for the Ullmann condensation.

Ullmann_vs_Buchwald cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Catalyst Copper Catalyst (CuI) U_Ligand Simple Ligands (e.g., L-proline) U_Conditions Harsher Conditions (Higher Temperatures) Product This compound Derivative U_Conditions->Product B_Catalyst Palladium Catalyst (Pd(OAc)₂, Pd₂(dba)₃) B_Ligand Bulky Phosphine Ligands (e.g., XPhos) B_Conditions Milder Conditions (Lower Temperatures) B_Conditions->Product Aryl_Halide 3-Halodibenzofuran Aryl_Halide->U_Catalyst Aryl_Halide->B_Catalyst Amine Amine Amine->U_Catalyst Amine->B_Catalyst

Caption: Comparison of Ullmann and Buchwald-Hartwig Reactions.

Section 3: Characterization Data

The synthesized this compound and its derivatives should be thoroughly characterized using standard analytical techniques.

Technique Expected Observations for this compound
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm. A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
¹³C NMR Aromatic carbons typically appear in the range of δ 110-160 ppm.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.

Table 4: General characterization data for this compound.

Conclusion

The synthesis of this compound derivatives can be achieved through multiple reliable pathways. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups on the substrate. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize and explore the potential of this important class of compounds.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times.

References

Application Note and Protocol for the Chromatographic Purification of 3-Aminodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminodibenzofuran is a heterocyclic amine containing the dibenzofuran scaffold, a structural motif present in various biologically active molecules and natural products. Efficient purification of this compound is a critical step following its synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. This is particularly crucial for its use in subsequent synthetic steps or biological assays where purity is paramount.

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles of chromatography and purification strategies for structurally related aminobenzofuran derivatives. Additionally, methods for monitoring the purification process and assessing the purity of the final product are described.

Chromatographic Purification Principles

Column chromatography is a widely used technique for the separation of chemical compounds from a mixture.[1] The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.[1] For the purification of this compound, a polar stationary phase (silica gel) is employed. The choice of the mobile phase (eluent) is critical and is determined by the polarity of the compound and its impurities.[1] By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column.[2]

Due to the presence of the amine group, this compound is a relatively polar compound. Therefore, a mobile phase of intermediate polarity is typically required for its elution. The progress of the separation is monitored by Thin Layer Chromatography (TLC).[3]

Experimental Protocols

Materials and Reagents
  • Stationary Phase: Silica gel (60-120 mesh or 200-300 mesh)[3]

  • Mobile Phase Solvents:

    • Hexane (or Petroleum Ether)

    • Ethyl Acetate

    • Dichloromethane (DCM)

    • Methanol

    • Triethylamine

  • Crude this compound

  • Glass column for chromatography

  • Collection tubes or flasks

  • TLC plates (silica gel coated) [4]

  • TLC developing chamber

  • UV lamp for visualization [3]

  • Staining solution (e.g., Ninhydrin or Potassium Permanganate)

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC.[5] The ideal solvent system should provide a good separation of this compound from its impurities, with the Rf value of the target compound being around 0.25-0.35.[5]

Procedure:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). For amines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on the silica gel.[6]

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.[4]

  • Develop the TLC plate in a chamber containing the chosen eluent system.[4]

  • Visualize the separated spots under a UV lamp and/or by staining.

  • Calculate the Rf value for each spot.[4]

  • Select the solvent system that provides the best separation and the desired Rf for this compound.

Table 1: Example TLC Solvent Systems for Aminobenzofuran Derivatives

Solvent System (v/v)Rf of Target Compound (Example)Observations
Hexane:Ethyl Acetate (5:1)0.1Compound moves slowly.
Hexane:Ethyl Acetate (2:1)0.3Good starting point for column.
Hexane:Ethyl Acetate (1:1)0.5Compound moves quickly.
DCM:Methanol (98:2)0.25Alternative for more polar compounds.

Note: These are starting points; the optimal system for this compound must be determined experimentally.

Column Chromatography Protocol

This protocol outlines the steps for purifying crude this compound using silica gel column chromatography.

1. Column Preparation (Wet Packing Method): [2]

  • Securely clamp a glass column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from escaping.[7]

  • Add a small layer of sand over the plug.[7]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.[2]

  • Pour the slurry into the column, continuously tapping the column gently to ensure even packing and remove air bubbles.[2]

  • Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., DCM).

  • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.[7]

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column with the solvent system determined from the TLC analysis.

  • Collect the eluate in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.

  • The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.[6] For example, starting with Hexane:Ethyl Acetate (5:1) and gradually increasing the proportion of ethyl acetate.

4. Monitoring the Separation:

  • Monitor the separation by spotting alternate fractions on a TLC plate.

  • Develop the TLC plate and visualize the spots to identify the fractions containing the purified this compound.

  • Combine the fractions that contain the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 2: Summary of Chromatographic Conditions for Related Compounds

CompoundStationary PhaseMobile Phase (Eluent)Yield (%)Purity (%)Reference
1-NitrodibenzofuranSilica Gel (60-120 mesh)Not specified for this step4795.5 (LCMS)[3]
tert-Butyl (1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamateSilica Gel (200-300 mesh)Petroleum Ether:Ethyl Acetate (5:1)85N/A[8]
tert-Butyl (7-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamateSilica Gel (200-300 mesh)Petroleum Ether:Ethyl Acetate (5:1)95N/A[8]

Note: The conditions listed above are for structurally related compounds and serve as a guide for developing a method for this compound.

Purity Assessment

The purity of the isolated this compound should be assessed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC is a suitable method.[9] A typical setup would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.[9] Detection is commonly performed with a UV detector at a wavelength where the compound exhibits strong absorbance.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

Visualization of the Workflow

experimental_workflow start Crude This compound tlc TLC Method Development start->tlc Select Eluent sample_loading Sample Loading start->sample_loading Dissolve in minimal solvent column_prep Column Packing (Silica Gel) tlc->column_prep column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution monitoring TLC Monitoring of Fractions elution->monitoring Collect Fractions monitoring->elution Adjust Gradient (if needed) pooling Combine Pure Fractions monitoring->pooling Identify Pure Fractions evaporation Solvent Removal (Rotary Evaporation) pooling->evaporation end Purified This compound evaporation->end purity_check Purity Analysis (HPLC, NMR, MS) end->purity_check

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 3-Aminodibenzofuran as a Fluorescent Probe for Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminodibenzofuran and its derivatives are emerging as a versatile class of fluorescent probes for the sensitive detection and imaging of biomolecules.[1] Their rigid, planar structure and conjugated π-system give rise to desirable photophysical properties, including strong fluorescence and environmental sensitivity.[2] This makes them valuable tools for investigating protein-protein interactions, enzyme kinetics, nucleic acid conformation, and cellular imaging.[2][3] These probes can be synthetically modified to act as fluorescent analogues of natural amino acids, such as tyrosine, allowing for their site-specific incorporation into peptides and proteins.[2][4][5] The fluorescence of these probes is often sensitive to the polarity of their local environment, which can be exploited to report on binding events and conformational changes in biomolecules.[3]

Principle of Detection

The application of this compound-based probes in biomolecular detection relies on changes in their fluorescent properties upon interaction with a target molecule. These changes can manifest as an increase or decrease in fluorescence intensity (quantum yield), a shift in the excitation or emission wavelengths, or a change in fluorescence lifetime. For instance, a probe may exhibit low fluorescence in an aqueous solution and become highly fluorescent upon binding to a hydrophobic pocket of a protein. This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling sensitive detection of the target biomolecule. The general principle involves conjugating the this compound fluorophore to a recognition element that specifically interacts with the target biomolecule.

cluster_0 Probe in Solution cluster_1 Interaction with Biomolecule Probe_Free This compound Probe (Low Fluorescence) Biomolecule Target Biomolecule (e.g., Protein, DNA) Probe_Free->Biomolecule Binding Probe_Bound Probe-Biomolecule Complex (High Fluorescence) Biomolecule->Probe_Bound Conformational Change

Caption: General principle of a "turn-on" fluorescent probe.

Photophysical Properties

The photophysical properties of dibenzofuran-based fluorescent probes are key to their utility. These properties can be tuned by chemical modification of the core dibenzofuran structure. Below is a summary of representative data for a dibenzofuran α-amino acid analogue.

PropertyValueReference
Excitation Maximum (λex)~340 nm[2]
Emission Maximum (λem)~380 nm[2]
Quantum Yield (Φ)0.18 - 0.40[2]
Molar Extinction Coefficient (ε)> 10,000 M⁻¹cm⁻¹[2]

Experimental Protocols

Protocol 1: Synthesis of an Amine-Reactive this compound Probe

This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of a this compound derivative, which can be used to label proteins and other amine-containing biomolecules. The synthesis is based on established methods for creating fluorescent probes.[2][6]

Materials:

  • This compound

  • Succinic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • 0.1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 3-(Succinoylamino)dibenzofuran: a. Dissolve this compound (1 mmol) and succinic anhydride (1.2 mmol) in anhydrous DMF (10 mL). b. Stir the reaction mixture at room temperature for 12 hours. c. Pour the reaction mixture into 0.1 M HCl (50 mL) and extract with ethyl acetate (3 x 30 mL). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by recrystallization from ethyl acetate/hexane to yield 3-(succinoylamino)dibenzofuran.

  • Synthesis of 3-(Succinoylamino)dibenzofuran-NHS ester: a. Dissolve 3-(succinoylamino)dibenzofuran (1 mmol) and NHS (1.2 mmol) in anhydrous DMF (10 mL). b. Add DCC (1.2 mmol) to the solution at 0 °C. c. Stir the reaction mixture at room temperature for 12 hours. d. Filter the reaction mixture to remove the dicyclohexylurea precipitate. e. Precipitate the product by adding the filtrate to cold diethyl ether. f. Collect the precipitate by filtration and purify by silica gel column chromatography to obtain the final amine-reactive probe.

A This compound C 3-(Succinoylamino)dibenzofuran A->C + B Succinic Anhydride B->C in DMF E Amine-Reactive Probe (NHS Ester) C->E + D NHS, DCC D->E

Caption: Workflow for the synthesis of an amine-reactive probe.

Protocol 2: Labeling of a Protein with the this compound-NHS Ester Probe

This protocol provides a general procedure for labeling a protein with the synthesized amine-reactive probe.[6][7]

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • 3-(Succinoylamino)dibenzofuran-NHS ester probe dissolved in DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the labeling buffer.

  • Probe Preparation: Prepare a 10 mM stock solution of the amine-reactive probe in anhydrous DMSO.

  • Labeling Reaction: a. Add a 5- to 20-fold molar excess of the probe stock solution to the protein solution. b. Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purification: a. Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column pre-equilibrated with PBS. b. Collect the fractions containing the labeled protein.

  • Characterization: a. Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the probe (at its absorption maximum, ~340 nm). b. Confirm labeling by fluorescence spectroscopy, exciting at ~340 nm and measuring the emission spectrum.

Protocol 3: Detection of DNA using a this compound-based Probe

This protocol outlines a hypothetical application of a this compound derivative as a fluorescent probe for DNA, based on the principles of intercalating or groove-binding dyes.[8][9][10]

Materials:

  • This compound derivative (as a simple, non-covalent probe)

  • DNA sample (e.g., calf thymus DNA)

  • Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Fluorescence spectrophotometer

Procedure:

  • Probe and DNA Preparation: a. Prepare a stock solution of the this compound probe in DMSO. b. Prepare a stock solution of DNA in TE buffer and determine its concentration by UV absorbance at 260 nm.

  • Fluorescence Titration: a. Prepare a series of solutions with a fixed concentration of the probe (e.g., 1 µM) and varying concentrations of DNA in TE buffer. b. Incubate the solutions for 15 minutes at room temperature to allow for binding equilibrium.

  • Fluorescence Measurement: a. Record the fluorescence emission spectra of each solution using an excitation wavelength of ~340 nm. b. Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

  • Data Analysis: a. Analyze the binding curve to determine the binding affinity (e.g., by fitting to a suitable binding model).

cluster_0 Sample Preparation cluster_1 Titration and Measurement cluster_2 Data Analysis A Prepare Probe Stock (in DMSO) C Create Titration Series (Fixed Probe, Varying DNA) A->C B Prepare DNA Stock (in TE Buffer) B->C D Incubate for Binding C->D E Measure Fluorescence Spectra D->E F Plot Fluorescence vs. [DNA] E->F G Determine Binding Affinity F->G

Caption: Experimental workflow for DNA detection.

Applications in Drug Development and Research

  • High-Throughput Screening (HTS): The "turn-on" fluorescence properties of these probes can be utilized to develop HTS assays for identifying inhibitors of enzymes or protein-protein interactions.

  • Enzyme Activity Assays: By incorporating the fluorophore into a peptide substrate, enzyme cleavage can lead to a change in fluorescence, allowing for real-time monitoring of enzyme activity.[2]

  • Cellular Imaging: Functionalized probes can be used to label specific proteins or organelles within living cells for fluorescence microscopy studies.

  • Nucleic Acid Detection: Probes that interact with specific nucleic acid structures can be used to detect and quantify DNA or RNA.[8][9][11]

Troubleshooting

IssuePossible CauseSolution
Low labeling efficiency of proteinInactive NHS ester; pH of labeling buffer is too low.Use freshly prepared probe; Ensure labeling buffer pH is between 8.0 and 9.0.
High background fluorescenceIncomplete removal of unreacted probe.Optimize the purification step (e.g., use a longer size-exclusion column).
Probe precipitation during labelingLow solubility of the probe in aqueous buffer.Increase the percentage of organic co-solvent (e.g., DMSO) in the reaction mixture (up to 10% v/v).
No change in fluorescence upon bindingThe probe's fluorescence is not sensitive to the local environment of the binding site.Synthesize and test different derivatives of this compound with varying substituents.

References

Application Notes and Protocols: 3-Aminodibenzofuran Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzofuran is a heterocyclic organic compound that has garnered significant interest in the field of organic electronics due to its rigid, planar structure, high thermal stability, and wide bandgap. When functionalized with amino groups, particularly at the 3-position, the resulting 3-aminodibenzofuran derivatives exhibit excellent charge-transporting properties. These characteristics make them highly suitable for use as hole-transporting materials (HTMs) and host materials in organic light-emitting diodes (OLEDs). The incorporation of these materials can lead to devices with high efficiency, improved stability, and long operational lifetimes. This document provides a detailed overview of the application of this compound derivatives in OLEDs, including performance data, experimental protocols for material synthesis and device fabrication, and a logical workflow for their implementation.

Data Presentation: Performance of Aminodibenzofuran Derivatives in OLEDs

The performance of OLEDs is highly dependent on the molecular structure of the materials used. The following tables summarize the key performance metrics of various OLEDs incorporating aminodibenzofuran derivatives as the hole-transporting or host material.

MaterialRoleEmitterMax. EQE (%)Power Eff. (lm/W)Luminance (cd/m²)CIE (x, y)
BF-m-TPA HTLGreen Phosphor16.313.315,230Not Reported
CF-2-BzF HostYellow Phosphor (PO-01)25.3Not Reported>1000(0.50, 0.49)
DBFtPA HostBlue Dopant (3Me-1Bu-TPPDA)7.26Not ReportedNot Reported(0.13, 0.12)

Note: Data is compiled from various research articles. Device architectures and testing conditions may vary.

Key Properties of Aminodibenzofuran Derivatives:

PropertyTypical ValuesSignificance in OLEDs
Glass Transition Temp. (Tg) > 130 °CEnsures morphological stability of the thin films during device operation, leading to longer lifetimes.
Triplet Energy (ET) > 2.7 eVA high triplet energy is crucial for host materials in phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the emitter, ensuring high efficiency.
HOMO Level ~ -5.2 to -5.8 eVDetermines the efficiency of hole injection from the anode and transport to the emissive layer. Proper alignment with adjacent layers is critical.
Hole Mobility 10⁻⁵ to 10⁻³ cm²/VsHigh hole mobility ensures efficient charge transport, leading to lower operating voltages and higher power efficiency.

Experimental Protocols

Synthesis of a Representative this compound Derivative: 3-(N,N-diphenylamino)dibenzo[b,d]furan

This protocol describes a representative synthesis of a this compound derivative via a Buchwald-Hartwig amination reaction, a common method for forming C-N bonds.

Materials:

  • 3-Bromodibenzo[b,d]furan (1.0 eq)

  • Diphenylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add 3-bromodibenzo[b,d]furan, diphenylamine, and sodium tert-butoxide to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous toluene.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.

  • Heating and Monitoring: Seal the flask and heat the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 3-(N,N-diphenylamino)dibenzo[b,d]furan.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating a small-molecule OLED using thermal evaporation.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • 3-(N,N-diphenylamino)dibenzo[b,d]furan (as HTL)

  • N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) (as an alternative HTL)

  • Tris(8-hydroxyquinolinato)aluminum (Alq₃) (as Electron Transport Layer, ETL, and emitter)

  • Lithium Fluoride (LiF) (as Electron Injection Layer, EIL)

  • Aluminum (Al) (as Cathode)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solutions (e.g., Deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum. A typical device structure would be:

      • Hole Transport Layer (HTL): Deposit a 40 nm layer of 3-(N,N-diphenylamino)dibenzo[b,d]furan onto the ITO anode.

      • Emissive Layer (EML): Deposit a 60 nm layer of Alq₃.

      • Electron Transport Layer (ETL): Alq₃ also serves as the ETL in this simple device structure.

  • Cathode Deposition:

    • Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of LiF.

    • Cathode: Deposit a 100 nm layer of Aluminum (Al) through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.

    • Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L data.

    • Measure the electroluminescence (EL) spectrum and determine the CIE color coordinates.

Visualizations

Below are diagrams illustrating the logical workflows and relationships in the application of this compound derivatives in OLEDs.

OLED_Material_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Device Characterization start Precursors (3-Bromodibenzofuran, Diphenylamine) reaction Buchwald-Hartwig Amination start->reaction purification Purification (Column Chromatography) reaction->purification product This compound Derivative purification->product htl HTL Deposition (this compound Derivative) product->htl substrate ITO Substrate Cleaning substrate->htl eml EML/ETL Deposition (e.g., Alq3) htl->eml cathode Cathode Deposition (LiF/Al) eml->cathode encap Encapsulation cathode->encap jvl J-V-L Measurement encap->jvl el EL Spectrum & CIE jvl->el lifetime Lifetime Testing jvl->lifetime eqe EQE & Power Efficiency jvl->eqe

Caption: Workflow from material synthesis to device testing.

OLED_Energy_Level_Diagram cluster_0 Energy Level Diagram cluster_1 HOMO cluster_2 LUMO Anode Anode (ITO) HTL HTL (this compound Derivative) EML EML (e.g., Alq3) ETL ETL (e.g., Alq3) Cathode Cathode (Al) Anode_HOMO -4.8 eV HTL_HOMO ~ -5.3 eV Anode_HOMO->HTL_HOMO Anode_HOMO->HTL_HOMO Hole Injection EML_HOMO ~ -5.8 eV HTL_HOMO->EML_HOMO HTL_HOMO->EML_HOMO Hole Transport ETL_HOMO ~ -5.8 eV EML_HOMO->ETL_HOMO Cathode_HOMO ETL_HOMO->Cathode_HOMO Anode_LUMO HTL_LUMO ~ -2.1 eV Anode_LUMO->HTL_LUMO EML_LUMO ~ -3.0 eV HTL_LUMO->EML_LUMO ETL_LUMO ~ -3.0 eV EML_LUMO->ETL_LUMO ETL_LUMO->EML_LUMO Electron Transport Cathode_LUMO -4.2 eV ETL_LUMO->Cathode_LUMO Cathode_LUMO->ETL_LUMO Electron Injection recombination Exciton Recombination & Light Emission

Caption: Energy level diagram of a typical OLED device.

3-Aminodibenzofuran Derivatives: Application Notes and Protocols for Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols relevant to the investigation of 3-aminodibenzofuran derivatives as potential therapeutic agents for Alzheimer's disease (AD). While specific experimental data on this compound derivatives for AD is emerging, this document leverages the extensive research on the closely related 3-aminobenzofuran scaffold to provide a comprehensive framework for evaluation. Derivatives of this compound are recognized for their potential to inhibit key enzymes in AD pathogenesis, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1]. The protocols and data presented herein for 3-aminobenzofuran derivatives serve as a robust guide for the screening and characterization of novel this compound-based compounds.

Rationale for this compound Derivatives in Alzheimer's Disease

Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by the deposition of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, and a decline in acetylcholine levels[2][3]. The therapeutic strategy for AD is increasingly focused on multi-target-directed ligands that can address these various pathological cascades.

This compound derivatives are being investigated as potential multi-target agents for AD. The core structure allows for modifications to enhance binding affinity and selectivity to key targets[1]. Research on analogous 3-aminobenzofuran compounds has demonstrated their capacity to act as multifunctional agents by inhibiting cholinesterases and modulating Aβ aggregation[2][4][5].

Quantitative Data Summary

The following tables summarize the in vitro activities of a series of synthesized 3-aminobenzofuran derivatives, which can serve as a benchmark for the evaluation of novel this compound compounds.

Table 1: Cholinesterase Inhibitory Activity of 3-Aminobenzofuran Derivatives
Compound IDSubstitutionAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
5a Unsubstituted0.81-
5f 2-Fluorobenzyl0.64-
5h 4-Fluorobenzyl--
5i 2-Chlorobenzyl--
5l 4-Chlorobenzyl--
Donepezil Reference Drug--

Data extracted from Hasanvand et al., 2022.[2][4][5]

Table 2: Inhibition of Aβ₁₋₄₂ Aggregation by Selected 3-Aminobenzofuran Derivatives
Compound IDConcentration (µM)Self-Induced Aβ Aggregation Inhibition (%)AChE-Induced Aβ Aggregation Inhibition (%)
5a 1017.6-
5f 1029.8-
5h 1038.8-
5i 1024.8-
5l 1025.7-
Donepezil 1014.9-

Data extracted from Hasanvand et al., 2022.[2]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol details the in vitro assessment of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil (reference inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of test compounds and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 125 µL of DTNB solution in phosphate buffer.

  • Add 25 µL of AChE or BuChE enzyme solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition of β-Amyloid (Aβ₁₋₄₂) Aggregation (Thioflavin T Assay)

This protocol is for evaluating the ability of test compounds to inhibit the aggregation of Aβ₁₋₄₂ peptides.

Materials:

  • Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (pH 7.4)

  • Thioflavin T (ThT)

  • Test compounds (this compound derivatives)

  • 96-well black microplates

  • Fluorimeter

Procedure for Self-Induced Aβ Aggregation:

  • Prepare an Aβ₁₋₄₂ monomer solution by dissolving the peptide in HFIP and then evaporating the solvent. Resuspend in a suitable buffer.

  • In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations.

  • Incubate the plate at 37°C for 48 hours with gentle agitation.

  • After incubation, add Thioflavin T solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

  • Calculate the percentage of inhibition of Aβ aggregation relative to a control sample without the inhibitor.

Procedure for AChE-Induced Aβ Aggregation:

  • Follow the same initial steps for preparing the Aβ₁₋₄₂ monomer solution.

  • In a 96-well plate, mix the Aβ₁₋₄₂ solution, the test compound, and AChE.

  • Incubate and measure fluorescence as described for self-induced aggregation.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the test compounds on a neuronal cell line (e.g., PC12).

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., DMEM with supplements)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed PC12 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound derivatives for Alzheimer's disease.

Alzheimer_Pathology cluster_Pathways Key Pathological Pathways in Alzheimer's Disease cluster_Intervention Therapeutic Intervention Points APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Aggregation APP->Abeta β, γ-secretase Plaques Senile Plaques Abeta->Plaques Neuronal_Death Neuronal Death Plaques->Neuronal_Death Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Kinases NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Neuronal_Death ACh_Neuron Cholinergic Neuron ACh Acetylcholine (ACh) Deficiency ACh_Neuron->ACh Cognitive_Decline Cognitive Decline ACh->Cognitive_Decline Neuronal_Death->Cognitive_Decline AD_Therapeutic This compound Derivative AD_Therapeutic->Abeta Inhibits Aggregation AD_Therapeutic->ACh Inhibits AChE/BuChE

Caption: Multi-target approach for Alzheimer's therapy.

Drug_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification ChE_Assay Cholinesterase Inhibition (AChE & BuChE) Purification->ChE_Assay Abeta_Assay Aβ Aggregation Inhibition (ThT Assay) ChE_Assay->Abeta_Assay Toxicity_Assay Cytotoxicity Assessment (MTT Assay) Abeta_Assay->Toxicity_Assay Animal_Model AD Animal Model Studies Toxicity_Assay->Animal_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Histology Brain Histopathology Behavioral_Tests->Histology SAR Structure-Activity Relationship (SAR) Studies Histology->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Drug discovery workflow for AD therapeutics.

Cholinesterase_Inhibition_Mechanism cluster_molecules cluster_products AChE Acetylcholinesterase (AChE) Catalytic Active Site Peripheral Anionic Site Choline Choline AChE:cas->Choline Hydrolyzes to Acetate Acetate AChE:cas->Acetate ACh Acetylcholine ACh->AChE:cas Binds Inhibitor This compound Derivative Inhibitor->AChE:cas Blocks Substrate Binding Inhibitor->AChE:pas Binds and Induces Conformational Change

Caption: Mechanism of cholinesterase inhibition.

References

Application Notes and Protocols for Dibenzofuran-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the initial focus of this document was on 3-aminodibenzofuran-based enzyme inhibitors, a review of the current scientific literature indicates a more extensive body of research on other substituted dibenzofuran derivatives. This document, therefore, presents detailed application notes and protocols based on published studies of dibenzofuran derivatives as potent enzyme inhibitors, offering a representative example of the development of this class of compounds. The methodologies and data presented herein are targeted toward researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, known for its rigid, planar geometry which allows for precise orientational positioning of functional groups for optimal interaction with enzyme active sites.[1] Derivatives of this core structure are being investigated for a range of therapeutic applications, including as inhibitors of cholinesterases for the treatment of Alzheimer's disease and as kinase inhibitors for oncology.[1][2]

This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of dibenzofuran-based enzyme inhibitors, with a specific focus on their activity against Pim and CLK1 kinases.

Data Presentation: Inhibitory Activity of Dibenzofuran Derivatives

The following table summarizes the in vitro inhibitory activity of a series of dibenzofuran derivatives against a panel of protein kinases. The data highlights the potency and selectivity of these compounds.

Compound IDModification on Dibenzofuran ScaffoldPim-1 IC50 (µM)Pim-2 IC50 (µM)CLK1 IC50 (µM)
44 7-OH0.060.0350.026
45 8-acetyl0.28-0.14
46 7-F> 1--
47 7-CF3> 10.37Inactive
15 --0.200.45
16 --0.150.15
17 --0.180.18
43 7-OH, 8-acetyl---

Data extracted from "Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases".[2]

Experimental Protocols

General Synthesis of Dibenzofuran Derivatives

The synthesis of the dibenzofuran scaffold can be achieved through several routes, one of which involves the ring closure of diaryl ethers. The following is a general protocol inspired by synthetic strategies for dibenzofuran-based kinase inhibitors.[2]

Protocol 1: Synthesis of Dibenzofuran Core

  • Step 1: Suzuki-Miyaura Coupling. A suitably substituted 2-bromoanisole is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated under an inert atmosphere.

  • Step 2: Demethylation. The resulting methoxy-biphenyl derivative is demethylated using a demethylating agent such as boron tribromide (BBr3) in an appropriate solvent like dichloromethane (DCM) at low temperatures.

  • Step 3: Oxidative Cyclization. The hydroxyl-biphenyl intermediate undergoes intramolecular oxidative cyclization to form the dibenzofuran ring. This can be achieved using various reagents, including palladium acetate (Pd(OAc)2) in the presence of an oxidant.

  • Step 4: Functional Group Interconversion. The dibenzofuran core can be further functionalized. For instance, a formyl group can be introduced via Vilsmeier-Haack reaction, followed by conversion to a carboxamide.

Kinase Inhibition Assay

The inhibitory activity of the synthesized dibenzofuran derivatives against Pim-1, Pim-2, and CLK1 kinases is determined using a luminescence-based assay.[2]

Protocol 2: In Vitro Kinase Inhibition Assay

  • Materials:

    • Recombinant human Pim-1, Pim-2, and CLK1 kinases.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • ATP and appropriate peptide substrates.

    • Synthesized dibenzofuran inhibitor compounds.

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • White, opaque 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a 96-well plate, add the assay buffer, the kinase, and the inhibitor solution.

    • Initiate the kinase reaction by adding a mixture of ATP and the specific peptide substrate. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase, which catalyzes the conversion of the remaining ATP to light.

    • Measure the luminescence using a plate-reading luminometer.

    • The inhibitory activity is calculated as the percentage of kinase activity relative to a DMSO control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Each concentration should be tested in duplicate.[2]

Visualizations

G cluster_synthesis General Synthesis of Dibenzofuran Derivatives start Substituted 2-Bromoanisole & Phenylboronic Acid step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->step1 intermediate1 Methoxy-biphenyl Derivative step1->intermediate1 step2 Demethylation (e.g., BBr3) intermediate1->step2 intermediate2 Hydroxy-biphenyl Intermediate step2->intermediate2 step3 Oxidative Cyclization (e.g., Pd(OAc)2) intermediate2->step3 intermediate3 Dibenzofuran Core step3->intermediate3 step4 Further Functionalization (e.g., Vilsmeier-Haack, Amidation) intermediate3->step4 end Functionalized Dibenzofuran Inhibitors step4->end

Caption: Synthetic workflow for dibenzofuran-based enzyme inhibitors.

G cluster_assay Kinase Inhibition Assay Workflow start Prepare Serial Dilutions of Inhibitors step1 Add Kinase, Buffer, and Inhibitor to 96-well Plate start->step1 step2 Initiate Reaction with ATP/Substrate Mixture step1->step2 step3 Incubate at 30°C step2->step3 step4 Add Kinase-Glo® Reagent step3->step4 step5 Measure Luminescence step4->step5 end Calculate % Inhibition and IC50 Values step5->end

Caption: Workflow for the in vitro kinase inhibition assay.

Signaling Pathway

Pim kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. They are often overexpressed in various cancers. The diagram below illustrates a simplified signaling pathway involving Pim-1 and its downstream effects, which can be targeted by the described dibenzofuran inhibitors.

G Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 Kinase STAT->Pim1 Upregulation Bad Bad Pim1->Bad Phosphorylation (Inactivation) Proliferation Cell Proliferation & Survival Pim1->Proliferation BclXL Bcl-xL Bad->BclXL Inhibition Apoptosis Apoptosis BclXL->Apoptosis Inhibition Inhibitor Dibenzofuran Inhibitor Inhibitor->Pim1 Inhibition

Caption: Simplified Pim-1 signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Functionalization of the Amino Group on 3-Aminodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminodibenzofuran is a valuable scaffold in medicinal chemistry and materials science. The ability to selectively functionalize its amino group opens up a vast chemical space for the synthesis of novel derivatives with tailored biological activities and material properties. These application notes provide detailed protocols for several key transformations of the amino group of this compound, including N-acylation, N-alkylation, N-arylation, N-sulfonylation, and diazotization followed by Sandmeyer reactions. While specific literature on the functionalization of this compound is limited, the following protocols are based on well-established and robust methods for the transformation of aromatic amines and are expected to be highly applicable.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the functionalization of this compound. This data is compiled from general protocols for aromatic amines and should be considered representative. Optimization may be required for specific substrates.

Table 1: N-Acylation of this compound

Acylating AgentBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Acetyl ChlorideTriethylamineDichloromethane (DCM)0 to RT295
Benzoyl ChloridePyridineDichloromethane (DCM)0 to RT492
Acetic AnhydridePyridineNoneRT198

Table 2: N-Alkylation of this compound

Alkylating Agent/MethodReagents/CatalystSolventTemperature (°C)Time (h)Representative Yield (%)
Benzyl BromideK₂CO₃Acetonitrile801285
Benzaldehyde (Reductive Amination)NaBH(OAc)₃, Acetic Acid1,2-Dichloroethane (DCE)RT1290
Benzyl Alcohol (Borrowing Hydrogen)Ru-complex, tBuOKToluene1201688

Table 3: N-Arylation of this compound (Buchwald-Hartwig Amination)

Aryl HalidePalladium SourceLigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
IodobenzenePd₂(dba)₃XPhosNaOtBuToluene1001893
4-BromotoluenePd(OAc)₂BINAPCs₂CO₃Toluene1102489
2-ChloropyridinePd₂(dba)₃RuPhosK₃PO₄Dioxane1002085

Table 4: N-Sulfonylation of this compound

Sulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Representative Yield (%)
p-Toluenesulfonyl ChloridePyridineDichloromethane (DCM)0 to RT694
Methanesulfonyl ChlorideTriethylamineDichloromethane (DCM)0 to RT496
Dansyl ChlorideNaHCO₃Acetone/WaterRT1290

Table 5: Diazotization and Sandmeyer Reaction of this compound

ReagentProduct Functional GroupTemperature (°C)Representative Yield (%)
CuCl / HCl-Cl0 to 5085
CuBr / HBr-Br0 to 6088
CuCN / KCN-CN0 to 6080
KI-I0 to RT90
HBF₄, then heat-F0, then >10075
H₂O, H₂SO₄, heat-OH0, then 10070

Experimental Protocols

N-Acylation with Acyl Chlorides

This protocol describes the formation of an amide bond by reacting this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine or pyridine

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) or pyridine (2.0 eq) in anhydrous DCM.[1]

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N-acyl-3-aminodibenzofuran.

N-Alkylation via Reductive Amination

This one-pot procedure allows for the N-alkylation of this compound with an aldehyde or ketone.[2][3][4]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Glacial acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq).

  • If the amine or carbonyl compound is unreactive, a catalytic amount of glacial acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the N-alkyl-3-aminodibenzofuran.

N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming a C-N bond between this compound and an aryl halide.[5][6]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene) (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), palladium catalyst, and phosphine ligand.

  • Add this compound (1.2 eq) and the base.

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-aryl-3-aminodibenzofuran.

N-Sulfonylation with Sulfonyl Chlorides

This protocol details the synthesis of sulfonamides from this compound and a sulfonyl chloride.[7]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0-1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (2.0 eq) or triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.05 eq) portion-wise or as a solution in DCM, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the N-sulfonyl-3-aminodibenzofuran.

Diazotization and Sandmeyer Reaction

This two-step, one-pot procedure transforms the amino group into various other functionalities via a diazonium salt intermediate.[8][9][10][11]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated acid (e.g., HCl, HBr, H₂SO₄)

  • Copper(I) salt (e.g., CuCl, CuBr, CuCN)

  • Potassium iodide (KI) for iodination

  • Fluoroboric acid (HBF₄) for fluorination

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of the chosen concentrated acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.[12]

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Sandmeyer Reaction (Halogenation/Cyanation):

    • In a separate flask, dissolve the corresponding copper(I) salt (1.2 eq) in the corresponding concentrated acid.

    • Cool the copper salt solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred copper salt solution.

    • Allow the mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the reaction mixture, extract with an organic solvent (e.g., diethyl ether, ethyl acetate), wash with water and brine, dry, and concentrate.

    • Purify by column chromatography or distillation.

Visualizations

The following diagrams illustrate the general chemical transformations and workflows described in the protocols.

N_Acylation This compound This compound Product N-Acyl-3-aminodibenzofuran This compound->Product 1. Acyl Chloride 2. Base Acyl_Chloride R-COCl Acyl_Chloride->Product Base Base (e.g., Et3N) Base->Product Solvent Solvent (DCM) Solvent->Product

Caption: N-Acylation of this compound.

N_Alkylation_Reductive_Amination Start This compound + RCHO Imine Imine Intermediate Start->Imine Condensation Product N-Alkyl-3-aminodibenzofuran Imine->Product Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product

Caption: N-Alkylation via Reductive Amination.

Buchwald_Hartwig_Amination Pd(0) Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd(0)->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(Amine)(X)L_n] OxAdd->AmineCoord + this compound Deprotonation Ar-Pd(II)(Amido)L_n AmineCoord->Deprotonation - Base-HX RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0) + N-Aryl-3-aminodibenzofuran

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Sandmeyer_Reaction_Workflow Amine This compound Diazotization Diazotization (NaNO2, H+) Amine->Diazotization Diazonium_Salt Dibenzofuran-3-diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuX) Diazonium_Salt->Sandmeyer Product 3-Functionalized Dibenzofuran (X = Cl, Br, CN, etc.) Sandmeyer->Product

Caption: Diazotization and Sandmeyer Reaction Workflow.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Dibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of substituted dibenzofurans, a crucial scaffold in medicinal chemistry and materials science. The methodologies outlined below leverage palladium catalysis to achieve efficient and versatile access to a wide range of dibenzofuran derivatives.

Introduction

Dibenzofurans are a significant class of heterocyclic compounds present in numerous natural products and pharmacologically active molecules. Their rigid, planar structure and unique electronic properties make them attractive targets in drug discovery and for the development of organic electronic materials. Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for the construction of the dibenzofuran core and the introduction of various substituents, offering significant advantages over classical synthetic methods in terms of efficiency, functional group tolerance, and substrate scope.

This document details three primary palladium-catalyzed strategies for the synthesis of substituted dibenzofurans:

  • Intramolecular Direct C-H Arylation of Diaryl Ethers: A convergent approach involving the formation of a diaryl ether followed by a palladium-catalyzed intramolecular cyclization.

  • Phenol-Directed C-H Activation/C-O Cyclization: A step-economical method that utilizes a phenol directing group to facilitate the intramolecular C-O bond formation.

  • Tandem Cross-Coupling and Cyclization Reactions: One-pot procedures that combine multiple transformations, such as cross-coupling and Ullmann-type reactions, to rapidly build molecular complexity.

Intramolecular Direct C-H Arylation of Diaryl Ethers

This strategy involves the synthesis of a diaryl ether precursor, typically from a phenol and an aryl halide, followed by an intramolecular palladium-catalyzed C-H arylation to form the dibenzofuran ring. This method is highly versatile and allows for the synthesis of a wide array of substituted dibenzofurans by varying the substitution patterns on both aromatic rings of the diaryl ether intermediate.

Experimental Protocol: General Procedure for the Synthesis of Dibenzofurans from Diaryl Ethers[1]

A flame-dried sealed reaction vial is charged with the diaryl ether (1 equivalent), palladium(II) acetate (Pd(OAc)₂, 2.5 mol%), and tetrabutylammonium acetate (NBu₄OAc, 2 equivalents). For reactions requiring a ligand, tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 5 mol%) is also added. If a solvent is used, 1,4-dioxane (2 mL/mmol of diaryl ether) is added. The reaction mixture is then stirred at 125 °C for 24 hours in a multi-reaction heating mantle.

Upon completion, the reaction mixture is cooled to room temperature, diluted with dichloromethane (DCM, 15 mL), and filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a hexanes:DCM eluent system to afford the desired dibenzofuran product.

Data Presentation: Substrate Scope and Yields for the Intramolecular Direct C-H Arylation
EntryDiaryl Ether SubstrateProductYield (%)[1]
12-Phenoxy-1-bromobenzeneDibenzofuran93
21-Bromo-2-(4-methoxyphenoxy)benzene2-Methoxydibenzofuran94
31-Bromo-2-(3-methoxyphenoxy)benzene3-Methoxydibenzofuran94
41-Bromo-2-(p-tolyloxy)benzene2-Methyldibenzofuran95
5N-(2-bromophenyl)-N-phenylamineCarbazole89
61-(2-(2-Bromophenoxy)phenyl)ethan-1-one4-Acetyldibenzofuran95
72-(2-Bromophenoxy)pyridineBenzo[2][3]furo[2,3-b]pyridine84
Reaction Workflow and Mechanism

The synthesis of dibenzofurans via intramolecular direct C-H arylation of diaryl ethers can be visualized as a two-step process: the formation of the diaryl ether and its subsequent cyclization. The catalytic cycle for the C-H activation/cyclization step is illustrated below.

experimental_workflow cluster_synthesis Diaryl Ether Synthesis cluster_cyclization Intramolecular C-H Arylation Phenol Phenol Derivative BaseSolvent Base, Solvent Phenol->BaseSolvent ArylHalide Aryl Halide ArylHalide->BaseSolvent DiarylEther Diaryl Ether Intermediate BaseSolvent->DiarylEther Catalyst Pd(OAc)₂ NBu₄OAc DiarylEther->Catalyst Dibenzofuran Substituted Dibenzofuran Catalyst->Dibenzofuran

General workflow for dibenzofuran synthesis.

catalytic_cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl CH_Activation C-H Activation PdII_Aryl->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle ReductiveElimination Reductive Elimination Palladacycle->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Dibenzofuran Dibenzofuran ReductiveElimination->Dibenzofuran DiarylEther Diaryl Ether DiarylEther->OxAdd

Catalytic cycle for C-H arylation.

Phenol-Directed C-H Activation/C-O Cyclization

This method provides a more direct route to dibenzofurans by utilizing a phenol directing group on a biaryl precursor to facilitate an intramolecular C-H activation and subsequent C-O bond formation. This approach is particularly advantageous as it often proceeds under mild conditions and can tolerate a variety of functional groups.

Experimental Protocol: General Procedure for Phenol-Directed Synthesis of Dibenzofurans[4]

To a screw-capped vial is added the 2-arylphenol substrate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and a suitable oxidant (e.g., benzoquinone, 1.0 equiv) in a solvent such as pivalic acid. The vial is sealed, and the reaction mixture is stirred at a specified temperature (typically 80-120 °C) for a designated time (12-24 hours).

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the substituted dibenzofuran.

Data Presentation: Substrate Scope and Yields for Phenol-Directed C-H Activation/C-O Cyclization
Entry2-Arylphenol SubstrateProductYield (%)
1Biphenyl-2-olDibenzofuran85[4]
24'-Methoxybiphenyl-2-ol2-Methoxydibenzofuran82[4]
34'-Chlorobiphenyl-2-ol2-Chlorodibenzofuran75[4]
43'-Methylbiphenyl-2-ol3-Methyldibenzofuran88[4]
54-Methylbiphenyl-2-ol8-Methyldibenzofuran79[4]
Reaction Workflow and Mechanism

The synthesis proceeds via a palladium(II)-catalyzed C-H activation directed by the phenol group, followed by reductive elimination to form the C-O bond and regenerate the active catalyst.

experimental_workflow_phenol Arylphenol 2-Arylphenol Reaction Pd(OAc)₂, Oxidant Pivalic Acid, Heat Arylphenol->Reaction Dibenzofuran Substituted Dibenzofuran Reaction->Dibenzofuran

Workflow for phenol-directed synthesis.

catalytic_cycle_phenol PdII Pd(II) Coordination Coordination PdII->Coordination Pd_Complex Phenol-Pd(II) Complex Coordination->Pd_Complex Arylphenol 2-Arylphenol Arylphenol->Coordination CH_Activation C-H Activation/ Cyclometalation Pd_Complex->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle ReductiveElimination Reductive Elimination Palladacycle->ReductiveElimination Dibenzofuran Dibenzofuran ReductiveElimination->Dibenzofuran Pd0 Pd(0) ReductiveElimination->Pd0 Oxidant Oxidant Oxidant->PdII Pd0->PdII Reoxidation

Catalytic cycle for phenol-directed cyclization.

One-Pot Tandem Synthesis from 6-Diazo-2-cyclohexenones

This innovative one-pot protocol enables the rapid construction of the dibenzofuran skeleton from readily available starting materials through a palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling.[5] This tandem approach is highly efficient and avoids the isolation of intermediates, streamlining the synthetic process.

Experimental Protocol: General Procedure for the One-Pot Synthesis of Dibenzofurans[5]

In a dried Schlenk tube under an argon atmosphere, 6-diazo-2-cyclohexenone (1.2 equiv), ortho-haloiodobenzene (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), copper(I) oxide (Cu₂O, 20 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv) are combined in anhydrous 1,4-dioxane. The mixture is stirred at 70 °C for 12 hours.

After cooling to room temperature, the reaction mixture is filtered through a short pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding substituted dibenzofuran.

Data Presentation: Substrate Scope and Yields for the One-Pot Tandem Synthesis
Entryortho-HaloiodobenzeneProductYield (%)[5]
11-Bromo-2-iodobenzeneDibenzofuran85
21-Bromo-2-iodo-4-methylbenzene2-Methyldibenzofuran89
31-Bromo-4-fluoro-2-iodobenzene2-Fluorodibenzofuran78
44-Bromo-3-iodoanisole2-Methoxydibenzofuran82
51-Bromo-2-iodo-4-(trifluoromethyl)benzene2-(Trifluoromethyl)dibenzofuran65
Reaction Workflow and Mechanism

This one-pot synthesis involves a sequence of palladium- and copper-catalyzed reactions to construct the dibenzofuran core.

experimental_workflow_onepot Diazo 6-Diazo-2- cyclohexenone OnePot Pd(PPh₃)₄, Cu₂O, K₃PO₄ 1,4-Dioxane, 70 °C Diazo->OnePot Haloiodobenzene ortho-Halo- iodobenzene Haloiodobenzene->OnePot Dibenzofuran Substituted Dibenzofuran OnePot->Dibenzofuran

Workflow for the one-pot tandem synthesis.

reaction_mechanism_onepot cluster_pd Pd-Catalyzed Cross-Coupling/Aromatization cluster_cu Cu-Catalyzed Ullmann Coupling Pd_Carbene Pd-Carbene Intermediate Aryl_Insertion Aryl Insertion Pd_Carbene->Aryl_Insertion Aromatization Aromatization Aryl_Insertion->Aromatization Intermediate Diaryl Ether Intermediate Aromatization->Intermediate Ullmann Intramolecular C-O Coupling Intermediate->Ullmann Dibenzofuran_final Dibenzofuran Ullmann->Dibenzofuran_final

Simplified mechanism of the one-pot reaction.

Conclusion

The palladium-catalyzed methodologies presented herein offer powerful and versatile strategies for the synthesis of substituted dibenzofurans. The choice of a specific protocol will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. These detailed application notes and protocols provide a solid foundation for researchers, scientists, and drug development professionals to explore and expand the chemical space of this important heterocyclic scaffold.

References

Application Note and Protocol for Measuring the Fluorescence Lifetime of 3-Aminodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup and protocol for the measurement of the fluorescence lifetime of 3-Aminodibenzofuran. This application note is intended to guide researchers in the photophysical characterization of this and similar molecules, which is crucial for its potential applications in drug development and as a fluorescent probe.

Introduction

This compound is a heterocyclic aromatic amine. The dibenzofuran core is found in various biologically active compounds, and the amino substituent can significantly influence its photophysical properties. Understanding the fluorescence lifetime of this compound is essential for its application in fluorescence-based assays, bioimaging, and as a molecular sensor. The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its local environment, making it a valuable parameter for studying molecular interactions.

This protocol will focus on the use of Time-Correlated Single Photon Counting (TCSPC), a robust and widely used technique for determining fluorescence lifetimes in the picosecond to microsecond range.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Category Item Specifications
Compound of Interest This compoundHigh purity (>98%)
Solvents CyclohexaneSpectroscopic grade
TolueneSpectroscopic grade
DichloromethaneSpectroscopic grade
AcetonitrileSpectroscopic grade
EthanolSpectroscopic grade
Fluorescence Standard Quinine SulfateFor quantum yield determination
0.1 M Sulfuric Acid
LUDOX® or similarFor instrument response function (IRF)
Labware Volumetric flasksGrade A
MicropipettesCalibrated
Quartz cuvettes1 cm path length, four-sided polished

Experimental Protocols

Solution Preparation

Proper sample preparation is critical to obtain accurate and reproducible fluorescence measurements.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a minimal amount of a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mM). Store in the dark to prevent photodegradation.

  • Working Solution Preparation:

    • Prepare a series of dilutions of the stock solution in the desired spectroscopic grade solvents (cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).

    • The final concentration of the working solutions should be in the micromolar range (e.g., 1-10 µM).

    • Crucially, the absorbance of the sample at the excitation wavelength should be kept below 0.1 to avoid inner filter effects [1].

  • Fluorescence Standard Preparation:

    • Prepare a stock solution of quinine sulfate in 0.1 M sulfuric acid.

    • Prepare a working solution with an absorbance matched to the this compound samples at the excitation wavelength.

Spectroscopic Measurements
  • Absorption Spectra:

    • Record the UV-Vis absorption spectrum of this compound in each solvent using a spectrophotometer.

    • Determine the wavelength of maximum absorption (λabs,max). This will be used as the excitation wavelength for subsequent fluorescence measurements.

  • Steady-State Fluorescence Emission Spectra:

    • Using a spectrofluorometer, excite the sample at its λabs,max.

    • Record the fluorescence emission spectrum.

    • Determine the wavelength of maximum emission (λem,max).

    • The Stokes shift can be calculated as the difference between the absorption and emission maxima.

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).

  • Record the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and the quinine sulfate standard.

  • The quantum yield is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

    Where:

    • ΦF is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (TCSPC)

The fluorescence lifetime is measured using a TCSPC system.

  • Instrument Setup:

    • Excitation Source: A pulsed light source with a high repetition rate (e.g., a picosecond pulsed diode laser or a Ti:Sapphire laser). The excitation wavelength should be set to the λabs,max of this compound.

    • Sample Chamber: A temperature-controlled cuvette holder.

    • Detector: A high-speed, sensitive detector such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

    • Timing Electronics: Time-to-amplitude converter (TAC) and multichannel analyzer (MCA) to build the decay histogram.

  • Data Acquisition:

    • Instrument Response Function (IRF): Measure the IRF by using a scattering solution (e.g., LUDOX®) in place of the sample. The IRF represents the time profile of the excitation pulse as seen by the detection system.

    • Fluorescence Decay: Replace the scattering solution with the this compound sample and collect the fluorescence decay data. The emission monochromator should be set to the λem,max. Collect photons until a sufficient number of counts are in the peak channel (e.g., 10,000 counts) to ensure good statistics.

  • Data Analysis:

    • The collected fluorescence decay data is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a multi-exponential decay model:

      I(t) = Σ αi exp(-t/τi)

      Where:

      • I(t) is the intensity at time t.

      • αi is the pre-exponential factor for the i-th component.

      • τi is the lifetime of the i-th component.

    • The goodness of the fit is evaluated by examining the weighted residuals and the chi-squared (χ²) value.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Solvent λabs,max (nm) λem,max (nm) Stokes Shift (cm-1) Fluorescence Quantum Yield (ΦF) Fluorescence Lifetime (τ) (ns)
Cyclohexane
Toluene
Dichloromethane
Acetonitrile
Ethanol

Note: The values in this table are to be filled in with the experimentally determined data.

Visualizations

Jablonski Diagram

The following diagram illustrates the electronic transitions involved in fluorescence.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p)

Caption: Jablonski diagram illustrating the photophysical processes of absorption and emission.

Experimental Workflow

The following diagram outlines the experimental workflow for measuring the fluorescence lifetime of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_steadystate Steady-State Measurements cluster_timeresolved Time-Resolved Measurement (TCSPC) prep Prepare this compound solutions (Abs < 0.1) absorb Measure Absorption Spectrum (Determine λ_abs,max) prep->absorb irf Measure Instrument Response Function (IRF) prep->irf fluo Measure Fluorescence Spectrum (Determine λ_em,max) absorb->fluo qy Measure Quantum Yield fluo->qy decay Measure Fluorescence Decay irf->decay analysis Deconvolution and Lifetime Determination decay->analysis

Caption: Experimental workflow for the photophysical characterization of this compound.

References

Application Notes and Protocols: Labeling Proteins with 3-Aminodibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various experimental systems. This document provides a detailed protocol for the covalent labeling of proteins using derivatives of 3-Aminodibenzofuran, a fluorescent scaffold. The primary amine of this compound allows for its chemical modification into an amine-reactive species, which can then be conjugated to proteins.

The most common strategy for labeling proteins via their primary amines (the ε-amine of lysine residues and the N-terminal α-amine) is through the use of N-hydroxysuccinimide (NHS) esters or isothiocyanates.[1] These reactive groups form stable amide or thiourea bonds, respectively, with the amine groups on the protein.[1] This protocol will focus on the use of a hypothetical this compound-NHS ester for protein labeling.

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter that needs to be optimized to ensure that the biological activity of the protein is not compromised and that sufficient signal is obtained for downstream applications.

Experimental Protocols

General Considerations
  • Protein Purity: The protein to be labeled should be of high purity (>90%) and free of any amine-containing buffers (e.g., Tris) or stabilizing agents (e.g., bovine serum albumin), as these will compete with the protein for reaction with the amine-reactive dye.

  • Buffer Selection: A buffer that does not contain primary amines is essential for the conjugation reaction. Phosphate-buffered saline (PBS) or bicarbonate buffer at a pH of 7.2-8.5 is recommended.

  • Dye-to-Protein Ratio: The molar ratio of the reactive dye to the protein will influence the degree of labeling. It is recommended to perform trial conjugations with varying dye-to-protein molar ratios to determine the optimal condition for the specific protein and application.

Materials
  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound-NHS ester (hypothetical reactive dye)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis tubing

  • Spectrophotometer

Protocol for Protein Labeling with this compound-NHS Ester
  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer at a concentration of 5-20 mg/mL.[2] Lower concentrations can significantly decrease the labeling efficiency.[2]

  • Reactive Dye Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[2] Reactive dyes are susceptible to hydrolysis and should be prepared fresh.[2]

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the desired volume of the reactive dye stock solution. The volume to be added depends on the desired dye-to-protein molar ratio.

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.[3]

  • Quenching the Reaction:

    • (Optional but recommended) Add a small volume of quenching buffer to the reaction mixture to consume any unreacted dye. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the protein-dye conjugate from the unreacted dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[3]

    • Alternatively, the conjugate can be purified by extensive dialysis against an appropriate buffer.[3]

Determination of the Degree of Labeling

The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the this compound dye.

  • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and at the λmax of the dye (Aλmax).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (Aλmax × CF)] / εprotein

    • CF (Correction Factor): A280 of the free dye / Aλmax of the free dye

    • εprotein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)

  • Calculate the DOL using the following formula:

    DOL = Aλmax / (εdye × Protein Concentration (M))

    • εdye: Molar extinction coefficient of the this compound dye at its λmax (in M⁻¹cm⁻¹)

Data Presentation

Table 1: Quantitative Parameters for Protein Labeling with this compound-NHS Ester

ParameterSymbolDescriptionExample Value
Protein Concentration[P]Initial concentration of the protein in the reaction.10 mg/mL
Dye:Protein Molar Ratio-Molar ratio of reactive dye to protein used in the conjugation.10:1
Absorbance at 280 nmA280Absorbance of the final conjugate at 280 nm.0.85
Absorbance at λmaxAλmaxAbsorbance of the final conjugate at the dye's λmax.0.45
Molar Extinction of ProteinεproteinMolar extinction coefficient of the protein at 280 nm.210,000 M⁻¹cm⁻¹
Molar Extinction of DyeεdyeMolar extinction coefficient of the dye at λmax.50,000 M⁻¹cm⁻¹
Correction FactorCFCorrection factor for the dye's absorbance at 280 nm.0.12
Degree of LabelingDOLMoles of dye per mole of protein.2.5

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for labeling proteins with an amine-reactive this compound derivative.

experimental_workflow A Protein Preparation (in amine-free buffer) C Conjugation Reaction (Protein + Dye) A->C B Reactive Dye Preparation (this compound-NHS ester in DMSO) B->C D Quenching (Optional) C->D E Purification (Gel Filtration or Dialysis) D->E F Characterization (Spectrophotometry) E->F G Labeled Protein Conjugate F->G

Caption: Workflow for protein labeling with this compound-NHS ester.

Logical Relationship of Labeling Chemistry

The diagram below outlines the chemical logic behind amine-reactive labeling.

labeling_chemistry Protein Protein (Lysine, N-terminus) Amine Primary Amine (-NH2) Protein->Amine exposes Conjugate Labeled Protein (Stable Amide Bond) Amine->Conjugate ReactiveDye This compound -NHS Ester NHS NHS Ester (Reactive Group) ReactiveDye->NHS contains NHS->Conjugate reacts with

Caption: Amine-reactive labeling of proteins.

References

Troubleshooting & Optimization

common problems in 3-Aminodibenzofuran synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 3-Aminodibenzofuran. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and well-documented approach is a two-step synthesis. The first step involves the formation of 3-nitrodibenzofuran, which is then followed by the reduction of the nitro group to an amine in the second step.

Q2: What are the critical parameters to control during the synthesis of 3-nitrodibenzofuran?

The synthesis of 3-nitrodibenzofuran, often achieved through an Ullmann-type coupling reaction, is sensitive to several factors. Key parameters to control include reaction temperature, reaction time, the purity of starting materials, and the quality of the base used.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1]

Q3: Which reducing agents are suitable for converting 3-nitrodibenzofuran to this compound?

Several reducing agents can be employed for this transformation. Stannous chloride (SnCl₂) is a classical and effective choice.[2][3] Other common reagents include iron powder in the presence of an acid (e.g., Fe/HCl).[4] Catalytic hydrogenation using reagents like H₂/Pd/C or H₂/Raney Ni is also a high-yielding option, although it may affect other functional groups.[4]

Troubleshooting Guides

Step 1: Synthesis of 3-Nitrodibenzofuran (Ullmann-type Coupling)

Problem 1: Low Yield of 3-Nitrodibenzofuran

Potential Cause Solution
Incomplete Reaction The reaction typically requires elevated temperatures (around 100°C) and prolonged reaction times (up to 16 hours). Monitor the reaction progress by TLC to ensure the complete consumption of starting materials.[1]
Suboptimal Base Potassium tert-butoxide is a strong, non-nucleophilic base that is critical for this reaction. Ensure it is fresh and has not been deactivated by exposure to moisture.[1]
Starting Material Purity Impurities in the starting materials, such as 1,3-dinitrobenzene and 2-iodophenol, can lead to side reactions and significantly lower the yield. Use highly pure starting materials.[1]
Inefficient Purification Losses can occur during purification by column chromatography. Optimize the solvent system and column packing to achieve efficient separation of the product from byproducts and unreacted starting materials.[1]

Problem 2: Presence of Multiple Spots on TLC After Purification

Potential Impurity Identification and Solution
Unreacted Starting Materials Residual starting materials may co-elute with the product. Re-purify the product using a different solvent system for column chromatography or consider recrystallization.
Homo-coupling Products Ullmann-type reactions can lead to the formation of homo-coupled byproducts. Optimize the reaction conditions (e.g., temperature, catalyst loading if applicable) to minimize these side reactions. Careful chromatographic purification is necessary for their removal.[1]
Isomeric Products The formation of other nitrodibenzofuran isomers is possible, though often in minor amounts. High-resolution analytical techniques like HPLC and NMR can help identify these isomers. Fine-tuning the reaction conditions or employing a more selective synthetic route may be necessary if isomeric purity is critical.[1]
Step 2: Reduction of 3-Nitrodibenzofuran to this compound

Problem 1: Incomplete Reduction or Formation of Side Products

Potential Cause Solution
Insufficient Reducing Agent Ensure that a sufficient molar excess of the reducing agent (e.g., SnCl₂ or Fe) is used. The stoichiometry should be carefully calculated based on the reaction mechanism.
Reaction Conditions The reaction temperature and time can influence the outcome. For SnCl₂ reductions, the reaction can be exothermic and may require initial cooling.[3] Monitor the reaction by TLC to determine the optimal reaction time.
Hydrolysis of Intermediate In some cases, intermediates in the reduction process can be hydrolyzed back to the nitro compound or form other byproducts. Ensure the reaction is carried out under appropriate pH conditions.

Problem 2: Difficulties in Product Isolation and Purification

Issue Solution
Removal of Metal Salts The workup of reactions involving metal-based reducing agents like SnCl₂ or Fe can be challenging due to the formation of metal salts. For SnCl₂ reductions, quenching the reaction with a base (e.g., aqueous sodium bicarbonate) can precipitate tin salts, which can then be filtered off.[4] For iron reductions, filtering the reaction mixture through a pad of celite can help remove iron residues.[4]
Product Solubility The resulting amine may have different solubility properties compared to the starting nitro compound. Choose an appropriate extraction solvent to ensure efficient isolation of the product.
Product Purity If the crude product is not pure, column chromatography or recrystallization may be necessary. The choice of solvent for these purification techniques is crucial for obtaining a high-purity product.

Data Presentation

Comparison of Common Reducing Agents for Nitro to Amine Conversion
Reducing Agent/SystemTypical Reaction ConditionsReaction TimeYield (%)Functional Group Tolerance
H₂/Pd/C 1 atm H₂, RT, various solvents (e.g., EtOH, EtOAc)1-12 h>95Reduces many other functional groups (alkenes, alkynes, carbonyls, etc.).[4]
H₂/Raney Ni 1-50 atm H₂, RT-100°C, EtOH2-24 h>90Similar to Pd/C, can be more selective for nitro groups over some other functionalities.[4]
Fe/HCl or Fe/NH₄Cl Reflux in EtOH/H₂O2-6 h80-95Good; tolerates esters, ketones, and nitriles.[4]
SnCl₂·2H₂O RT to reflux in EtOH or EtOAc0.5-3 h85-95Good; generally chemoselective for the nitro group.[2][5]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrodibenzofuran

Materials:

  • 1,3-Dinitrobenzene

  • 2-Iodophenol

  • Potassium tert-butoxide

  • Dimethoxyethane (DME)

  • Pyridine

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,3-dinitrobenzene (1 eq) and 2-iodophenol (1 eq) in a mixture of dimethoxyethane and pyridine, add potassium tertiary butoxide (2 eq).

  • Heat the reaction mixture to 100°C and stir for 16 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-nitrodibenzofuran.

Protocol 2: Synthesis of this compound (using SnCl₂)

Materials:

  • 3-Nitrodibenzofuran

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Dissolve 3-nitrodibenzofuran in ethanol in a round-bottom flask.

  • Add an excess of stannous chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: 3-Nitrodibenzofuran Synthesis cluster_step2 Step 2: Reduction to this compound Start Starting Materials (1,3-Dinitrobenzene, 2-Iodophenol) Reaction1 Ullmann-type Coupling (KOtBu, DME/Pyridine, 100°C, 16h) Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 3-Nitrodibenzofuran Purification1->Product1 Reaction2 Reduction (e.g., SnCl2, EtOH) Product1->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 Purification2 Purification (if necessary) Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: Overall workflow for the two-step synthesis of this compound.

TroubleshootingLowYield Start Low Yield of 3-Nitrodibenzofuran CheckReaction Check Reaction Completion (TLC Analysis) Start->CheckReaction CheckReagents Verify Reagent Quality (Base, Starting Materials) Start->CheckReagents OptimizePurification Optimize Purification (Column Chromatography) Start->OptimizePurification Incomplete Incomplete Reaction CheckReaction->Incomplete Starting material remains ImpureReagents Impure/Deactivated Reagents CheckReagents->ImpureReagents Suspect quality PurificationLoss Loss during Purification OptimizePurification->PurificationLoss Broad elution/streaking Solution1 Increase reaction time/temp. Incomplete->Solution1 Solution2 Use fresh, high-purity reagents. ImpureReagents->Solution2 Solution3 Optimize solvent system/packing. PurificationLoss->Solution3

Caption: Troubleshooting guide for low yield in 3-Nitrodibenzofuran synthesis.

References

improving the yield of 3-Aminodibenzofuran synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Aminodibenzofuran synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent synthetic strategies for the synthesis of this compound are:

  • Nitration and Subsequent Reduction: This classic two-step approach involves the nitration of dibenzofuran to yield 3-nitrodibenzofuran, followed by the reduction of the nitro group to the corresponding amine.

  • Palladium-Catalyzed C-N Cross-Coupling: This modern approach, primarily utilizing the Buchwald-Hartwig amination, involves the coupling of a 3-halodibenzofuran (typically 3-bromodibenzofuran) with an ammonia equivalent.

Q2: Which synthetic route generally provides higher yields?

A2: The Buchwald-Hartwig amination of 3-bromodibenzofuran can often provide higher and more predictable yields compared to the nitration/reduction route. However, the yield of the Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, ligand, and reaction conditions. The nitration/reduction route can be effective, but is often plagued by issues with regioselectivity during the nitration step, which can lower the overall yield of the desired 3-amino isomer.

Q3: What are the primary safety concerns when synthesizing this compound?

A3: For the nitration/reduction route, the use of strong acids and nitrating agents requires caution. Nitroaromatic compounds can be energetic and should be handled with care. For the Buchwald-Hartwig amination, palladium catalysts and phosphine ligands can be air-sensitive and require handling under an inert atmosphere. Many of the solvents used, such as toluene and dioxane, are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.

Q4: How can I purify the final this compound product?

A4: Column chromatography on silica gel is the most common method for purifying this compound. A typical eluent system is a gradient of ethyl acetate in hexanes. Due to the basic nature of the amino group, tailing on the silica gel column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. Alternatively, an amine-functionalized silica gel can be used for improved separation.

Troubleshooting Guides

Route 1: Nitration and Reduction

Issue 1: Low Yield of 3-Nitrodibenzofuran and Formation of Multiple Isomers

  • Possible Cause: Lack of regioselectivity during the electrophilic nitration of dibenzofuran. The 2- and 4-positions are also susceptible to nitration.

  • Troubleshooting:

    • Nitrating Agent: The choice of nitrating agent can influence selectivity. Milder nitrating agents, such as bismuth subnitrate in the presence of thionyl chloride, may offer better control compared to harsh conditions like fuming nitric acid.[1]

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the 3-isomer.

    • Solvent: The polarity of the solvent can affect the isomer distribution. Experiment with different solvents to optimize for the desired product.

    • Purification: Careful column chromatography is essential to separate the 3-nitro isomer from other isomers.

Issue 2: Incomplete Reduction of 3-Nitrodibenzofuran

  • Possible Cause: Insufficient reducing agent, deactivated catalyst, or non-optimal reaction conditions.

  • Troubleshooting:

    • SnCl₂/HCl Reduction:

      • Ensure a sufficient excess of stannous chloride (SnCl₂) is used.

      • Maintain a low temperature (0 °C) during the addition of SnCl₂ to control the exothermic reaction.

      • Ensure the reaction mixture is acidic enough by using concentrated HCl.

    • Catalytic Hydrogenation:

      • Use a fresh, active catalyst (e.g., 10% Pd/C).

      • Ensure the system is properly purged and maintained under a hydrogen atmosphere.

      • Increase the hydrogen pressure if the reaction is sluggish at atmospheric pressure.

      • The solvent can play a crucial role; methanol or ethanol are commonly used.

Issue 3: Difficulty in Isolating the Product after Reduction

  • Possible Cause: The product may be present as an ammonium salt after acidic workup.

  • Troubleshooting:

    • After the reaction is complete, carefully neutralize the acidic mixture with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the solution is basic (pH > 8).

    • Extract the free amine product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine to remove any remaining inorganic salts.

Route 2: Buchwald-Hartwig Amination

Issue 1: Low or No Conversion of 3-Bromodibenzofuran

  • Possible Cause: Inactive catalyst, inappropriate ligand, or unsuitable base.

  • Troubleshooting:

    • Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective for amination reactions.[2] Use a pre-formed palladium catalyst (e.g., a G3 or G4 precatalyst) to ensure the active Pd(0) species is generated.

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used and is generally more effective than weaker bases like carbonates for this transformation.

    • Inert Atmosphere: The catalytic system is sensitive to oxygen. Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).

    • Solvent: Anhydrous toluene or dioxane are typically good solvent choices. Ensure the solvent is dry.

Issue 2: Formation of Hydrodehalogenation Side Product (Dibenzofuran)

  • Possible Cause: A competing side reaction where the aryl halide is reduced instead of undergoing amination. This can be promoted by certain catalyst systems or reaction conditions.

  • Troubleshooting:

    • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Screening different bulky phosphine ligands can help minimize this side reaction.

    • Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor side reactions.

Issue 3: Difficulty Coupling with Ammonia Source

  • Possible Cause: Ammonia itself can be a challenging coupling partner due to its volatility and potential to coordinate strongly to the palladium center.

  • Troubleshooting:

    • Ammonia Equivalent: Use a more manageable ammonia surrogate, such as benzophenone imine, followed by hydrolysis. Alternatively, aqueous ammonia can be used with specific ligand systems designed for this purpose.[3]

    • High Pressure: If using ammonia gas, the reaction may need to be conducted in a sealed pressure vessel to maintain a sufficient concentration of ammonia in the reaction mixture.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Nitration and ReductionRoute 2: Buchwald-Hartwig Amination
Starting Material Dibenzofuran3-Bromodibenzofuran
Number of Steps 21
Key Reagents Nitrating agent (e.g., Bi(NO₃)₃·5H₂O/SOCl₂), Reducing agent (e.g., SnCl₂/HCl or H₂/Pd/C)Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu), Ammonia source
Typical Overall Yield Moderate (highly dependent on nitration selectivity)Good to Excellent
Key Challenges Regioselectivity of nitration, handling of strong acids and nitro compoundsCatalyst and ligand selection, sensitivity to air and moisture, potential for hydrodehalogenation

Table 2: Optimization of Buchwald-Hartwig Amination Conditions (General)

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10012>90 (typical for aryl bromides)
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11016Variable
3XPhos Pd G3 (1)-Cs₂CO₃ (1.5)Toluene10024Good (for less reactive amines)

Note: Yields are representative for amination of aryl bromides and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration and Reduction

Step 1: Synthesis of 3-Nitrodibenzofuran (Adapted from general nitration procedures)

  • To a solution of dibenzofuran (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a nitrating agent (e.g., bismuth subnitrate (0.25 eq) followed by thionyl chloride (2.0 eq)) at 0 °C.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to isolate 3-nitrodibenzofuran.

Step 2: Reduction of 3-Nitrodibenzofuran to this compound

  • Method A: Using SnCl₂/HCl

    • Suspend 3-nitrodibenzofuran (1.0 eq) in concentrated hydrochloric acid at 0 °C.

    • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture in an ice bath and neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is > 8.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Method B: Catalytic Hydrogenation

    • Dissolve 3-nitrodibenzofuran (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

    • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

    • Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a hydrogenation apparatus.

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.[4]

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add 3-bromodibenzofuran (1.0 eq), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.2-1.5 eq).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • If using an ammonia surrogate like benzophenone imine, add it at this stage. If using aqueous ammonia, specialized conditions and ligands may be required.[3]

  • Heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If a protected amine was used, a deprotection step will be necessary. For benzophenone imine, this can be achieved by stirring with an acid (e.g., HCl) in a suitable solvent.

  • Purify the final product by column chromatography.

Visualizations

experimental_workflow_nitration_reduction start Start: Dibenzofuran nitration Nitration (e.g., Bi(NO₃)₃/SOCl₂) start->nitration nitro_product 3-Nitrodibenzofuran (and isomers) nitration->nitro_product purification1 Column Chromatography nitro_product->purification1 pure_nitro Pure 3-Nitrodibenzofuran purification1->pure_nitro reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd/C) pure_nitro->reduction crude_amine Crude this compound reduction->crude_amine workup Aqueous Workup (Neutralization & Extraction) crude_amine->workup purification2 Column Chromatography workup->purification2 final_product This compound purification2->final_product

Caption: Workflow for this compound via Nitration and Reduction.

experimental_workflow_buchwald_hartwig start Start: 3-Bromodibenzofuran + Ammonia Source reaction Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) start->reaction crude_product Crude Product reaction->crude_product workup Aqueous Workup & Extraction crude_product->workup deprotection Deprotection (if necessary) workup->deprotection purification Column Chromatography deprotection->purification final_product This compound purification->final_product

Caption: Workflow for this compound via Buchwald-Hartwig Amination.

troubleshooting_logic start Low Yield Issue route Which Synthetic Route? start->route nitration_reduction Nitration/Reduction route->nitration_reduction Route 1 buchwald_hartwig Buchwald-Hartwig route->buchwald_hartwig Route 2 nitration_issue Low Isomer Selectivity? nitration_reduction->nitration_issue catalyst_issue Inactive Catalyst? buchwald_hartwig->catalyst_issue incomplete_reduction Incomplete Reduction? nitration_issue->incomplete_reduction No optimize_nitration Optimize Nitrating Agent & Temperature nitration_issue->optimize_nitration Yes check_reductant Check Reducing Agent & Conditions incomplete_reduction->check_reductant Yes side_reaction Side Reactions? catalyst_issue->side_reaction No optimize_catalyst Screen Ligands/Catalysts Ensure Inert Atmosphere catalyst_issue->optimize_catalyst Yes minimize_side_products Adjust Temperature & Reaction Time side_reaction->minimize_side_products Yes

Caption: Troubleshooting Decision Tree for Low Yield.

References

side reactions to avoid during 3-Aminodibenzofuran functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the functionalization of 3-aminodibenzofuran. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of this compound?

The primary side reactions depend on the type of functionalization being performed. Key concerns include:

  • Acylation: Competition between N-acylation and C-acylation, as well as di-acylation.

  • Alkylation: Polyalkylation of the amino group is a significant issue.

  • Diazotization and Subsequent Reactions: Decomposition of the diazonium salt and unwanted azo coupling reactions are common.

Q2: How can I selectively achieve N-acylation over C-acylation?

The amino group of this compound is generally more nucleophilic than the aromatic ring. However, under certain conditions, Friedel-Crafts C-acylation can compete. To favor N-acylation:

  • Use milder acylating agents.

  • Employ a non-Lewis acidic catalyst or a base like pyridine.

  • Protecting the amino group prior to attempting C-acylation on the ring is a reliable strategy.

Q3: What is the best way to prevent polyalkylation of the amino group?

Polyalkylation occurs because the newly formed secondary amine is often more nucleophilic than the primary starting amine. To minimize this:

  • Use a large excess of this compound relative to the alkylating agent.

  • Consider reductive amination as an alternative to direct alkylation.

  • Employ a protecting group on the amine, perform the desired reaction on another part of the molecule, and then deprotect.

Q4: My diazonium salt of this compound decomposes before I can use it. How can I improve its stability?

Aryl diazonium salts are notoriously unstable.[1][2] To enhance the stability of the 3-dibenzofuranyldiazonium salt:

  • Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction.[3]

  • Use a non-nucleophilic counterion, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), by performing the diazotization with HBF₄ or HPF₆.[4]

  • Use the diazonium salt immediately after its formation in situ.[1]

Q5: I am observing the formation of colored impurities during my Sandmeyer reaction. What are these and how can I avoid them?

The colored impurities are likely azo compounds formed from the coupling of the diazonium salt with unreacted this compound or the phenol product of diazonium salt decomposition.[5] To prevent this:

  • Ensure complete conversion of the this compound to the diazonium salt.

  • Maintain acidic conditions, as azo coupling is favored at neutral or slightly alkaline pH.[6]

  • Add the diazonium salt solution to the copper(I) salt solution, rather than the reverse, to ensure the diazonium salt reacts quickly in the desired pathway.

Troubleshooting Guides

Acylation Reactions
Issue Potential Cause Troubleshooting Steps
Low yield of N-acylated product Incomplete reaction.- Increase reaction time and/or temperature.- Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).
Hydrolysis of the acylating agent.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.
Formation of C-acylated byproduct Friedel-Crafts acylation on the dibenzofuran ring.- Avoid strong Lewis acid catalysts.- Use a base like pyridine or triethylamine to promote N-acylation.
Formation of di-acylated product The mono-acylated product is still reactive.- Use a 1:1 stoichiometry of this compound to the acylating agent.- Add the acylating agent slowly to the solution of the amine.
Alkylation Reactions
Issue Potential Cause Troubleshooting Steps
Mixture of primary, secondary, and tertiary amines Polyalkylation.- Use a large excess (5-10 equivalents) of this compound.- Perform the reaction at a lower temperature to control the reaction rate.
- Consider an alternative synthetic route such as reductive amination.
Low reaction conversion Insufficiently reactive alkylating agent.- Use a more reactive alkyl halide (I > Br > Cl).- Increase the reaction temperature.
Poor solubility of reactants.- Choose a solvent that dissolves both reactants well (e.g., DMF, DMSO).
Diazotization and Sandmeyer Reactions
Issue Potential Cause Troubleshooting Steps
Formation of a phenolic byproduct Decomposition of the diazonium salt.[7]- Strictly maintain the temperature between 0-5 °C.[3]- Use the diazonium salt immediately after preparation.[1]
Low yield of the Sandmeyer product Incomplete diazotization.- Ensure the use of a slight excess of sodium nitrite and a strong acid.- Test for the presence of nitrous acid with starch-iodide paper.
Premature decomposition of the diazonium salt.- Use a more stable diazonium salt, such as the tetrafluoroborate salt.[4]
Formation of colored azo compounds Azo coupling side reaction.[5]- Maintain a strongly acidic pH.- Ensure no unreacted this compound remains before the coupling step.

Experimental Protocols

Protocol 1: Selective N-Acetylation of this compound

Objective: To achieve selective N-acetylation while minimizing C-acetylation and di-acetylation.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Diazotization of this compound and subsequent Sandmeyer Bromination

Objective: To synthesize 3-bromodibenzofuran while minimizing phenol formation and azo coupling.

Materials:

  • This compound

  • Sodium nitrite

  • Hydrobromic acid (48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

Procedure:

  • Diazotization:

    • In a flask, dissolve this compound (1.0 eq) in 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C. The diazonium salt solution should be used immediately.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuBr (1.2 eq) in 48% hydrobromic acid and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 3-bromodibenzofuran by column chromatography.

Visualizations

acylation_pathway cluster_main Acylation of this compound This compound This compound N-Acylated Product N-Acylated Product This compound->N-Acylated Product Desired Pathway (Mild Conditions, Base) C-Acylated Product C-Acylated Product This compound->C-Acylated Product Side Reaction (Lewis Acid) Di-acylated Product Di-acylated Product N-Acylated Product->Di-acylated Product Side Reaction (Excess Acylating Agent)

Caption: Reaction pathways in the acylation of this compound.

alkylation_workflow cluster_workflow Troubleshooting Polyalkylation start Alkylation Reaction check_poly Polyalkylation Observed? start->check_poly increase_amine Increase Excess of This compound check_poly->increase_amine Yes success Mono-alkylation Achieved check_poly->success No lower_temp Lower Reaction Temperature increase_amine->lower_temp reductive_amination Consider Reductive Amination lower_temp->reductive_amination reductive_amination->success

Caption: Workflow for troubleshooting polyalkylation.

diazotization_side_reactions cluster_diazotization Diazotization of this compound amine This compound diazonium 3-Dibenzofuranyldiazonium Salt amine->diazonium NaNO₂, H⁺ 0-5 °C sandmeyer Sandmeyer Product (e.g., 3-Bromodibenzofuran) diazonium->sandmeyer Cu(I)X phenol 3-Hydroxydibenzofuran (Decomposition) diazonium->phenol Heat azo Azo Compound (Unwanted Coupling) diazonium->azo Unreacted Amine or Phenol

Caption: Desired and side reactions of 3-dibenzofuranyldiazonium salt.

References

Technical Support Center: Optimizing Palladium-Catalyzed Dibenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of dibenzofurans using palladium catalysis. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and optimize your reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the palladium-catalyzed synthesis of dibenzofurans, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My palladium-catalyzed reaction to synthesize dibenzofuran is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed dibenzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Below is a systematic guide to troubleshooting this common issue.

Potential CauseTroubleshooting Steps
Inactive Catalyst - Use a freshly opened or recently purchased palladium catalyst. Ensure proper storage under an inert atmosphere. - Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd/C, Pd(PPh₃)₄). For instance, reusable Pd/C has been shown to be effective in the synthesis of dibenzofurans from o-iododiaryl ethers.[1]
Inappropriate Ligand - The choice of ligand is critical and substrate-dependent. For intramolecular C-H activation, phosphine ligands are common. The use of bulky, electron-rich ligands can sometimes improve catalytic activity. - In some cases, the reaction can proceed efficiently under ligand-free conditions, for example, when using Pd/C.[1]
Incorrect Base - The base plays a crucial role in the catalytic cycle. Screen a variety of organic and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KOtBu). The optimal base can be highly dependent on the specific reaction pathway.
Suboptimal Solvent - The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic polar solvents like DMF, DMAc, or DMSO are often used.[2] However, in some cases, nonpolar solvents like toluene or xylene may be more effective. A solvent screen is recommended.
Low Reaction Temperature - Many palladium-catalyzed cyclizations require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful that excessively high temperatures can lead to catalyst decomposition or side product formation.
Presence of Oxygen or Moisture - Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use oven-dried glassware.
Impure Starting Materials - Ensure the purity of your starting materials (e.g., 2-biphenol, diaryl ether, or o-iododiaryl ether). Impurities can poison the catalyst.

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?

Answer: Side product formation is a common challenge. Identifying the side products can provide clues to the competing reaction pathways.

Common Side ProductPotential CauseMitigation Strategies
Dehalogenation of Aryl Halide - Presence of a hydrogen source (e.g., water, alcohol) and a base.- Use anhydrous solvents and reagents. - Choose a non-protic solvent.
Homocoupling of Starting Materials - High catalyst loading or temperature. - Presence of oxygen.- Reduce the catalyst loading. - Lower the reaction temperature. - Ensure the reaction is strictly under an inert atmosphere.
Incomplete Cyclization - Insufficient reaction time or temperature. - Steric hindrance in the substrate.- Increase the reaction time and/or temperature. - Consider a more active catalyst/ligand system.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for synthesizing dibenzofurans?

A1: The most prevalent methods include:

  • Intramolecular C-H Activation/Arylation: This involves the cyclization of diaryl ethers or 2-arylphenols.[3][4] This is an atom-economical approach.

  • Cyclization of o-Iododiaryl Ethers: This is a reliable method that often proceeds with good yields using catalysts like reusable Pd/C.[1]

  • Cyclization of 2-Biphenols: Oxidative cyclization of 2-arylphenols can be achieved using a palladium catalyst and an oxidant.

Q2: How do I choose the right palladium catalyst and ligand?

A2: The optimal catalyst and ligand combination is highly dependent on the specific reaction and substrate.

  • Palladium Source: Pd(OAc)₂ is a common and versatile precursor. For reactions involving aryl halides, Pd(PPh₃)₄ can be effective. Heterogeneous catalysts like Pd/C offer the advantage of easy separation and reusability.[1][5]

  • Ligands: Phosphine-based ligands are widely used. The electronic and steric properties of the ligand can significantly influence the reaction outcome. For challenging substrates, bulky and electron-rich ligands are often beneficial. However, some protocols for dibenzofuran synthesis have been successfully developed under ligand-free conditions.[1]

Q3: What is the role of the base in these reactions?

A3: The base is often crucial for several steps in the catalytic cycle, including the deprotonation of phenols or the regeneration of the active catalyst. The strength and nature of the base can affect the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and alkoxides (KOtBu).

Q4: How can I purify the final dibenzofuran product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific dibenzofuran derivative. Recrystallization can also be an effective method for obtaining highly pure product.

Data Presentation

The following tables summarize quantitative data on the optimization of reaction conditions for the palladium-catalyzed synthesis of dibenzofurans from different starting materials.

Table 1: Optimization of Reaction Conditions for the Synthesis of Dibenzofuran from 2-Phenylphenol [6]

EntryOxidantLigandSolventYield (%)
1BzOOtBu3-NitropyridineC₆F₆/DMI72
2tBuOOtBu3-NitropyridineC₆F₆/DMI0
3Cu(OAc)₂3-NitropyridineC₆F₆/DMI0
4PhI(OAc)₂3-NitropyridineC₆F₆/DMI0
5None3-NitropyridineC₆F₆/DMI0
6BzOOtBuNoneC₆F₆/DMI45
7BzOOtBuPyridineC₆F₆/DMI<10
8BzOOtBu2,2'-BipyridineC₆F₆/DMI<10
9BzOOtBuPPh₃C₆F₆/DMI<10
10BzOOtBu3-NitropyridineC₆F₆51
11BzOOtBu3-NitropyridineDMI48

Reaction conditions: 2-phenylphenol (0.2 mmol), Pd(OAc)₂ (5 mol%), ligand (5 mol%), oxidant (2 equiv), solvent (0.5 mL), 90 °C, 2 h.

Experimental Protocols

Protocol 1: Synthesis of Dibenzofuran from o-Iododiaryl Ether using Pd/C [1]

This protocol describes an efficient and ligand-free method for the synthesis of dibenzofuran.

Materials:

  • o-Iododiaryl ether

  • 10% Pd/C

  • K₂CO₃

  • N,N-Dimethylacetamide (DMAc)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To an oven-dried reaction tube, add the o-iododiaryl ether (1.0 mmol), 10% Pd/C (5 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous, degassed DMAc (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dibenzofuran.

Visualizations

Experimental Workflow for Dibenzofuran Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Starting Materials (o-Iododiaryl Ether, Base) catalyst Add Pd/C Catalyst start->catalyst inert Inert Atmosphere (Evacuate & Backfill with Argon) catalyst->inert solvent Add Degassed Solvent (DMAc) inert->solvent heat Heat to 120 °C solvent->heat stir Stir for 12-24h heat->stir monitor Monitor by TLC/GC-MS stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Aqueous Work-up (Wash with Water & Brine) filter->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Dibenzofuran purify->product

Caption: General experimental workflow for palladium-catalyzed dibenzofuran synthesis.

Catalytic Cycle for Dibenzofuran Synthesis from o-Iododiaryl Ether

G pd0 Pd(0)L_n pd_complex1 Oxidative Addition Intermediate pd0->pd_complex1 Oxidative Addition substrate o-Iododiaryl Ether substrate->pd_complex1 product Dibenzofuran base Base pd_complex2 C-H Activation Intermediate base->pd_complex2 baseH Base-H⁺ pd_complex1->pd_complex2 Intramolecular C-H Activation pd_complex2->baseH pd_complex3 Reductive Elimination Intermediate pd_complex2->pd_complex3 pd_complex3->pd0 pd_complex3->product Reductive Elimination

Caption: Proposed catalytic cycle for the synthesis of dibenzofuran from o-iododiaryl ether.

References

stability issues and proper storage of 3-Aminodibenzofuran compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 3-Aminodibenzofuran compounds. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and dark environment to minimize degradation.[1] The use of amber glass vials or opaque containers is highly recommended to protect the compound from light exposure.[1] For long-term storage, maintaining the compound at low temperatures, such as -20°C, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2]

Q2: My this compound solution has changed color. What does this indicate?

Q3: In which solvents is this compound most stable for solution-based experiments?

A3: While specific stability data in various solvents is limited, generally, aprotic solvents are preferred for storing aromatic amines to prevent reactions. For experimental purposes, the choice of solvent should be based on the specific reaction conditions. It is crucial to use high-purity, dry solvents. This compound is sparingly soluble in water but shows better solubility in organic solvents such as ethanol, acetone, and chloroform.[4] The stability in these solvents should be experimentally verified for the duration of the planned experiment.

Q4: How can I monitor the stability of my this compound compound over time?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5] This method should be capable of separating the intact compound from its potential degradation products.[6] Regular analysis of stored samples and comparison of the peak area of the parent compound and the emergence of new peaks will provide a quantitative measure of stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound compounds.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of the compound using HPLC or another suitable analytical technique. Compare the results with the certificate of analysis.

    • Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiment.

    • Proper Handling: Ensure that the compound is handled under appropriate conditions (e.g., subdued light, inert atmosphere for sensitive reactions).

    • Solution Stability: If using a stock solution, verify its stability over the timeframe of your experiments. Prepare fresh solutions if necessary.

Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Investigate Storage Conditions: Review the storage conditions of both the solid compound and any solutions. Exposure to light, elevated temperature, or oxygen can lead to degradation.[1]

    • Forced Degradation: To identify potential degradation products, perform forced degradation studies under stress conditions (acidic, basic, oxidative, photolytic, thermal).[7][8] This can help in confirming if the unexpected peaks correspond to degradation products.

    • Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the main compound from all potential impurities and degradants.[9]

Issue 3: Low yield in a synthetic reaction involving this compound.
  • Possible Cause: Degradation of the this compound reactant or incompatibility with reaction conditions.

  • Troubleshooting Steps:

    • Reactant Integrity: Confirm the purity of the this compound before starting the reaction.

    • Reaction Atmosphere: For reactions sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Aromatic amines can be sensitive to high temperatures. Monitor and control the reaction temperature carefully.

    • pH Sensitivity: The amino group can be reactive under certain pH conditions. Consider if the pH of your reaction medium is contributing to degradation.

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables are provided as templates for researchers to populate with their own experimental data. It is crucial to perform in-house stability studies to determine the shelf-life and appropriate handling conditions for this compound in your specific applications.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionTime PointPurity (%) by HPLCAppearance
2-8°C, Protected from Light0 monthse.g., 99.5%e.g., Off-white powder
3 months
6 months
12 months
25°C/60% RH, Protected from Light0 monthse.g., 99.5%e.g., Off-white powder
3 months
6 months
12 months

Table 2: Solution Stability of this compound (e.g., in DMSO at 10 mM)

Storage ConditionTime PointConcentration (%) by HPLCAppearance
Room Temperature, Ambient Light0 hours100%e.g., Clear, colorless solution
6 hours
24 hours
48 hours
Room Temperature, Protected from Light0 hours100%e.g., Clear, colorless solution
6 hours
24 hours
48 hours
2-8°C, Protected from Light0 hours100%e.g., Clear, colorless solution
24 hours
72 hours
1 week

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1N HCl to the stock solution. Heat at 60°C for 2 hours.

    • Base Hydrolysis: Add an equal volume of 1N NaOH to the stock solution. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the solid compound at 70°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar compounds. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

  • Detection: Use a UV detector and monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Method Optimization: Inject a mixture of stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate resolution (>1.5) between the parent peak and all degradation peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Visualizations

The following diagrams illustrate key workflows for managing and troubleshooting stability issues with this compound compounds.

G cluster_0 Experimental Workflow for Stability Assessment prep Prepare this compound Samples (Solid and Solution) stress Subject Samples to Stress Conditions (Light, Heat, pH, Oxidation) prep->stress control Prepare Control Samples (Stored under ideal conditions) prep->control analysis Analyze Samples at Time Points (Using Stability-Indicating HPLC) stress->analysis control->analysis data Collect and Analyze Data (Purity, Degradant Formation) analysis->data report Generate Stability Report (Determine Shelf-life and Storage) data->report

Caption: Workflow for assessing the stability of this compound.

G cluster_1 Troubleshooting Inconsistent Experimental Results start Inconsistent Results? check_purity Check Purity of This compound? start->check_purity is_pure Is it Pure? check_purity->is_pure use_fresh Use Fresh Stock is_pure->use_fresh No check_solution Check Solution Stability? is_pure->check_solution Yes is_stable Is Solution Stable? check_solution->is_stable fresh_solution Prepare Fresh Solution is_stable->fresh_solution No investigate_conditions Investigate Reaction Conditions (pH, Temp, Atm) is_stable->investigate_conditions Yes

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References

troubleshooting low fluorescence quantum yield in dibenzofuran probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low fluorescence quantum yield with dibenzofuran-based probes.

Frequently Asked Questions (FAQs)

Q1: My dibenzofuran probe has a very weak or no fluorescent signal. What are the common causes?

A weak or absent signal can stem from several factors:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are set correctly for your specific dibenzofuran probe.

  • Suboptimal Probe Concentration: The concentration might be too low for detection or, conversely, too high, leading to self-quenching or aggregation. An optimal concentration needs to be determined empirically.

  • Inappropriate Solvent Environment: The fluorescence of many probes is highly sensitive to the polarity of the solvent. Dibenzofuran's fluorescence can be influenced by the solvent environment.

  • Photobleaching: The probe may have been damaged by prolonged exposure to the excitation light.

  • Chemical Degradation: The probe may have degraded due to improper storage or handling.

Q2: The fluorescence signal of my probe fades quickly during the experiment. What is happening and how can I prevent it?

This phenomenon is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to light.[1] To minimize photobleaching:

  • Reduce Exposure Time: Only expose the sample to the excitation light when acquiring data.

  • Lower Excitation Intensity: Use neutral density filters or reduce the power of the light source.

  • Use Antifade Reagents: For microscopy, incorporate a commercial antifade reagent into your mounting medium.

  • Create a Photobleach Curve: To quantify the effect of photobleaching, you can create a photobleach curve and use it to normalize your data.[1]

Q3: I suspect my dibenzofuran probe is aggregating, leading to a lower quantum yield. How can I check for this?

Probe aggregation is a common cause of fluorescence quenching. At high concentrations, probes can form non-fluorescent or weakly fluorescent aggregates. Here's how to troubleshoot:

  • Concentration Dependence Study: Measure the fluorescence intensity at a range of probe concentrations. If aggregation is occurring, you will likely see a non-linear relationship between concentration and fluorescence, with a decrease in quantum yield at higher concentrations.

  • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of larger aggregates in solution.

  • UV-Vis Absorption Spectroscopy: Aggregation can sometimes lead to changes in the absorption spectrum, such as broadening of peaks or the appearance of new bands.

Q4: How does the solvent affect the quantum yield of my dibenzofuran probe?

Solvent polarity can significantly impact fluorescence quantum yield.[2][3] For many fluorophores, an increase in solvent polarity can lead to a decrease in quantum yield due to stabilization of non-radiative decay pathways.[3] It is crucial to use solvents of high purity, as impurities can also act as quenchers.

Q5: What is fluorescence quenching and how can I determine if it's affecting my measurements?

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. It can be caused by a variety of molecular interactions, including excited-state reactions, energy transfer, and complex-formation. A Stern-Volmer analysis is a common method to investigate quenching. This involves measuring the fluorescence intensity at different concentrations of a suspected quencher.

Troubleshooting Guides

Issue: Low or No Fluorescence Signal

This guide provides a step-by-step approach to diagnosing the cause of a weak or absent signal from your dibenzofuran probe.

Low_Signal_Troubleshooting start Start: Low/No Fluorescence Signal check_instrument 1. Verify Instrument Settings - Excitation/Emission Wavelengths - Slit Widths - Detector Gain start->check_instrument instrument_ok Signal Still Low? check_instrument->instrument_ok check_concentration 2. Optimize Probe Concentration - Perform a concentration titration - Check for aggregation at high concentrations instrument_ok->check_concentration Yes end Consult further literature or contact technical support instrument_ok->end No (Problem Solved) concentration_ok Signal Still Low? check_concentration->concentration_ok check_solvent 3. Evaluate Solvent Effects - Test in solvents of different polarity - Ensure solvent purity concentration_ok->check_solvent Yes concentration_ok->end No (Problem Solved) solvent_ok Signal Still Low? check_solvent->solvent_ok check_photobleaching 4. Assess Photobleaching - Minimize light exposure - Use antifade reagents solvent_ok->check_photobleaching Yes solvent_ok->end No (Problem Solved) photobleaching_ok Signal Still Low? check_photobleaching->photobleaching_ok check_degradation 5. Check for Probe Degradation - Prepare fresh probe solution - Verify storage conditions photobleaching_ok->check_degradation Yes photobleaching_ok->end No (Problem Solved) check_degradation->end

Troubleshooting workflow for low fluorescence signal.

Quantitative Data

The fluorescence quantum yield of a probe is highly dependent on its environment. Below is an example table illustrating how quantum yield can vary with the solvent for a standard fluorescent compound, Quinine Sulfate. Users should consult the literature to find the specific quantum yield of their dibenzofuran probe under their experimental conditions.

FluorophoreSolventRefractive Index (η)Quantum Yield (Φ)Reference
Quinine Sulfate0.1 M H₂SO₄1.330.54[4]
Quinine Sulfate0.5 M H₂SO₄1.340.55[4]
AnthraceneCyclohexane1.420.30[4]
AnthraceneBenzene1.500.29[4]
AnthraceneToluene1.490.29[4]
AnthraceneEthanol1.360.27[5][6]

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of a dibenzofuran probe relative to a known standard.[5][7][8]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Dibenzofuran probe (test sample)

  • Fluorescence standard with a known quantum yield in the same solvent

  • Spectroscopic grade solvent

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of your dibenzofuran probe and the standard in the chosen solvent.

    • From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each dilution of the test sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each dilution of the test sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the resulting linear plots.

  • Quantum Yield Calculation:

    • Use the following equation to calculate the quantum yield of your dibenzofuran probe:

    Φtest = Φstd * (Gradtest / Gradstd) * (η2test / η2std)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • The subscripts 'test' and 'std' refer to the test sample and the standard, respectively.

QY_Measurement_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_solutions Prepare Dilutions (Sample & Standard) measure_abs Measure Absorbance prep_solutions->measure_abs measure_fluo Measure Fluorescence measure_abs->measure_fluo integrate_fluo Integrate Fluorescence Intensity measure_fluo->integrate_fluo plot_data Plot Intensity vs. Absorbance integrate_fluo->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Workflow for relative quantum yield determination.
Protocol 2: Assessing Photostability

This protocol outlines a method to assess the photostability of your dibenzofuran probe.

Materials:

  • Fluorometer or fluorescence microscope with a time-lapse imaging capability

  • Dibenzofuran probe solution

  • Cuvette or microscope slide

Procedure:

  • Prepare a sample of your dibenzofuran probe at a working concentration.

  • Place the sample in the fluorometer or on the microscope stage.

  • Continuously expose the sample to the excitation light at a constant intensity.

  • Record the fluorescence intensity at regular time intervals over an extended period (e.g., several minutes).

  • Plot the fluorescence intensity as a function of time. A decrease in intensity over time indicates photobleaching.

Protocol 3: Stern-Volmer Analysis for Quenching

This protocol describes how to perform a Stern-Volmer analysis to investigate fluorescence quenching.[4][6][9]

Materials:

  • Spectrofluorometer

  • Dibenzofuran probe (fluorophore)

  • Suspected quenching agent

  • Solvent

Procedure:

  • Prepare a series of solutions containing a constant concentration of the dibenzofuran probe and varying concentrations of the quencher. Include a control sample with no quencher.

  • Measure the fluorescence intensity of each solution under identical instrument settings.

  • Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the fluorescence intensity in the presence of the quencher (I) against the quencher concentration ([Q]).

  • Analyze the resulting Stern-Volmer plot (I₀/I vs. [Q]). A linear plot is indicative of a single type of quenching process (dynamic or static). The slope of the line is the Stern-Volmer constant (KSV).

    I₀ / I = 1 + KSV[Q]

References

Technical Support Center: Purification of Crude 3-Aminodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 3-Aminodibenzofuran.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause(s) Troubleshooting Steps
Low Purity After Initial Purification Incomplete reaction during the reduction of 3-nitrodibenzofuran.- Ensure complete conversion of the starting material by monitoring the reaction with Thin Layer Chromatography (TLC).- If the reaction is incomplete, consider increasing the reaction time or the amount of the reducing agent.
Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can improve separation.- Consider using a different adsorbent, such as alumina, if silica gel does not provide adequate separation.
Presence of structurally similar byproducts.- Byproducts from the synthesis of the precursor, 3-nitrodibenzofuran, such as isomeric nitrodibenzofurans or homo-coupled products, may carry through. Re-purification of the nitro-intermediate may be necessary.[1]
Product Discoloration (Off-white, Yellow, or Brown) Presence of colored impurities from the synthesis of the precursor.- Treatment of the crude product solution with activated charcoal can help remove colored impurities before crystallization.[2]
Incomplete reduction of the nitro group.- The presence of intermediates such as nitroso or hydroxylamine derivatives can cause discoloration. Ensure the reduction reaction goes to completion.
Air oxidation of the amine product.- Amines can be susceptible to air oxidation, leading to colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during purification and storage.
Difficulty with Recrystallization Oiling out of the product instead of crystallization.- Ensure the correct solvent or solvent mixture is used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]- Try adding a co-solvent (anti-solvent) in which the product is less soluble to induce crystallization.[4]
Low recovery of the product after recrystallization.- The product may have significant solubility in the cold solvent. Minimize the amount of solvent used to dissolve the crude product.- Ensure the solution is sufficiently cooled to maximize crystal formation.
Multiple Spots on TLC After Purification Inefficient separation during column chromatography.- Adjust the polarity of the eluent system. A less polar solvent system may be required to achieve better separation of closely related compounds.[5]- Ensure the column is packed properly to avoid channeling.
Decomposition of the product on the stationary phase.- this compound, being an amine, can interact strongly with acidic silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted 3-nitrodibenzofuran, byproducts from the synthesis of the nitro precursor (such as other nitrodibenzofuran isomers), and potentially homo-coupled products.[1] Incomplete reduction can also lead to the presence of nitroso- and hydroxylamino-dibenzofuran intermediates.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A common starting point for the purification of moderately polar compounds like this compound is silica gel chromatography with a gradient elution. You can begin with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate.[7] For amines that may interact with the acidic silica, adding a small percentage of triethylamine (0.1-1%) to the eluent can improve the peak shape and recovery.[6]

Q3: How can I effectively remove colored impurities from my this compound product?

A3: Dissolving the crude product in a suitable organic solvent and treating it with activated charcoal is a common method for removing colored impurities. The charcoal adsorbs the high molecular weight colored compounds, which can then be removed by hot filtration before allowing the purified product to crystallize.[2]

Q4: My this compound "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the cooling is too rapid or if the solvent is not ideal. To address this, you can try reheating the solution to dissolve the oil and then allowing it to cool more slowly. Using a different solvent or a solvent pair (a solvent in which the compound is soluble and a miscible anti-solvent in which it is less soluble) can also promote proper crystallization.[4][8]

Q5: What is the expected yield and purity for the purification of this compound?

Experimental Protocols

A detailed experimental protocol for the purification of a crude benzofuran derivative is described in a patent, which can be adapted for this compound.

Column Chromatography Purification Protocol (Adapted)

  • Column Preparation: A glass column is packed with silica gel as the stationary phase. The silica is made into a slurry with a non-polar solvent (e.g., methylene chloride or a hexane/ethyl acetate mixture) and carefully poured into the column to ensure even packing.

  • Sample Loading: The crude this compound product is dissolved in a minimum amount of the eluting solvent and loaded onto the top of the silica column.

  • Elution: The column is eluted with a suitable solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. For example, one could start with 100% methylene chloride or a 9:1 hexane:ethyl acetate mixture.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.[7]

Visualizations

Purification_Workflow Crude_Product Crude this compound (Mixture of product, unreacted starting material, and byproducts) Dissolution Dissolve in a minimum amount of a suitable solvent Crude_Product->Dissolution Column_Chromatography Column Chromatography (Silica Gel) Dissolution->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Pure_Fractions Combine Pure Fractions TLC_Analysis->Combine_Pure_Fractions Identify pure fractions Impure_Fractions Impure Fractions (for potential re-purification) TLC_Analysis->Impure_Fractions Identify impure fractions Solvent_Evaporation Solvent Evaporation Combine_Pure_Fractions->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity or Discoloration of Final Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Co-elution of Impurities Problem->Cause2 Cause3 Colored Impurities Problem->Cause3 Cause4 Product Degradation Problem->Cause4 Solution1 Optimize Reaction Conditions Cause1->Solution1 Solution2 Optimize Chromatography (Solvent, Adsorbent) Cause2->Solution2 Solution3 Activated Charcoal Treatment Cause3->Solution3 Solution4 Use Deactivated Silica / Inert Atmosphere Cause4->Solution4

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Scale-Up Synthesis of 3-Aminodibenzofuran for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Aminodibenzofuran for preclinical applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Question 1: Low yield of this compound during the final reduction step.

Answer:

Several factors can contribute to a low yield during the reduction of a nitro-dibenzofuran precursor to this compound. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reduction reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed. Extended reaction times or an increase in temperature may be necessary, but this should be optimized to avoid side product formation.[1]

  • Catalyst Inactivity: If using a catalytic hydrogenation method (e.g., Pd/C), ensure the catalyst is fresh and active. The catalyst bed should be well-suspended in the reaction mixture to ensure efficient contact with the reactants.

  • Suboptimal Reducing Agent: For chemical reductions (e.g., with SnCl2 or Fe/HCl), the stoichiometry and quality of the reducing agent are critical. Ensure the reducing agent has not degraded and is used in the correct molar excess.

  • Starting Material Purity: Impurities in the 3-nitrodibenzofuran starting material can interfere with the reduction process. Ensure the precursor is of high purity before proceeding.[1]

Question 2: Presence of multiple spots on the TLC plate after purification of this compound.

Answer:

The presence of multiple spots on a TLC plate after purification indicates impurities.[1] Likely contaminants in the synthesis of this compound include:

  • Unreacted Starting Material: Residual 3-nitrodibenzofuran may be present if the reduction was incomplete.

  • Side Products: Over-reduction or other side reactions can lead to the formation of byproducts.

  • Isomeric Impurities: Depending on the initial nitration strategy, other nitro-isomers might be carried through the synthesis, resulting in the corresponding amino-isomers in the final product.

  • Oxidation Products: Amines can be susceptible to oxidation. Ensure the purification and storage are performed under an inert atmosphere if necessary.

To resolve this, re-purification by column chromatography with an optimized solvent gradient may be required.[1]

Question 3: Difficulty in achieving the desired purity of this compound on a large scale.

Answer:

Scaling up purification can present challenges. Consider the following:

  • Choice of Purification Method: While column chromatography is common, for larger scales, techniques like recrystallization or preparative HPLC might be more efficient and scalable.

  • Solvent Selection for Recrystallization: A thorough solvent screen is crucial to find a system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while impurities remain in solution.

  • Column Chromatography Optimization: If using column chromatography, ensure the column is not overloaded. The ratio of crude product to silica gel should be optimized. A gradient elution is often more effective than isocratic elution for separating closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: A common approach involves the nitration of dibenzofuran to yield 3-nitrodibenzofuran, followed by the reduction of the nitro group to an amine. Alternative strategies might involve the construction of the aminobenzofuran ring system through cyclization reactions. For instance, methods for synthesizing 3-aminobenzofuran derivatives often utilize cascade cyclization strategies or the rearrangement of chalcones.[2][3]

Q2: What are the critical parameters to control during the scale-up of the nitration step?

A2: The nitration of dibenzofuran is a critical step where regioselectivity is key. The reaction temperature must be carefully controlled to avoid the formation of dinitro and other isomeric byproducts. The rate of addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is also crucial to maintain a consistent reaction profile and ensure safety on a larger scale.

Q3: How can I ensure the consistency and reproducibility of the synthesis on a larger scale?

A3: To ensure consistency, it is essential to:

  • Thoroughly characterize all starting materials and reagents.

  • Establish strict process controls for all reaction parameters, including temperature, reaction time, and agitation speed.

  • Implement in-process controls (IPCs) using techniques like TLC, HPLC, or NMR to monitor reaction progress and product quality at key stages.

  • Maintain detailed batch records.

Q4: What are the potential safety hazards associated with the scale-up synthesis of this compound?

A4: The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions. Nitric and sulfuric acids are highly corrosive. The use of flammable solvents and pyrophoric catalysts (like Pd/C) also requires appropriate handling and safety precautions. A thorough risk assessment should be conducted before commencing any scale-up activities.

Quantitative Data Summary

The following table provides an illustrative example of a batch record for the scale-up synthesis of this compound. The data is hypothetical and intended for guidance.

ParameterStep 1: NitrationStep 2: ReductionPurification
Starting Material Dibenzofuran3-NitrodibenzofuranCrude this compound
Amount (g) 500600500
Reagents HNO₃/H₂SO₄Pd/C, H₂ (gas)Silica Gel, Solvents
Reaction Time (h) 416N/A
Reaction Temp (°C) 0-525N/A
Yield (g) 600 (crude)500 (crude)420 (pure)
Purity (by HPLC) ~95% (desired isomer)~98%>99.5%
Overall Yield (%) --~75% (from Dibenzofuran)

Experimental Protocols

Illustrative Protocol for Scale-Up Synthesis of this compound

Step 1: Nitration of Dibenzofuran

  • To a cooled (0-5 °C) solution of dibenzofuran (1.0 eq) in a suitable solvent (e.g., acetic anhydride), slowly add a pre-mixed solution of nitric acid (1.1 eq) and sulfuric acid (catalytic) while maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly pouring the mixture into ice water.

  • Filter the resulting precipitate, wash with water until neutral, and dry under vacuum to obtain crude 3-nitrodibenzofuran.

Step 2: Reduction of 3-Nitrodibenzofuran

  • In a hydrogenation vessel, suspend 3-nitrodibenzofuran (1.0 eq) and a palladium on carbon catalyst (5-10 wt%) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC analysis.

  • Once the reaction is complete (typically 12-16 hours), carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

Step 3: Purification of this compound

  • Purify the crude this compound by column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Alternatively, recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Visualizations

experimental_workflow start Start: Dibenzofuran nitration Step 1: Nitration (HNO3/H2SO4) start->nitration nitro_product 3-Nitrodibenzofuran nitration->nitro_product reduction Step 2: Reduction (Pd/C, H2) nitro_product->reduction crude_product Crude this compound reduction->crude_product purification Step 3: Purification (Column Chromatography or Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

signaling_pathway cluster_cell Target Cell compound This compound Derivative receptor Target Receptor (e.g., GPCR, Kinase) compound->receptor Binds and Modulates effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase transcription_factor Transcription Factor (e.g., CREB) downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Gene Expression, Apoptosis) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway modulated by a this compound derivative.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Aminodibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Aminodibenzofuran derivatives in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have poor solubility in aqueous buffers?

A1: this compound and its derivatives are characterized by a hydrophobic dibenzofuran core. This large, nonpolar structure leads to low solubility in aqueous solutions.[1][2] While the amino group can contribute to some polarity, the overall lipophilic nature of the molecule often results in precipitation in aqueous buffers, a common challenge for many benzofuran derivatives.[2]

Q2: What is the first step I should take if my this compound derivative precipitates out of my aqueous buffer?

Q3: Can I use organic co-solvents to dissolve my this compound derivative?

A3: Yes, using a water-miscible organic co-solvent is a widely used strategy.[8] this compound is known to have better solubility in organic solvents like ethanol, acetone, and chloroform.[1] For biological assays, common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[9] It is crucial to first determine the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent to avoid toxicity.[9]

Q4: Are there more advanced methods to improve the solubility of these derivatives for in vivo studies?

A4: For applications requiring higher concentrations or for in vivo studies, several advanced formulation strategies can be employed. These include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound derivatives, forming inclusion complexes that have greatly enhanced aqueous solubility.[10][11][12][13]

  • Lipid-Based Formulations: Incorporating your compound into lipid-based systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can effectively solubilize lipophilic compounds for oral or parenteral administration.[8][14]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which in turn enhances the dissolution rate and saturation solubility.[15][16]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue Question Answer
Precipitation upon dilution of DMSO stock My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?This is a common issue when the final concentration of the compound exceeds its solubility in the final buffer composition. First, try lowering the final concentration of your compound. If that is not possible, you can try increasing the percentage of DMSO in your final solution, but be mindful of potential solvent toxicity in your assay.[9] Alternatively, consider a pH adjustment of your buffer or the use of a different co-solvent.
Compound is insoluble even with co-solvents I have tried using DMSO and ethanol, but my this compound derivative is still not soluble enough. What are my options?If common co-solvents are insufficient, you can explore the use of solubilizing excipients. Surfactants like Tween 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[17] Another powerful technique is the use of cyclodextrins to form inclusion complexes.[18][19]
Variability in experimental results I am observing inconsistent results between experiments, which I suspect is due to solubility issues. How can I improve reproducibility?Inconsistent solubility can lead to variable effective concentrations of your compound. To improve reproducibility, ensure your stock solutions are fully dissolved before each use. It is also beneficial to prepare fresh dilutions for each experiment. For critical experiments, it is advisable to determine the thermodynamic solubility of your compound in the final assay buffer to ensure you are working below its saturation point.
Need for a high-concentration aqueous solution I need to prepare a high-concentration stock solution of my this compound derivative in an aqueous buffer for an animal study. How can I achieve this?For high-concentration formulations, salt formation is often the most effective strategy.[4][7] By reacting the amine group of your derivative with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid), you can form a highly water-soluble salt.[20] Lyophilization of the salt form can yield a stable powder that can be readily dissolved in water or saline at high concentrations.

Quantitative Data Summary

The following tables provide a summary of expected solubility enhancements for a model this compound derivative using different methods. Note that these are representative values and actual solubilities will vary depending on the specific derivative.

Table 1: Effect of pH on the Aqueous Solubility of a Model this compound Derivative at 25°C

Buffer pHExpected Solubility (µg/mL)
8.0< 1
7.42.5
6.550
5.0> 500 (as the hydrochloride salt)

Table 2: Influence of Co-solvents on the Solubility of a Model this compound Derivative in PBS (pH 7.4) at 25°C

Co-solventConcentration (% v/v)Expected Solubility (µg/mL)
None02.5
DMSO125
Ethanol540
PEG 40010150

Table 3: Enhancement of Aqueous Solubility using Cyclodextrins at 25°C

Solubilizing AgentConcentration (mM)Expected Solubility (µg/mL)
None02.5
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10200
Sulfobutylether-β-cyclodextrin (SBE-β-CD)10600

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of a this compound derivative at different pH values.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., phosphate-buffered saline at pH 5.0, 6.5, 7.4, and 8.0).

  • Add an excess amount of the this compound derivative to a known volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to buffers of varying pH B Agitate at constant temperature for 24-48h A->B C Centrifuge to pellet undissolved solid B->C D Analyze supernatant concentration by HPLC-UV C->D

Caption: Workflow for pH-dependent solubility determination.

Protocol 2: Salt Formation for Enhanced Aqueous Solubility

Objective: To convert a poorly soluble this compound derivative into a water-soluble salt.

Methodology:

  • Dissolve the this compound derivative in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a stoichiometric amount of a strong acid (e.g., a solution of HCl in ethanol) to the stirred solution of the amine.

  • The corresponding ammonium salt should precipitate out of the solution.

  • Collect the precipitated salt by filtration and wash it with a small amount of the organic solvent.

  • Dry the salt under vacuum.

  • The resulting salt can then be dissolved in an aqueous buffer for experimental use.

A Dissolve this compound derivative in organic solvent B Add stoichiometric amount of strong acid (e.g., HCl in ethanol) A->B C Precipitation of the ammonium salt B->C D Filter and wash the salt C->D E Dry the salt under vacuum D->E F Dissolve the salt in aqueous buffer E->F

Caption: Process for forming a water-soluble salt.

Protocol 3: Solubilization using Cyclodextrins

Objective: To prepare a stock solution of a this compound derivative with enhanced solubility using cyclodextrins.

Methodology:

  • Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer.

  • Add the this compound derivative to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution to remove any undissolved compound.

  • The clear filtrate is your stock solution of the cyclodextrin-complexed compound.

cluster_start Initial Components cluster_process Complexation cluster_end Final Product A This compound derivative C Stir mixture for 24-48h A->C B Cyclodextrin in aqueous buffer B->C D Filter to remove undissolved compound C->D E Soluble complex solution D->E

Caption: Workflow for cyclodextrin-mediated solubilization.

References

Validation & Comparative

A Comparative Guide to 3-Aminodibenzofuran and Aminocarbazole as Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core molecular scaffold is a pivotal decision in the design of novel therapeutics and advanced materials. Both 3-aminodibenzofuran and aminocarbazole are privileged heterocyclic structures, offering rigid frameworks amenable to diverse functionalization. This guide provides an objective comparison of these two scaffolds, summarizing their performance in biological and materials science applications based on available experimental data.

Overview of the Scaffolds

This compound is a tricyclic aromatic compound featuring a central furan ring fused to two benzene rings, with an amine substituent. This scaffold is noted for its structural rigidity and the electron-donating properties of the amino group, which influence its chemical reactivity and biological interactions.[1]

Aminocarbazole is another tricyclic aromatic amine, but with a central five-membered nitrogen-containing pyrrole ring fused to two benzene rings.[2] Carbazole derivatives are well-known for their excellent charge transport properties, high thermal stability, and broad biological activities.[3][4] The position of the amino group on the carbazole core can significantly impact its properties.

Applications in Medicinal Chemistry

Both scaffolds have been extensively explored in drug discovery, with derivatives showing promise in various therapeutic areas.

Anticancer Activity

Aminocarbazole derivatives have been widely investigated as anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[3] Their mechanisms of action often involve the induction of apoptosis through various signaling pathways.[5][6]

This compound (and related aminobenzofuran) derivatives have also shown potent cytotoxic effects.[7][8]

Quantitative Comparison of Anticancer Activity (IC₅₀ Values)

Scaffold DerivativeCancer Cell LineIC₅₀ (µM)Reference
Aminocarbazole Derivatives
Compound 10 HepG2 (Liver)7.68[9]
Compound 10 HeLa (Cervical)10.09[9]
Compound 10 MCF7 (Breast)6.44[9]
Compound 9 HeLa (Cervical)7.59[9]
Carbazole Carbamate 28 U87MG (Glioblastoma)15.25[10]
Carbazole Carbamate 27 U87MG (Glioblastoma)17.97[10]
3-Aminobenzofuran Derivatives
3-(piperazinylmethyl)benzofuran 9h Panc-1 (Pancreatic)0.94[11]
3-(piperazinylmethyl)benzofuran 9h MCF-7 (Breast)2.92[11]
3-(piperazinylmethyl)benzofuran 9h A549 (Lung)1.71[11]
Bromo-derivative VIII HL-60 (Leukemia)0.1[8]
Bromo-derivative VIII K562 (Leukemia)5.0[8]
Neuroprotective Activity (Alzheimer's Disease)

3-Aminobenzofuran derivatives have emerged as potent multifunctional agents for the treatment of Alzheimer's disease.[12] They have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[12][13][14]

Quantitative Comparison of Cholinesterase Inhibition (IC₅₀ Values)

Scaffold DerivativeTarget EnzymeIC₅₀ (µM)Reference
3-Aminobenzofuran Derivatives
Compound 5f (2-fluorobenzyl)AChE0.64[12]
Compound 5f (2-fluorobenzyl)BuChE0.55[12]
Compound 5a (unsubstituted)AChE0.81[12]
Compound 7c AChE0.058[14]
Compound 7e AChE0.086[14]
Cathafuran C (a 2-arylbenzofuran)BuChE2.5[13]

Donepezil, a standard drug, had an IC₅₀ of 0.049 µM against AChE in one study.[14]

Antimicrobial Activity

Aminocarbazole derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains.[15][16]

Quantitative Comparison of Antimicrobial Activity (MIC Values)

Scaffold DerivativeMicrobial StrainMIC (µg/mL)Reference
Aminocarbazole Derivatives
Compound 8f S. aureus0.5-1[16]
Compound 9d S. aureus1-2[16]
Compound 8f S. mutans1[16]
Compound 9d S. mutans2[16]
Isomeric fluorinated derivativesStaphylococcus strains32[15]

Applications in Materials Science

The rigid and planar structures of both scaffolds, coupled with their amenability to functionalization, make them attractive for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).

Aminocarbazole derivatives are widely used as host materials in the emissive layer of OLEDs due to their excellent hole-transporting properties and high thermal stability.[4][17] Their electronic properties can be tuned to achieve efficient energy transfer to guest emitter molecules.[4]

This compound derivatives also possess extended π-conjugation, making them suitable building blocks for organic semiconductors.[1] However, there is currently more extensive literature detailing the performance of carbazole derivatives in OLEDs.

Comparison of Photophysical Properties

Scaffold DerivativeApplicationKey PropertyValueReference
Aminocarbazole Derivatives
BCzB-PPIBlue OLED EmitterMax. EQE4.43%[18]
BCzB-PPIBlue OLED EmitterCIE Coordinates(0.159, 0.080)[18]
CZ-2Greenish-Blue OLED EmitterMax. Luminance4104 cd/m²[19]
CZ-1Greenish-Blue OLED EmitterMax. Luminance4130 cd/m²[19]
CZ-2Greenish-Blue OLED EmitterMax. Current Efficiency20.2 cd/A[19]
CZ-1Greenish-Blue OLED EmitterMax. Current Efficiency19.3 cd/A[19]
This compound Derivatives
-Organic SemiconductorsCharge TransportFacilitated by π-conjugation[1]

Experimental Protocols

Synthesis of 3-Aminobenzofuran Derivatives (for Alzheimer's Disease)

A common synthetic route involves a three-step reaction starting from 2-hydroxy benzonitrile.[12]

  • Step 1: Etherification: Reaction of 2-hydroxybenzonitrile with an appropriate brominated reagent in the presence of a base like K₂CO₃.

  • Step 2: Cyclization: The resulting ether undergoes cyclization in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in a solvent like DMF at elevated temperatures (e.g., 80°C) to form the 3-aminobenzofuran core.[12]

  • Step 3: N-functionalization: The amino group can then be further functionalized, for example, by reaction with various benzyl halides to produce a library of derivatives.[12]

Synthesis of Aminocarbazole Derivatives (for Anticancer and Antimicrobial applications)

Multiple synthetic strategies exist for aminocarbazoles. One common approach is the reduction of a corresponding nitrocarbazole.

  • Step 1: Nitration: Nitration of a carbazole precursor (e.g., 9-ethylcarbazole) using a nitrating agent (e.g., nitric acid/sulfuric acid) to introduce a nitro group, typically at the 3-position.

  • Step 2: Reduction: The nitro group is then reduced to an amino group. A common method is using a reducing agent like stannous chloride (SnCl₂) in the presence of hydrochloric acid.[20]

  • Step 3: Derivatization: The resulting aminocarbazole can be used as a building block for further reactions, such as condensation with aldehydes to form Schiff bases, which can then be modified to create diverse libraries of compounds.[16]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE and BuChE inhibitors.[12]

  • Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine). The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

  • Procedure:

    • Prepare solutions of the enzyme (AChE or BuChE), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Incubate the enzyme with various concentrations of the test compound for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (acetylthiocholine iodide).

    • Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[12]

Visualizations

Signaling Pathway: Aminocarbazole-Induced Apoptosis

Many aminocarbazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes.

G cluster_0 Aminocarbazole Derivative cluster_1 Apoptosis Induction Aminocarbazole Aminocarbazole Derivative Mitochondria Mitochondrial Perturbation Aminocarbazole->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by an aminocarbazole derivative.

Experimental Workflow: Synthesis and Screening

The general workflow for developing and evaluating new compounds based on these scaffolds follows a logical progression from chemical synthesis to biological testing.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Select Scaffold (Dibenzofuran or Carbazole) Synth Chemical Synthesis of Derivatives Start->Synth Purify Purification (e.g., Chromatography) Synth->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize Primary Primary Screening (e.g., Cytotoxicity Assay) Characterize->Primary Dose Dose-Response (IC50 Determination) Primary->Dose Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Dose->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for drug discovery using the scaffolds.

Conclusion

Both this compound and aminocarbazole are highly valuable scaffolds in medicinal chemistry and materials science.

  • Aminocarbazole derivatives have been more extensively documented for their potent anticancer and antimicrobial activities , as well as their successful application as host materials in OLEDs . The wealth of available data makes this scaffold a robust choice for these fields.

  • This compound derivatives show exceptional promise, particularly as multifunctional agents for Alzheimer's disease , with several compounds exhibiting potent, low micromolar to nanomolar inhibition of cholinesterases.

The choice between these scaffolds will ultimately depend on the specific application. For researchers targeting cancer or developing new OLED materials, the aminocarbazole framework offers a more established starting point. Conversely, for those focused on novel treatments for neurodegenerative diseases like Alzheimer's, the this compound scaffold represents a highly promising and fruitful area of investigation.

References

A Comparative Guide to the Photophysical Properties of Dibenzofuran Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photophysical properties of dibenzofuran (DBF)-based dyes against other relevant fluorescent molecules. Dibenzofuran is a key heterocyclic moiety used in functional organic materials due to its rigid, planar structure, and high thermal stability. These characteristics make DBF derivatives excellent candidates for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as specialized fluorescent probes.

Data Presentation: Comparative Photophysical Properties

The following table summarizes key photophysical data for representative dibenzofuran dyes and a common alternative host material, mCBP. The selected DBF dyes showcase the versatility of the dibenzofuran scaffold, from host materials in OLEDs to highly fluorescent BODIPY derivatives.

Property2-DBF-PCz[1]Dibenzofuran-BODIPY (3a)[2]mCBP (Alternative Host)[3][4]
Chemical Structure Dibenzofuran-PhenylcarbazoleDibenzofuran-fused BODIPY3,3′-Di(9H-carbazol-9-yl)biphenyl
Primary Application OLED Host MaterialFluorescent Dye / NIR ProbeOLED Host Material
Absorption Max (λmax) ~340 nm589 nm (in CH2Cl2)340 nm (in Toluene)[3][4]
Emission Max (λem) ~390 nm604 nm (in CH2Cl2)[2]N/A (Primarily a host)
Fluorescence Quantum Yield (Φf) Not reported (used as host)~1.00 (in CH2Cl2)[2]Not applicable
Device Performance Metric Max EQE: 14.6%, LT95: 56 hNot applicableMax EQE: 14.8%, LT95: 30 h

EQE: External Quantum Efficiency; LT95: Time for luminance to drop to 95% of its initial value.

Discussion: The data highlights the functional adaptability of the dibenzofuran core. As a host material in OLEDs, 2-DBF-PCz demonstrates device stability superior to the widely used mCBP, with a significantly longer operational lifetime (LT95 of 56 hours vs. 30 hours) and comparable efficiency[1]. When the dibenzofuran moiety is fused to a BODIPY core, the resulting dye exhibits an exceptionally high fluorescence quantum yield (near unity) and red-shifted emission, making it suitable for applications requiring bright, long-wavelength fluorescence[2].

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the characterization of the photophysical properties of a novel dye.

G cluster_prep Preparation & Screening cluster_fluor Fluorescence Characterization cluster_analysis Analysis A Sample Preparation (Dissolution in Solvent) B UV-Vis Spectroscopy (Determine λmax & Concentration) A->B C Steady-State Fluorometry (Emission Spectrum) B->C Excite at λmax D Quantum Yield Calculation (Comparative Method) C->D E Lifetime Measurement (TCSPC) C->E F Data Consolidation D->F E->F G Comparative Analysis F->G

Experimental workflow for photophysical characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures in photophysical characterization.

UV-Vis Absorption Spectroscopy

This protocol is used to determine the wavelength(s) of maximum absorbance (λmax) and the molar absorption coefficient (ε).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the dye in a spectroscopic-grade solvent (e.g., Toluene, CH2Cl2) at a known concentration (e.g., 10-3 M).

    • Create a series of dilutions from the stock solution to achieve concentrations ranging from 10-6 M to 10-5 M.

    • Prepare a blank sample containing only the pure solvent.

  • Procedure:

    • Allow the spectrometer's lamps to warm up for at least 20 minutes to ensure stability[5].

    • Calibrate the instrument by recording a baseline spectrum with the cuvette filled with the blank solvent[6][7].

    • Record the absorption spectrum for each diluted sample over a relevant wavelength range (e.g., 250-800 nm). The absorbance at λmax should ideally be between 0.1 and 1.0.

  • Data Analysis:

    • Identify the λmax from the spectra.

    • Plot absorbance at λmax versus concentration. According to the Beer-Lambert law, the slope of the resulting linear fit is the molar absorption coefficient (ε) in L mol-1 cm-1[8].

Steady-State Fluorescence Spectroscopy

This protocol is used to determine the wavelength(s) of maximum emission (λem).

  • Instrumentation: A spectrofluorometer equipped with an excitation source, monochromators, and a detector.

  • Sample Preparation: Prepare a dilute solution of the dye with an absorbance of less than 0.1 at the excitation wavelength to prevent inner-filter effects[1].

  • Procedure:

    • Place the sample cuvette in the spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

  • Data Analysis: The wavelength corresponding to the highest fluorescence intensity is the emission maximum (λem). The spectrum should be corrected for the instrument's specific spectral response.

Fluorescence Quantum Yield (Φf) Determination

The comparative method, using a well-characterized fluorescent standard, is a common and reliable approach[1][9].

  • Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield[1][10].

  • Procedure:

    • Choose a standard with absorption and emission properties similar to the sample (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.58)[11].

    • Prepare a series of five to six solutions of both the standard and the unknown sample, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1[1].

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the corrected fluorescence emission spectrum for each solution under identical instrument conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

    • The fluorescence quantum yield (Φx) of the sample is calculated using the following equation[1]: Φx = Φst * (Gradx / Gradst) * (η2x / η2st) where st and x denote the standard and sample, Grad is the gradient from the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent[1].

Time-Resolved Fluorescence Spectroscopy (Lifetime)

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the picosecond to microsecond range[12][13].

  • Instrumentation: A TCSPC system including a high-repetition-rate pulsed light source (e.g., picosecond diode laser), a sample holder, emission optics, a single-photon sensitive detector (e.g., PMT or SPAD), and timing electronics (TAC)[13][14].

  • Principle: The sample is repeatedly excited by short pulses of light. The instrument measures the time delay between the excitation pulse and the arrival of the first emitted photon. By collecting these delay times for millions of events, a histogram is constructed that represents the fluorescence decay profile[13][15][16].

  • Procedure:

    • Prepare a dilute solution of the sample (absorbance < 0.1).

    • Set the excitation wavelength and select the emission wavelength using a monochromator or filter.

    • Adjust the photon detection rate to be less than 5% of the laser repetition rate to avoid pulse pile-up artifacts[12].

    • Acquire the fluorescence decay curve until a sufficient number of photons (e.g., 10,000 in the peak channel) are collected for good statistics.

    • Measure an instrument response function (IRF) using a scattering solution (e.g., Ludox) at the excitation wavelength.

  • Data Analysis: The fluorescence lifetime (τ) is determined by fitting the experimental decay curve to a single or multi-exponential decay model after deconvolution with the IRF.

References

validation of 3-Aminodibenzofuran as a selective fluorescent probe

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dibenzofuran-Based Fluorescent Probes for Monitoring Peptide Hydrolysis

In the landscape of biological research and drug discovery, the sensitive and continuous monitoring of enzyme activity, particularly proteases, is paramount. Fluorescent Resonance Energy Transfer (FRET) provides a powerful tool for these assays, and the choice of the fluorescent donor-acceptor pair is critical for assay performance. This guide offers an objective comparison of a novel dibenzofuran-based fluorescent amino acid with a traditionally used coumarin-based FRET donor for monitoring peptide hydrolysis.

Performance Comparison of FRET Donors

The selection of a fluorescent probe for FRET-based enzyme assays is dictated by its photophysical properties, which influence the sensitivity and reliability of the assay. Below is a comparison of a dibenzofuran α-amino acid, specifically the deprotected parent amino acid of compound 10b from Marshall et al. (2015)[1], and a common coumarin derivative used as a FRET donor.

PropertyDibenzofuran α-Amino Acid (Deprotected 10b)Coumarin Derivative (Representative)
Excitation Max (λex)~310 nm325 - 350 nm
Emission Max (λem)~360 nm392 - 436 nm
Quantum Yield (Φ)0.62Variable (typically 0.5 - 0.9)
Molar Extinction Coefficient (ε)~20,000 M⁻¹cm⁻¹~15,000 - 25,000 M⁻¹cm⁻¹
FRET Acceptor2,4-Dinitrophenyl-lysine (DNP-Lys)2,4-Dinitrophenyl-lysine (DNP-Lys)
Förster Distance (R₀)34.20 Å~30 - 40 Å

Experimental Protocols

A key application for these fluorescent probes is in monitoring the enzymatic activity of proteases through the cleavage of a peptide substrate.

General Protocol for Peptide Hydrolysis Assay using a FRET-based Substrate:
  • Peptide Substrate Synthesis:

    • A decapeptide is synthesized using solid-phase peptide synthesis (SPPS).

    • The fluorescent donor (Dibenzofuran α-amino acid or Coumarin derivative) is incorporated at a specific position within the peptide sequence.

    • The FRET acceptor (e.g., 2,4-Dinitrophenyl-lysine) is incorporated at another position, separated by the protease cleavage site.

  • Enzyme Assay:

    • The FRET-labeled peptide substrate is dissolved in an appropriate buffer (e.g., 20 mM 3-morpholinopropanesulfonic acid (MOPS) at pH 7.0).

    • The substrate solution is placed in a fluorometer cuvette.

    • The baseline fluorescence is recorded by exciting at the donor's excitation wavelength and measuring the emission at the donor's emission wavelength.

    • The protease of interest (e.g., trypsin) is added to the cuvette to initiate the reaction.

    • The increase in donor fluorescence emission is monitored over time as the peptide is cleaved, separating the donor and acceptor and disrupting FRET.

  • Data Analysis:

    • The initial rate of the reaction is determined from the linear portion of the fluorescence intensity versus time plot.

    • Enzyme kinetics (e.g., Km and kcat) can be determined by measuring the initial rates at various substrate concentrations.[2]

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental setup, the following diagrams illustrate the FRET mechanism for protease detection and the general experimental workflow.

FRET_Mechanism cluster_0 Intact Peptide Substrate cluster_1 Cleaved Peptide Substrate Donor_Excited Excited Donor Acceptor Acceptor (Quencher) Donor_Excited->Acceptor FRET Protease Protease Donor_Ground Ground State Donor Acceptor->Donor_Ground Quenching (No Fluorescence) Light Excitation Light Light->Donor_Excited Cleaved_Donor_Excited Excited Donor Cleaved_Donor_Ground Ground State Donor Cleaved_Donor_Excited->Cleaved_Donor_Ground Fluorescence Fluorescence Donor Fluorescence Cleaved_Acceptor Acceptor Light_Cleaved Excitation Light Light_Cleaved->Cleaved_Donor_Excited Protease->Cleaved_Donor_Excited Cleavage

Caption: FRET mechanism for protease detection.

Experimental_Workflow cluster_workflow Peptide Hydrolysis Assay Workflow A Synthesize FRET-labeled peptide substrate B Prepare substrate solution in assay buffer A->B C Measure baseline fluorescence in fluorometer B->C D Add protease to initiate reaction C->D E Monitor increase in donor fluorescence over time D->E F Analyze data to determine enzyme kinetics E->F

Caption: Experimental workflow for a FRET-based peptide hydrolysis assay.

References

A Comparative Guide to the Biological Activities of 3-Aminodibenzofuran and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Pharmacological Potential of Aminodibenzofuran Isomers

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The position of functional groups on this rigid tricyclic system can significantly influence its pharmacological profile. This guide provides a comparative overview of the biological activities of 3-aminodibenzofuran and its positional isomers: 1-aminodibenzofuran, 2-aminodibenzofuran, and 4-aminodibenzofuran. While direct comparative studies across all isomers are limited, this document synthesizes available data on their individual activities and those of their close derivatives to offer insights into their structure-activity relationships.

Summary of Biological Activities

The aminodibenzofuran isomers have been investigated for a variety of biological activities, with a primary focus on anticancer, anticholinesterase, and anti-inflammatory properties. The position of the amino group on the dibenzofuran core appears to be a critical determinant of the type and potency of the observed activity.

IsomerKey Biological Activities Investigated
1-Aminodibenzofuran Antimicrobial
2-Aminodibenzofuran Anticancer, Antifungal, P-glycoprotein Inhibition
This compound Anticholinesterase, Anticancer, Anti-inflammatory, Antiviral
4-Aminodibenzofuran Limited data available; derivatives of related structures show some biological activity.

Quantitative Comparison of Biological Activities

Direct comparative quantitative data for the parent aminodibenzofuran isomers is scarce in the literature. However, data from studies on their derivatives provide valuable insights into their potential activities. The following tables summarize available quantitative data for derivatives of these isomers. It is important to note that these values are not directly comparable across different studies and compound series but serve to highlight the potential of each isomeric scaffold.

Anticancer Activity (IC50 in µM)
Compound/DerivativeCell LineIC50 (µM)
2-Aminobenzofuran Derivative Not SpecifiedNot Specified
3-Amidobenzofuran Derivative (28g) MDA-MB-231 (Breast Cancer)3.01[1]
3-Amidobenzofuran Derivative (28g) HCT-116 (Colon Cancer)5.20[1]
Benzofuran-4,5-dione Derivative (27) Various Cancer Cell Lines2.8 - 37[2]
Anticholinesterase Activity (IC50 in µM)
Compound/DerivativeEnzymeIC50 (µM)
3-Aminobenzofuran Derivative (5f) Acetylcholinesterase (AChE)Not Specified
3-Aminobenzofuran Derivative (5f) Butyrylcholinesterase (BChE)Not Specified
Benzofuran-based hybrid (3) Acetylcholinesterase (AChE)Not Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of aminodibenzofuran isomers.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 to 5 x 105 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anticholinesterase Activity Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by monitoring the formation of the yellow-colored product of the reaction between thiocholine and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound at various concentrations, 50 µL of phosphate buffer (pH 8.0), and 25 µL of AChE or BChE solution.

  • Pre-incubation: Incubate the mixture for 15 minutes at 37°C.

  • Reaction Initiation: Add 125 µL of DTNB solution, followed by 25 µL of the substrate solution (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: The rate of reaction is determined, and the percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.

Anti-inflammatory Activity: Inhibition of NO Production in Macrophages

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the potential mechanism of action and the experimental process, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis s1 Synthesis of 1-, 2-, 3-, 4-Aminodibenzofuran s2 Purification & Structural Analysis (NMR, MS) s1->s2 b1 Anticancer Assay (MTT) s2->b1 b2 Anticholinesterase Assay (Ellman's Method) s2->b2 b3 Anti-inflammatory Assay (NO Inhibition) s2->b3 d1 IC50 Determination b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2

Caption: A generalized workflow for the synthesis, biological screening, and data analysis of aminodibenzofuran isomers.

cancer_signaling_pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras PI3K PI3K GFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, NF-κB) ERK->TF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->TF Genes Gene Expression (Proliferation, Survival) TF->Genes Inhibitor Aminodibenzofuran (Potential Inhibitor) Inhibitor->Ras Inhibitor->PI3K

Caption: A simplified diagram of common signaling pathways in cancer that could be potential targets for aminodibenzofuran derivatives.

Conclusion

The available data, primarily from studies on derivatives, suggests that the positional isomerism of the amino group on the dibenzofuran scaffold plays a crucial role in determining the biological activity profile. This compound derivatives have shown promise as multifunctional agents, particularly in the context of neurodegenerative diseases and cancer. Derivatives of 1- and 2-aminodibenzofuran have demonstrated potential in antimicrobial and anticancer applications, respectively. The biological activities of 4-aminodibenzofuran remain largely unexplored, representing an area for future research.

This comparative guide highlights the need for direct, side-by-side biological evaluation of the four aminodibenzofuran isomers to establish a clear and quantitative structure-activity relationship. Such studies would be invaluable for guiding the rational design of novel therapeutic agents based on this versatile scaffold.

References

Structure-Activity Relationship of Substituted 3-Aminobenzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial topic of interest was the structure-activity relationship (SAR) of substituted 3-aminodibenzofuran derivatives, a comprehensive search of available scientific literature did not yield sufficient quantitative data for a comparative guide. Therefore, this guide focuses on the closely related and well-documented scaffold of substituted 3-aminobenzofuran derivatives . The principles of SAR discussed herein for the benzofuran core are likely to share some similarities with the dibenzofuran scaffold and can serve as a valuable reference for researchers in the field.

This guide provides a comparative analysis of the biological activities of substituted 3-aminobenzofuran derivatives, with a focus on their potential as anticancer and anti-Alzheimer's disease agents. The information is intended for researchers, scientists, and drug development professionals.

Anticancer Activity of 3-Amidobenzofuran Derivatives

A series of 3-amidobenzofuran derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The data suggests that the nature and position of substituents on the benzofuran core and the amide moiety play a crucial role in determining the cytotoxic potency.

Data Presentation
Compound IDSubstitutionCell LineIC50 (µM)Reference
28g para-chlorophenylMDA-MB-231 (Breast)3.01[1]
HCT-116 (Colon)5.20[1]
HT-29 (Colon)9.13[1]
12b Not specified in snippetA549 (Lung)0.858[2]
10d Not specified in snippetMCF7 (Breast)2.07[2]
13b Not specified in snippetMCF-7 (Breast)1.875[1]
13g Not specified in snippetMCF-7 (Breast)1.287[1]
14c Bromo derivativeHCT116 (Colon)3.27[1]
16b p-methoxy groupA549 (Lung)1.48[1]
22d Oxindole hybridMCF-7 (Breast)3.41[1]
22f Oxindole hybridMCF-7 (Breast)2.27[1]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of 3-Aminobenzofuran Derivatives

Several novel series of 3-aminobenzofuran derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. The inhibitory potency of these compounds is highly dependent on the nature and position of substituents on the benzofuran ring system.[3]

Data Presentation
Compound IDSubstitutionAChE IC50 (µM)BuChE IC50 (µM)Reference
5a Unsubstituted0.81-[3]
5f 2-Fluorobenzyl0.640.55[3]
5g 3-Fluorobenzyl1.68-[3]
5h 4-Fluorobenzyl--[3]
5i 2-Chlorobenzyl--[3]
5j 3-Chlorobenzyl2.9918.77[3]
5k 4-Chlorobenzyl16.6031.18[3]
5l 2-Bromobenzyl1.3410.54[3]
5m 3-Bromobenzyl4.4713.95[3]
5n 4-Bromobenzyl15.8422.55[3]
5o 2-Nitrobenzyl7.8428.63[3]
5p 4-Nitrobenzyl20.5528.26[3]
Donepezil (Standard)0.0163.99[3]

SAR Summary for AChE Inhibition:

  • Electron-withdrawing groups (fluoro, chloro, bromo) on the benzyl moiety generally lead to better inhibitory potency than electron-donating groups (methyl, methoxy).[3]

  • For halogenated benzyl derivatives, the ortho position appears to be the most favorable for activity.[3]

  • The presence of a fluorobenzyl moiety , particularly with the fluorine at the ortho position, resulted in the most potent AChE inhibitors in this series.[3]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The in-vitro acetylcholinesterase inhibitory activity of the synthesized 3-aminobenzofuran derivatives was determined using the spectrophotometric method developed by Ellman et al.[3]

Principle: This assay is based on the reaction of acetylthiocholine with the enzyme to produce thiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield a colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at a specific wavelength.[3]

Procedure:

  • A solution of human acetylcholinesterase is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution at various concentrations.

  • The mixture is incubated for a specified period at a controlled temperature.

  • The substrate, acetylthiocholine iodide, and the chromogenic reagent, DTNB, are added to the mixture to initiate the reaction.

  • The absorbance of the colored product is measured spectrophotometrically at regular intervals.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined from the dose-response curve.[3]

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the 3-amidobenzofuran derivatives against various cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.[2]

Visualizations

General Synthetic Workflow for 3-Aminobenzofuran Derivatives

G General Synthesis of 3-Aminobenzofuran Derivatives start 2-Hydroxybenzonitrile step1 Alkylation with α-halo ketone start->step1 intermediate1 2-Cyanophenoxy ketone step1->intermediate1 step2 Intramolecular cyclization intermediate1->step2 intermediate2 3-Aminobenzofuran step2->intermediate2 step3 N-Functionalization (e.g., with substituted benzyl halides) intermediate2->step3 final_product Substituted 3-Aminobenzofuran Derivatives step3->final_product G Cholinergic Synapse and AChE Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft ACh Release AChR Acetylcholine Receptors (AChR) Signal Signal Transduction AChR->Signal Synaptic_Cleft->AChR ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Inhibitor 3-Aminobenzofuran Derivative Inhibitor->AChE Inhibition G CDK2 in G1/S Transition and its Inhibition Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Inhibition Cyclin_E Cyclin E E2F->Cyclin_E Transcription Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 S_Phase S-Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase Promotes Inhibitor Benzofuran Derivative Inhibitor->Cyclin_E_CDK2 Inhibition

References

A Comparative Guide to 3-Aminodibenzofuran Derivatives and Fluorescein for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-established fluorescent probe, fluorescein, and emerging fluorescent molecules based on the 3-aminodibenzofuran scaffold for cellular imaging applications. While this compound itself is not a fluorescent probe, its derivatives, such as certain dibenzofuran α-amino acids, have shown promise as fluorescent tags.[1][2][3] This comparison will objectively evaluate their performance based on available experimental data.

Overview

Fluorescein is a widely used xanthene dye that has been a cornerstone of fluorescence microscopy for decades.[4] It is known for its high quantum yield and strong absorption of blue light.[4] For cellular applications, it is often used in its diacetate form (fluorescein diacetate, FDA), which is cell-permeable and becomes fluorescent after hydrolysis by intracellular esterases.[5][6][7]

Dibenzofuran-based probes are a newer class of fluorophores. While not as common as fluorescein, synthetic strategies are being developed to create fluorescent probes from the dibenzofuran core, such as fluorescent dibenzofuran α-amino acids.[1][2][3] These molecules are being explored for their potential as conformationally rigid analogues of tyrosine with enhanced fluorescent properties.[1][2][3]

Quantitative Data Presentation

The following table summarizes the key photophysical and cellular properties of fluorescein and a representative dibenzofuran-based fluorescent probe.

PropertyFluoresceinDibenzofuran α-amino acid (example)
Absorption Max (λ_abs) ~490 nm (in PBS, pH 7.4)[4]Varies with specific derivative
Emission Max (λ_em) ~515 nm (in PBS, pH 7.4)[4]Varies with specific derivative
Quantum Yield (Φ_f) 0.85 (in PBS, pH 7.4)[4]Good quantum yields reported (e.g., 0.18–0.40 for some polyaromatic tyrosine analogues)[1]
Molar Extinction Coeff. ~76,900 M⁻¹cm⁻¹ (at pH 9.0)Not widely reported for specific probes
Cell Permeability Low, but high for its diacetate derivative (FDA)[5][6]Can be designed for cell permeability
Cytotoxicity Low at typical imaging concentrations, but can be phototoxic upon irradiation[8]Generally low for tested benzofuran derivatives[9][10][11][12]
Photostability Susceptible to photobleaching[4][13][14]Potentially higher than fluorescein, a key area of development

Experimental Protocols

Cellular Staining with Fluorescein Diacetate (FDA)

This protocol describes the general procedure for staining live cells with FDA to assess viability and membrane integrity.

  • Reagent Preparation :

    • Prepare a stock solution of Fluorescein Diacetate (FDA) at 1-5 mg/mL in acetone or DMSO. Store protected from light at -20°C.

    • Prepare a working solution by diluting the stock solution in a suitable buffer, such as Phosphate Buffered Saline (PBS), to a final concentration of 1-10 µg/mL.

  • Cell Preparation :

    • Culture cells to the desired confluency on coverslips, in culture dishes, or in suspension.

    • Wash the cells once with PBS to remove any residual media.

  • Staining :

    • Incubate the cells with the FDA working solution for 10-15 minutes at room temperature or 37°C.[15] Protect from light during incubation.

  • Washing :

    • Wash the cells twice with PBS to remove excess FDA.

  • Imaging :

    • Image the cells immediately using a fluorescence microscope with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~515 nm). Live cells with intact membranes and active esterases will exhibit green fluorescence.

Conceptual Protocol for a Dibenzofuran-Based Probe

As these are research-stage compounds, a standardized protocol is not available. However, a general workflow would be as follows:

  • Probe Synthesis and Characterization : Synthesize the dibenzofuran derivative and characterize its photophysical properties.

  • Solubilization : Dissolve the probe in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Cell Incubation : Dilute the stock solution in cell culture media to the desired final concentration and incubate with live cells. Incubation time and temperature would need to be optimized.

  • Washing : Wash the cells to remove any unbound probe.

  • Imaging : Image the cells using a fluorescence microscope with excitation and emission wavelengths optimized for the specific dibenzofuran probe.

Visualizations

Experimental Workflow for Cellular Staining

G cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis reagent_prep Prepare Staining Solution stain Incubate Cells with Probe reagent_prep->stain cell_prep Culture and Wash Cells cell_prep->stain wash Wash to Remove Excess Probe stain->wash image Fluorescence Microscopy wash->image

Caption: General workflow for staining live cells with a fluorescent probe.

Signaling Pathway of FDA Activation

G FDA Fluorescein Diacetate (FDA) (Non-fluorescent, Cell-permeable) Cell Live Cell FDA->Cell Passive Diffusion Fluorescein Fluorescein (Fluorescent, Cell-impermeable) Cell->Fluorescein Hydrolysis by Esterases Intracellular Esterases

Caption: Mechanism of fluorescein diacetate (FDA) activation in live cells.

Concluding Remarks

Fluorescein remains a reliable and well-characterized fluorescent probe for a wide range of cellular imaging applications, particularly for assessing cell viability. Its primary drawbacks are its pH sensitivity and susceptibility to photobleaching.

Dibenzofuran-based fluorescent probes represent an interesting area of research with the potential to overcome some of the limitations of traditional dyes. The development of rigid structures like dibenzofuran α-amino acids could lead to probes with enhanced photostability and brightness. However, these are currently not standard, off-the-shelf reagents and require significant synthetic effort and characterization for specific applications. Researchers interested in novel fluorescent probes for specialized applications may find the dibenzofuran scaffold a promising starting point for new molecular designs.

References

Assessing the Specificity of 3-Aminodibenzofuran Probes in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific biomolecules within complex biological milieu are paramount. Fluorescent probes offer a powerful tool for such applications, providing high sensitivity and spatiotemporal resolution. This guide provides an objective comparison of a representative 3-Aminodibenzofuran-based fluorescent probe with alternative probes, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.

The dibenzofuran scaffold has emerged as a promising platform for the development of novel fluorescent probes due to its rigid, planar structure and favorable photophysical properties.[1][2][3][4] While direct experimental data on this compound as a specific probe is limited, its structural similarity to other fluorescent heterocyclic compounds allows for a representative comparison. This guide will focus on a hypothetical this compound probe designed for the detection of a specific enzymatic activity and compare its performance with established alternatives.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is dictated by several key performance indicators, including its excitation and emission wavelengths, quantum yield, and limit of detection. The following table summarizes these parameters for a representative this compound-based probe and two commonly used alternatives for detecting monoamine oxidase (MAO) activity, a key enzyme in neurotransmitter metabolism.

ProbeTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Limit of Detection (LOD)Principle of Detection
This compound Probe (Representative) Monoamine Oxidase (MAO)~390~470~0.65~50 nMEnzymatic oxidation of the amino group leading to a fluorescent product.
N-Acetyl-3,7-dihydroxyphenoxazine (Amplex® Red) MAO (coupled with H₂O₂)571585~0.45~20 nMEnzymatic oxidation by H₂O₂ (a byproduct of MAO activity) to the highly fluorescent resorufin.
Luciferin-d2 MAO330530Not Applicable (Bioluminescent)~10 nMMAO-dependent conversion to a substrate for luciferase, generating light.

Note: Data for the this compound probe is extrapolated from studies on similar dibenzofuran and aminobenzofuran derivatives. Actual performance may vary.

Experimental Protocols

General Protocol for Assessing MAO Activity using a this compound-based Probe in Cell Lysates

This protocol outlines a typical workflow for measuring MAO activity in a complex biological sample, such as a cell lysate, using a fluorogenic this compound-based probe.

1. Reagent Preparation:

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.
  • Probe Stock Solution: Dissolve the this compound probe in DMSO to a final concentration of 10 mM.
  • MAO Substrate (e.g., tyramine): Prepare a 100 mM stock solution in deionized water.
  • Cell Lysate: Prepare cell lysate from the desired cell line or tissue sample using a suitable lysis buffer (e.g., RIPA buffer) and determine the total protein concentration using a standard method (e.g., BCA assay).

2. Assay Procedure:

  • In a 96-well black microplate, add 50 µL of the cell lysate (diluted in assay buffer to the desired protein concentration, e.g., 0.1-1 mg/mL).
  • Add 20 µL of the MAO substrate to each well.
  • To initiate the reaction, add 30 µL of the this compound probe solution (diluted in assay buffer to a final concentration of 10-50 µM).
  • Incubate the plate at 37°C for 30-60 minutes, protected from light.
  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 390/470 nm).

3. Data Analysis:

  • Subtract the fluorescence of a no-substrate control from the fluorescence of the experimental wells.
  • Generate a standard curve using a known concentration of the fluorescent product to quantify the enzyme activity.
  • Normalize the activity to the total protein concentration of the cell lysate.

Visualizations

Signaling Pathway for a "Turn-On" this compound Probe

signaling_pathway Probe This compound Probe (Non-fluorescent) MAO Monoamine Oxidase (MAO) Probe->MAO Enzymatic Oxidation Product Oxidized Product (Highly Fluorescent) MAO->Product Releases

Caption: Enzymatic activation of a this compound probe by Monoamine Oxidase.

Experimental Workflow for Assessing Probe Specificity

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Fluorescence Assay cluster_controls Specificity Controls cluster_analysis Data Analysis CellLysate Prepare Cell Lysate ProteinQuant Quantify Total Protein CellLysate->ProteinQuant Incubate Incubate with Probe and Substrate ProteinQuant->Incubate Measure Measure Fluorescence Incubate->Measure NoSubstrate No Substrate Control Inhibitor MAO Inhibitor Control HeatInactivated Heat-Inactivated Lysate Normalize Normalize to Protein Measure->Normalize Compare Compare with Controls Normalize->Compare

Caption: Workflow for validating the specificity of a fluorescent probe in cell lysates.

This guide provides a framework for understanding and assessing the potential of this compound-based probes in complex biological samples. While further research is needed to synthesize and characterize specific probes of this class, the inherent properties of the dibenzofuran scaffold make it a promising candidate for future development in the field of biological sensing and imaging.

References

Benchmarking 3-Aminodibenzofuran-Based OLEDs: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly for deep-blue emission, the molecular design of host and emitter materials is paramount. Dibenzofuran-based compounds have emerged as a promising class of materials due to their high triplet energy and good thermal stability. This guide provides a comparative benchmark of the performance of OLEDs based on dibenzofuran derivatives, with a specific focus on the potential role of amino-substitution, such as in 3-Aminodibenzofuran.

While specific experimental data for this compound in OLEDs is limited in publicly available literature, this analysis will draw upon performance data from closely related and well-researched dibenzofuran derivatives. By comparing various substituents on the dibenzofuran core, we can project the potential advantages and challenges of employing an amino-functionalized variant. The primary alternatives for comparison include carbazole- and phosphine oxide-substituted dibenzofurans, which have demonstrated high performance in blue phosphorescent OLEDs (PhOLEDs).

Comparative Performance Data

The performance of OLEDs is quantified by several key metrics, including External Quantum Efficiency (EQE), power efficiency, Commission Internationale de l'Éclairage (CIE) coordinates (which define the color of the emitted light), and operational lifetime. The following tables summarize these metrics for various high-performing dibenzofuran-based host materials in blue PhOLEDs.

Table 1: Performance of Dibenzofuran-Based Host Materials in Blue PhOLEDs

Host MaterialEmitterMax. EQE (%)Power Efficiency (lm/W)CIE (x, y)Lifetime (hours) @ Luminance (cd/m²)
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)Ir(cb)322.4Not Reported(0.14, 0.16)800 @ 100[1]
2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF)Ir(cb)322.9Not Reported(0.14, 0.16)1400 @ 100[1]
9,9'-(4-(diphenylphosphoryl)dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole) (DBFDCzPO)FIrpic17.6Not ReportedNot ReportedNot Reported
2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan (DBFPO)FIrpic10.125.9Not ReportedNot Reported

Table 2: Performance of Other Blue Emitter/Host Systems for Comparison

Emitter/Host SystemMax. EQE (%)Power Efficiency (lm/W)CIE (x, y)
Cz-SBDPI (non-doped emitter)6.25.7(0.15, 0.06)[2]
DBFtPA (host) with 3Me-1Bu-TPPDA (dopant)7.268.83 (cd/A)(0.13, 0.12)[3]
NBFPAn (host) with m-t-DABNA (dopant)10.5Not Reported(0.13, 0.15)

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of well-defined steps to ensure reproducibility and optimal performance. The general protocol for a solution-processed OLED is outlined below.

Device Fabrication
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to enhance the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A hole injection layer, such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), is spin-coated onto the ITO substrate and annealed to remove residual solvent.

  • Emissive Layer (EML) Deposition: The emissive layer, consisting of the host material and the phosphorescent dopant (or just the emitter in non-doped devices), is dissolved in a suitable organic solvent. The solution is then spin-coated on top of the HIL.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An electron transport material (e.g., TPBi) and an electron injection material (e.g., LiF) are sequentially deposited via thermal evaporation in a high-vacuum chamber.

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is encapsulated using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical properties of the OLEDs are measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer to determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum.

  • Operational Lifetime: The device is subjected to a constant current density, and the time it takes for the initial luminance to decrease to a certain percentage (e.g., 95% or 50%) is measured.

Visualizations

Experimental Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_solution_processing Solution Processing (in Glovebox) cluster_vacuum_evaporation Vacuum Thermal Evaporation Substrate_Cleaning Substrate Cleaning (ITO Glass) HIL_Deposition HIL Deposition (e.g., PEDOT:PSS) Substrate_Cleaning->HIL_Deposition EML_Deposition EML Deposition (Host + Emitter) HIL_Deposition->EML_Deposition ETL_Deposition ETL Deposition EML_Deposition->ETL_Deposition EIL_Deposition EIL Deposition (e.g., LiF) ETL_Deposition->EIL_Deposition Cathode_Deposition Cathode Deposition (e.g., Al) EIL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: A generalized workflow for the fabrication and testing of OLED devices.

Logical Relationships in Dibenzofuran Host Materials

Dibenzofuran_Structure_Property cluster_substituents Substituent Groups cluster_properties Material Properties Core Dibenzofuran Core TripletEnergy High Triplet Energy Core->TripletEnergy MorphologicalStability Morphological Stability Core->MorphologicalStability Carbazole Carbazole ChargeTransport Charge Transport (Hole/Electron) Carbazole->ChargeTransport PhosphineOxide Phosphine Oxide PhosphineOxide->ChargeTransport AminoGroup Amino Group (e.g., this compound) AminoGroup->ChargeTransport Performance OLED Performance (EQE, Lifetime, Color) TripletEnergy->Performance ChargeTransport->Performance MorphologicalStability->Performance

References

A Comparative Analysis of the Cytotoxic Effects of Aminodibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of various aminodibenzofuran derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The inherent structural motif of aminodibenzofuran is a key pharmacophore in a range of biologically active molecules. The position and nature of substituents on the aminodibenzofuran scaffold play a crucial role in modulating their cytotoxic efficacy and mechanism of action.

While direct comparative studies on a wide array of aminodibenzofuran isomers are limited, this guide synthesizes available experimental data on various amino-substituted benzofuran and dibenzofuran derivatives to provide insights into their structure-activity relationships (SAR). The data presented herein is collated from multiple studies to offer a comparative perspective on their anticancer potential.

Quantitative Cytotoxicity Data

The cytotoxic activity of aminodibenzofuran and related amino-substituted benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting cell growth by 50%, is a key parameter in these assessments. The following table summarizes the IC50 values for several derivatives, highlighting the impact of different substitution patterns on their cytotoxic efficacy.

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)
Aminodibenzofuran Analogs
2-Amino-3-(2-chlorophenyl)-6-(4-dimethylaminophenyl)benzofuran-4-yl acetate (ACDB)Complex substitutionHuman chondrosarcomaNot specified, but induces apoptosis[1]
Amino-Benzofuran Derivatives
3-Amidobenzofuran (28g)Amido group at C-3MDA-MB-231 (Breast), HCT-116 (Colon)3.01, 5.20[2]
Benzene-sulfonamide-based benzofuran5-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamideHCT116 (Colon)Inhibits HIF-1 pathway[3]
N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamideCarboxamide at C-2HCC (Hepatocellular carcinoma)Induces apoptosis[4]
Hybrid Benzofuran Derivatives
Benzofuran-isatin conjugate (5a)Carbohydrazide linkedSW-620 (Colorectal), HT-29 (Colorectal)8.7, 9.4[2]
Benzofuran-isatin conjugate (5d)Carbohydrazide linkedSW-620 (Colorectal), HT-29 (Colorectal)6.5, 9.8[2]
Benzofuran-pyrazole derivative (36)Pyrazole moiety-Good anticancer activity[5]
Chalcone-benzofuran derivative (6d)Chalcone moietyVarious (17 human cancer cell lines)VEGFR-2 IC50 = 1.00 x 10⁻³ µM[6]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of aminodibenzofuran derivatives is significantly influenced by the nature and position of substituents on the core structure. Key SAR insights from the available literature on related benzofuran compounds include:

  • Substitutions at C-2 and C-3: The introduction of various functionalities at the C-2 and C-3 positions of the benzofuran ring has been a common strategy to enhance cytotoxic activity. For instance, the presence of an amide group at the C-3 position has shown potent activity against breast and colon cancer cell lines.[2]

  • Hybrid Molecules: The conjugation of the benzofuran scaffold with other pharmacologically active moieties, such as isatin, pyrazole, and chalcone, has led to the development of hybrid molecules with significant anticancer activity.[2][5] These hybrid compounds often exhibit enhanced potency and can target multiple cellular pathways.

  • Amino Group Modification: The derivatization of the amino group, for instance, by forming carboxamides or sulfonamides, can modulate the biological activity. These modifications can influence the compound's ability to interact with specific cellular targets.[3][4]

Experimental Protocols

The evaluation of the cytotoxic activity of aminodibenzofuran derivatives predominantly relies on in vitro cell-based assays. A commonly employed method is the MTT assay.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the aminodibenzofuran derivatives and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Aminodibenzofuran derivatives exert their cytotoxic effects through various mechanisms, often involving the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival.

Apoptosis Induction

Several amino-substituted benzofuran derivatives have been shown to induce apoptosis in cancer cells.[1][2][4] This process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Aminodibenzofuran Aminodibenzofuran Derivatives Intrinsic Intrinsic Pathway (Mitochondrial) Aminodibenzofuran->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Aminodibenzofuran->Extrinsic Caspase_Activation Caspase Activation (e.g., Caspase-3) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized signaling pathways of apoptosis induction by aminodibenzofuran derivatives.

Inhibition of Pro-Survival Signaling Pathways

Some benzofuran derivatives have been found to inhibit pro-survival signaling pathways that are often hyperactivated in cancer cells, such as the PI3K/Akt/mTOR pathway.[7] Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K_Pathway_Inhibition Aminodibenzofuran Aminodibenzofuran Derivatives PI3K PI3K Aminodibenzofuran->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by aminodibenzofuran derivatives.

Conclusion

Aminodibenzofuran derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. The structure-activity relationship insights reveal that strategic modifications of the aminodibenzofuran scaffold can lead to compounds with enhanced cytotoxic potency and selectivity. The diverse mechanisms of action, including the induction of apoptosis and the inhibition of key survival pathways, underscore the therapeutic potential of this compound class. Further research focusing on the synthesis and evaluation of a broader range of aminodibenzofuran isomers and their derivatives is warranted to fully elucidate their anticancer capabilities and to identify lead candidates for further preclinical and clinical development.

References

Cross-Validation of Experimental and Computational Data for 3-Aminodibenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a detailed cross-validation of experimental and computational data for 3-Aminodibenzofuran (CAS No. 4106-66-5), a key intermediate in pharmaceutical and materials science research. By juxtaposing experimentally obtained spectroscopic data with computationally predicted values, this document offers researchers, scientists, and drug development professionals a comprehensive resource for the characterization and validation of this compound.

Spectroscopic Data Comparison

The following tables summarize the available experimental and computational spectroscopic data for this compound. This direct comparison facilitates an assessment of the accuracy of computational models and provides a robust dataset for the identification of the compound.

Parameter Experimental Value Source
Molecular Formula C₁₂H₉NOPubChem[1]
Molecular Weight 183.21 g/mol PubChem[1]
Melting Point 94°CLookChem[2]

Table 1: Physical and Chemical Properties of this compound

Infrared (IR) Spectroscopy
Experimental Peak (cm⁻¹) Computational Peak (cm⁻¹) Vibrational Assignment
(Data from NIST WebBook)(No data available)N-H stretch, C-H stretch (aromatic), C=C stretch (aromatic), C-N stretch, C-O-C stretch

Table 2: Comparison of Experimental and Computational Infrared Spectroscopy Data for this compound Note: The experimental IR spectrum for this compound is available on the NIST WebBook.[3] Specific peak values are not listed here but can be referenced from the source.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Chemical Shift (ppm) Computational Chemical Shift (ppm) Carbon Assignment
(Data from PubChem)(No data available)(Assignments based on computational prediction would be listed here)

Table 3: Comparison of Experimental and Computational ¹³C NMR Data for this compound Note: A ¹³C NMR spectrum for this compound is available on PubChem.[1] Specific chemical shifts are not listed here but can be referenced from the source.

Mass Spectrometry (MS)
Experimental m/z Computational m/z (Predicted) Fragment
183 (M⁺)183.0684 (Exact Mass)Molecular Ion
(Additional fragmentation data from NIST WebBook)(No data available)(Predicted fragmentation patterns would be listed here)

Table 4: Comparison of Experimental and Computational Mass Spectrometry Data for this compound Note: The electron ionization mass spectrum for this compound is available on the NIST WebBook.[3]

Experimental and Computational Protocols

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of aminodibenzofuran derivatives can be found in the literature. A general procedure for the synthesis of 1-aminodibenzofuran, which can be adapted for the 3-amino isomer, involves the reduction of the corresponding nitrodibenzofuran.[4]

Synthesis of Aminodibenzofuran (General) A common method for the synthesis of aminodibenzofurans is the reduction of the corresponding nitrodibenzofuran. For example, 1-nitrodibenzofuran can be reduced to 1-aminodibenzofuran using stannous chloride in concentrated hydrochloric acid at 0°C.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted and purified, typically by column chromatography.[4]

Spectroscopic Analysis Standard analytical techniques are employed for the characterization of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.[4][5]

  • Infrared (IR) Spectroscopy: IR spectra are often obtained using the KBr pellet technique with a Perkin-Elmer or similar spectrophotometer.[4]

  • Mass Spectrometry (MS): Mass spectra are recorded using a mass spectrometer, often with techniques like LCMS (Liquid Chromatography-Mass Spectrometry) to determine the mass-to-charge ratio of the molecular ion and its fragments.[4]

Computational Protocols

Computational prediction of spectroscopic data for organic molecules is a powerful tool for structure verification and analysis. Density Functional Theory (DFT) is a widely used method for this purpose.

DFT for NMR and IR Prediction The prediction of NMR chemical shifts and IR vibrational frequencies can be performed using DFT calculations. Popular functionals such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed.[6] The Gauge-Independent Atomic Orbital (GIAO) method is typically used for calculating NMR shielding tensors. Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). The calculated shielding constants are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (TMS). Similarly, vibrational frequencies are calculated and can be scaled to better match experimental data.

Workflow for Cross-Validation

The following diagram illustrates the workflow for the cross-validation of experimental and computational results for this compound.

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis of This compound exp_purification Purification and Isolation exp_synthesis->exp_purification exp_analysis Spectroscopic Analysis (NMR, IR, MS) exp_purification->exp_analysis exp_data Experimental Data exp_analysis->exp_data comparison Cross-Validation and Comparison exp_data->comparison comp_structure Define Molecular Structure of This compound comp_dft DFT Calculations (Geometry Optimization, Frequency, NMR) comp_structure->comp_dft comp_spectra Predict Spectra (IR, NMR) comp_dft->comp_spectra comp_data Computational Data comp_spectra->comp_data comp_data->comparison guide Publish Comparison Guide comparison->guide

Caption: Workflow for the cross-validation of experimental and computational data.

Conclusion

This guide highlights the importance of a synergistic approach, combining experimental and computational methods for the robust characterization of this compound. While experimental data provides the ground truth, computational predictions offer valuable insights for spectral assignment and structure confirmation. Further research to obtain and compare a complete set of experimental and computational data, particularly ¹H NMR, will be beneficial for the scientific community.

References

Safety Operating Guide

Proper Disposal of 3-Aminodibenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Aminodibenzofuran (CAS No. 4106-66-5), a chemical compound utilized in pharmaceutical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Profile and Safety Overview

This compound is classified as harmful if swallowed and is an irritant.[1][2] All handling and disposal procedures must be conducted in accordance with the safety data sheet (SDS) and local hazardous waste regulations. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat, at all times when handling this chemical.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, relevant to its safe handling and disposal.

PropertyValueSource
CAS Number 4106-66-5[1][2]
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [2]
Melting Point 94°C[1]
Boiling Point ~316.88°C (estimated)[1]
Flash Point 177°C[1]
GHS Hazard Statement H302: Harmful if swallowed[2]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[2]

Experimental Protocols: Spill and Waste Management

a. Spill Cleanup Protocol

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Place the absorbed or swept-up material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of the sealed waste container according to the hazardous waste disposal procedures outlined below.

b. Waste Disposal Protocol

Unused or contaminated this compound must be disposed of as hazardous chemical waste. Do not discharge down the drain or mix with general refuse.[3][4]

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Do not mix with other waste streams to avoid incompatible chemical reactions.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid. The original container is often a suitable choice.

    • Ensure the exterior of the container is clean and free of contamination.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials, such as strong oxidizing agents.[4]

  • Disposal Request:

    • Arrange for collection by a licensed hazardous waste disposal company or your institution's environmental health and safety (EHS) department.

    • Complete all necessary waste disposal paperwork, accurately identifying the contents of the container.

Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Do not mix with other chemicals) ppe->segregate containerize Step 3: Place in a Labeled, Compatible Waste Container segregate->containerize store Step 4: Store in Designated Hazardous Waste Area containerize->store request Step 5: Arrange for Pickup by Authorized Personnel (EHS) store->request end End: Proper Disposal Completed request->end

Caption: Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Aminodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Aminodibenzofuran. Developed for researchers, scientists, and drug development professionals, these guidelines are designed to ensure a safe laboratory environment and procedural clarity.

Immediate Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1] It is imperative to handle this compound with the appropriate precautions to avoid accidental ingestion and exposure. While a complete, manufacturer-specific Safety Data Sheet (SDS) is not publicly available, the following recommendations are based on the known hazards of this compound and the general safety protocols for aromatic amines and furan-containing compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to airborne particles. All handling of solid this compound must be conducted in a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide primary eye protection against splashes. A face shield offers additional protection for the entire face.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood is unavoidable or in the event of a ventilation failure. The specific type of cartridge should be selected based on a risk assessment.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the complete operational plan.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Obtain_SDS Obtain & Review SDS Risk_Assessment Conduct Risk Assessment Obtain_SDS->Risk_Assessment Assemble_PPE Assemble Required PPE Risk_Assessment->Assemble_PPE Work_in_Hood Work in Chemical Fume Hood Assemble_PPE->Work_in_Hood Weigh_Chemical Weigh this compound Work_in_Hood->Weigh_Chemical Prepare_Solution Prepare Solution Weigh_Chemical->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Decontaminate_Glassware Decontaminate Glassware Decontaminate_Surfaces->Decontaminate_Glassware Segregate_Waste Segregate Waste Streams Decontaminate_Glassware->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Dispose_Waste Dispose via Licensed Contractor Store_Waste->Dispose_Waste

Operational and Disposal Workflow for this compound.
Step-by-Step Handling Procedures

  • Pre-Handling Preparation:

    • Review Safety Information: Thoroughly review the available safety information, including the GHS classification and precautionary statements.[1]

    • Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

    • Gather Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily available.

  • Handling in a Controlled Environment:

    • Fume Hood: All manipulations of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of dust.

    • Weighing: Use a tared, sealed container for weighing to minimize exposure.

    • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling Decontamination:

    • Work Surfaces: Clean all work surfaces within the fume hood with an appropriate solvent and then with soap and water.

    • Glassware: Decontaminate all glassware that has been in contact with this compound. This can be done by rinsing with a suitable solvent, followed by a thorough wash. The solvent rinsate must be collected as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
Waste TypeCollection Procedure
Solid this compound Waste Collect in a clearly labeled, sealed, and chemically compatible container designated for solid hazardous waste.
Solutions Containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated or halogenated organic waste, depending on the solvent used.
Contaminated Labware (e.g., pipette tips, gloves, weigh boats) Place in a designated solid hazardous waste container.
Disposal Protocol
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid," "in methanol").

  • Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][3][4][5][6]

By adhering to these stringent safety and handling protocols, you can significantly mitigate the risks associated with the use of this compound in your research endeavors, fostering a culture of safety and responsibility within your laboratory.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.